molecular formula C12H14N2O4 B1602139 Ethyl 5,6-dimethoxy-1H-indazole-3-carboxylate CAS No. 29281-06-9

Ethyl 5,6-dimethoxy-1H-indazole-3-carboxylate

Cat. No.: B1602139
CAS No.: 29281-06-9
M. Wt: 250.25 g/mol
InChI Key: FIHSLNDIKXNHHG-UHFFFAOYSA-N
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Description

Ethyl 5,6-dimethoxy-1H-indazole-3-carboxylate is a useful research compound. Its molecular formula is C12H14N2O4 and its molecular weight is 250.25 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 5,6-dimethoxy-1H-indazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c1-4-18-12(15)11-7-5-9(16-2)10(17-3)6-8(7)13-14-11/h5-6H,4H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIHSLNDIKXNHHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC2=CC(=C(C=C21)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10572687
Record name Ethyl 5,6-dimethoxy-1H-indazole-3-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29281-06-9
Record name Ethyl 5,6-dimethoxy-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10572687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Ethyl 5,6-dimethoxy-1H-indazole-3-carboxylate chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of Ethyl 5,6-dimethoxy-1H-indazole-3-carboxylate

Introduction

The indazole scaffold is a bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Derivatives of indazole have demonstrated a vast range of pharmacological activities, including anti-inflammatory, anti-cancer, and kinase inhibition properties.[2][3][4] Within this important class of molecules, this compound emerges as a highly valuable synthetic intermediate. The presence of the methoxy groups on the benzene ring and the reactive carboxylate function at the 3-position provides a versatile platform for the synthesis of complex molecular architectures.

This technical guide offers a comprehensive overview of the chemical properties, spectroscopic profile, synthesis, and reactivity of this compound. It is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their synthetic and medicinal chemistry programs.

Molecular Structure and Physicochemical Properties

The foundational characteristics of a compound dictate its behavior in both chemical and biological systems. Understanding these properties is the first step in rational drug design and synthetic planning.

Chemical Structure

This compound consists of a core indazole ring system substituted with two methoxy groups at the 5- and 6-positions and an ethyl carboxylate group at the 3-position.

Chemical Structure of this compound

Figure 1. Chemical Structure of this compound.

Identification and Core Properties

The fundamental identifiers and calculated properties of the molecule are summarized below. These data are crucial for cataloging, analysis, and computational modeling.

PropertyValueSource/Note
IUPAC Name This compound-
CAS Number 29281-06-9[5][6]
Molecular Formula C₁₂H₁₄N₂O₄Calculated
Molecular Weight 250.25 g/mol Calculated
Appearance Expected to be a crystalline solidInferred
Solubility Soluble in common organic solvents (DMSO, DMF, Ethyl Acetate, Chloroform); low solubility in waterInferred

Spectroscopic Characterization

Spectroscopic analysis is essential for structure elucidation and purity assessment. While a dedicated spectrum for this specific molecule is not publicly available, a detailed prediction can be made based on the analysis of its functional groups and data from closely related indazole analogs.[7][8]

TechniqueExpected Observations
¹H NMR ~13.0 ppm (s, 1H): Broad singlet for the N-H proton of the indazole ring. ~7.5 ppm (s, 1H): Singlet for the C4-H proton. ~7.2 ppm (s, 1H): Singlet for the C7-H proton. ~4.4 ppm (q, 2H): Quartet for the -OCH₂- of the ethyl ester. ~3.9 ppm (s, 6H): Two overlapping singlets for the two -OCH₃ groups. ~1.4 ppm (t, 3H): Triplet for the -CH₃ of the ethyl ester.
¹³C NMR ~163 ppm: Carbonyl carbon of the ester. ~140-150 ppm: Aromatic carbons attached to oxygen (C5, C6) and nitrogen. ~110-135 ppm: Other aromatic and pyrazole ring carbons. ~95-105 ppm: Aromatic carbons C4 and C7. ~61 ppm: -OCH₂- carbon of the ethyl ester. ~56 ppm: Methoxy (-OCH₃) carbons. ~14 ppm: -CH₃ carbon of the ethyl ester.
IR Spectroscopy ~3300 cm⁻¹: N-H stretching vibration. ~2900-3000 cm⁻¹: C-H stretching (aromatic and aliphatic). ~1710 cm⁻¹: C=O stretching of the ester. ~1600 cm⁻¹: C=C aromatic ring stretching. ~1250 cm⁻¹: C-O stretching (ether and ester).
Mass Spectrometry (ESI-MS) Calculated m/z: 251.1026 for [M+H]⁺ (C₁₂H₁₅N₂O₄⁺).

Synthesis and Purification

The synthesis of indazole-3-carboxylates can be achieved through several established routes. A common and effective method involves the [3+2] cycloaddition of an aryne intermediate with a diazo compound.

Retrosynthetic Analysis

A logical retrosynthetic pathway for this compound involves disconnecting the pyrazole ring, identifying a suitable benzyne precursor and ethyl diazoacetate as the key starting materials.

G target This compound step1 [3+2] Cycloaddition target->step1 precursor1 3,4-Dimethoxybenzyne (in situ) step1->precursor1 precursor2 Ethyl Diazoacetate step1->precursor2 benzyne_source 1-Amino-2-bromo-4,5-dimethoxybenzene or 2-Bromo-1-iodo-4,5-dimethoxybenzene precursor1->benzyne_source Precursor

Diagram 1: Retrosynthetic approach to the target molecule.
Proposed Synthetic Protocol

The following protocol outlines a typical procedure for the synthesis via an aryne intermediate, adapted from general methods for indazole synthesis.[8][9]

Reaction: Generation of 3,4-dimethoxybenzyne and trapping with ethyl diazoacetate.

Materials:

  • 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate analog (e.g., 1-Bromo-2-(trimethylsilyl)-4,5-dimethoxybenzene) or a suitable alternative benzyne precursor.

  • Ethyl diazoacetate

  • Cesium Fluoride (CsF) or Tetrabutylammonium fluoride (TBAF)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere (Argon), add the benzyne precursor (1.0 equiv) and anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add ethyl diazoacetate (1.5 equiv) to the cooled solution.

  • Slowly add a solution of TBAF (1.8 equiv, 1M in THF) dropwise over 30-40 minutes, ensuring the internal temperature remains below -70 °C.

  • After the addition is complete, allow the reaction mixture to stir at -78 °C for 2 hours.

  • Remove the cooling bath and allow the mixture to slowly warm to room temperature overnight.

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Perform an aqueous workup by partitioning the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate to yield the crude product.

Purification Methodology

The crude product is typically purified using silica gel column chromatography.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and gradually increasing to 30:70) is generally effective.

  • Analysis: Fractions are collected and analyzed by TLC. Those containing the pure product are combined and concentrated to afford this compound as a solid.

Chemical Reactivity and Derivatization

The title compound possesses three key reactive sites: the N-H of the pyrazole ring, the ester carbonyl, and the electron-rich aromatic ring. This polyfunctionality makes it an exceptionally versatile building block for creating diverse chemical libraries.

G cluster_0 Key Derivatives Core Ethyl 5,6-dimethoxy- 1H-indazole-3-carboxylate N_Alkyl N1-Alkyl/Acyl Derivative Core->N_Alkyl R-X, Base (e.g., NaH, Cs₂CO₃) Acid 5,6-Dimethoxy-1H-indazole- 3-carboxylic Acid Core->Acid Hydrolysis (LiOH or NaOH) Amide 5,6-Dimethoxy-1H-indazole- 3-carboxamide Acid->Amide Amine (R₂NH), Coupling Agent (EDC, HOBt)

Diagram 2: Primary reaction pathways for derivatization.
N-Alkylation and N-Acylation

The indazole N-H proton is acidic and can be readily deprotonated with a suitable base (e.g., NaH, K₂CO₃, Cs₂CO₃) to form an indazolide anion. This anion is a potent nucleophile that reacts with various electrophiles.

  • Causality: This reaction is regioselective, typically favoring substitution at the N1 position, which is crucial for synthesizing many synthetic cannabinoids and other targeted therapeutics.[10]

  • Application: This pathway is fundamental for introducing diverse side chains, modulating the compound's steric and electronic properties, and improving pharmacokinetic profiles.

Ester Hydrolysis

The ethyl ester can be saponified to the corresponding carboxylic acid using standard conditions, such as treatment with lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of THF and water.

  • Causality: The hydrolysis reaction provides a key functional handle—the carboxylic acid—which is a versatile precursor for numerous other functional groups.

  • Application: The resulting 5,6-dimethoxy-1H-indazole-3-carboxylic acid is a critical intermediate for forming amides, which are prevalent in many drug candidates.[11][12]

Amide Formation

The carboxylic acid obtained from hydrolysis can be coupled with a wide range of primary or secondary amines to form amides. This reaction is typically mediated by standard peptide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator such as HOBt (Hydroxybenzotriazole).[1]

  • Causality: This robust and high-yielding reaction allows for the systematic exploration of the chemical space around the 3-position of the indazole core.

  • Application: Many potent and selective kinase inhibitors, such as those targeting PAK1 and GSK-3, are based on the 1H-indazole-3-carboxamide scaffold.[4][13] This derivatization is a cornerstone of structure-activity relationship (SAR) studies.

Applications in Medicinal Chemistry

This compound is not typically an end-product but rather a strategic starting material in drug discovery campaigns.

  • Scaffold for Kinase Inhibitors: The indazole core mimics the purine structure of ATP, allowing it to bind effectively within the ATP-binding pocket of many kinases. By modifying the groups at the N1 and C3 positions, researchers can achieve high potency and selectivity for specific kinase targets implicated in cancer and inflammatory diseases.[3][4]

  • Intermediate for Anti-Inflammatory Agents: Several indazole derivatives have shown potent anti-inflammatory effects.[14][15] The functional handles on the title compound allow for the synthesis of analogs of known anti-inflammatory drugs.

  • Building Block for Neurological Drug Candidates: The indazole scaffold is present in compounds targeting serotonin receptors and other CNS targets.[1][16] This makes this compound a relevant starting point for developing novel treatments for neurological and psychiatric disorders.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with standard laboratory precautions for fine chemicals.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated area or a chemical fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Refer to the Material Safety Data Sheet (MSDS) from the supplier for detailed handling and storage information.

Conclusion

This compound is a strategically important molecule in synthetic and medicinal chemistry. Its well-defined structure, predictable spectroscopic properties, and versatile reactivity make it an ideal starting material for the development of novel therapeutics. The ability to easily derivatize the indazole N1-position and the C3-carboxylate function provides researchers with the tools to conduct extensive SAR studies and generate libraries of compounds aimed at a multitude of biological targets. This guide provides a foundational understanding of its properties and utility, empowering its effective application in modern drug discovery.

References

  • Supplementary Information File. (n.d.). Journal of Pharmacy & Pharmaceutical Sciences.
  • 29281-06-9(this compound) Product Description. (n.d.). ChemicalBook.
  • Supporting Information. (2007). Wiley-VCH.
  • ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate | C10H14N2O2 | CID 6624328. (n.d.). PubChem.
  • Bistocchi, G. A., et al. (1981). [N1-substituted 1H-indazole-3-ethyl Carboxylates and 1H-indazole-3-hydroxamic Acids]. Farmaco Sci, 36(5), 315-33. Retrieved January 22, 2026, from [Link]

  • 1H-indazole-3-carboxylic acid, ethyl ester - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 22, 2026, from [Link]

  • 5-methoxy-1H-indazole-3-carboxylic acid | C9H8N2O3 | CID 10375306. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Retrieved January 22, 2026, from [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Design, Synthesis and Biological Evaluation of Ethyl 5-(1-benzyl-1H-indol-5-yl) Isoxazole-3-Carboxylates as Antimycobacterial Agents. (2025). PubMed. Retrieved January 22, 2026, from [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Retrieved January 22, 2026, from [Link]

  • An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. (2024). Diva-Portal.org. Retrieved January 22, 2026, from [Link]

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  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. (2020). PubMed. Retrieved January 22, 2026, from [Link]

  • Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors. (2015). PubMed. Retrieved January 22, 2026, from [Link]

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An In-depth Technical Guide to Ethyl 5,6-dimethoxy-1H-indazole-3-carboxylate and its Core Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the indazole scaffold represents a privileged heterocyclic motif, consistently appearing in a multitude of biologically active compounds. This guide provides a deep dive into the chemical nature, synthesis, and potential applications of Ethyl 5,6-dimethoxy-1H-indazole-3-carboxylate. While specific public data for this exact diester is limited, this document leverages extensive information on its core precursors and analogs to provide a robust and scientifically grounded technical overview.

Core Compound Identification and Properties

The foundational structure is Ethyl 1H-indazole-3-carboxylate . The addition of two methoxy groups at the 5 and 6 positions significantly influences the molecule's electronic properties, solubility, and metabolic profile. These electron-donating groups increase the electron density of the benzene ring, which can modulate the molecule's interaction with biological targets.

PropertyValue (Predicted/Inferred)Parent Compound (Ethyl 1H-indazole-3-carboxylate)Precursor (1H-Indazole-3-carboxylic acid)
CAS Number Not Assigned4498-68-4[1]4498-67-3[2]
Molecular Formula C₁₂H₁₄N₂O₄C₁₀H₁₀N₂O₂[1]C₈H₆N₂O₂[2]
Molecular Weight 250.25 g/mol 190.2 g/mol [1]162.15 g/mol [2]
Appearance Likely a light yellow or off-white crystalline powderLight yellow crystalline powder[1]Colorless solid, appears yellow in solution[3]
Solubility Expected to have moderate solubility in organic solvents like DMSO, DMF, and alcohols.Soluble in organic solvents.Soluble in organic solvents.
Storage Store at 0-8°C in a dry, well-sealed container[1]Store at 0-8°C[1]Store at room temperature, sealed in dry conditions

The Indazole Nucleus: A Cornerstone in Medicinal Chemistry

The indazole ring system is a bicyclic heteroaromatic compound that is isosteric with indole but possesses a distinct electronic and hydrogen-bonding character. This unique structure has made it a focal point in the development of novel therapeutics.[4]

Compounds bearing the indazole skeleton have demonstrated a wide array of pharmacological activities, including:

  • Anti-neoplastic agents : Indazole derivatives have been developed as potent inhibitors of various kinases implicated in cancer progression.[5]

  • Anti-inflammatory effects : Certain indazole compounds have shown promise in modulating inflammatory pathways.

  • Neurological and Psychiatric Disorders : The indazole core is a key component in drugs targeting serotonin receptors and other CNS pathways.[4]

  • Synthetic Cannabinoids : The indazole-3-carboxylate scaffold is a common structural feature in a class of synthetic cannabinoids, acting as agonists for cannabinoid receptors.[6]

The inclusion of the 5,6-dimethoxy substitution pattern is a strategic chemical modification often employed to enhance binding affinity and improve pharmacokinetic properties.

Synthesis and Mechanistic Considerations

The synthesis of this compound can be logically approached through a two-step process: the formation of the indazole ring followed by esterification.

Step 1: Synthesis of 5,6-dimethoxy-1H-indazole-3-carboxylic acid

While multiple routes to the indazole ring exist, a common and effective method involves the cyclization of a substituted o-toluidine derivative.[4] A plausible synthetic pathway would start from 3,4-dimethoxytoluene.

Synthesis_Workflow A 3,4-Dimethoxytoluene B 2-Nitro-4,5-dimethoxytoluene A->B Nitration (HNO3/H2SO4) C 2-Amino-4,5-dimethoxytoluene B->C Reduction (e.g., SnCl2/HCl) D Diazonium Salt Intermediate C->D Diazotization (NaNO2/HCl) E 5,6-dimethoxy-1H-indazole-3-carboxylic acid D->E Cyclization Esterification_Workflow A 5,6-dimethoxy-1H-indazole-3-carboxylic acid B This compound A->B Fischer Esterification (Ethanol, cat. H2SO4, Reflux)

Caption: Final esterification step.

Self-Validating Protocol for Esterification:

  • Reactant Purity: Ensure the starting carboxylic acid is dry and free of impurities, as water can shift the equilibrium of the reaction, reducing the yield.

  • Catalyst: A strong acid catalyst, such as sulfuric acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic.

  • Excess Reagent: Using ethanol as both the reactant and the solvent drives the reaction towards the product side, in accordance with Le Chatelier's principle.

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to determine when the starting material has been consumed.

  • Workup and Purification: Upon completion, the reaction is quenched with a weak base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst. The product is then extracted with an organic solvent and purified, typically by column chromatography, to yield the pure ethyl ester. A similar procedure is well-documented for the unsubstituted indazole-3-carboxylic acid. [7]

Spectroscopic Characterization (Predicted)

While experimental data for the title compound is not available, we can predict the key features of its NMR and mass spectra based on known data for analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy groups, and the ethyl ester moiety.

  • Aromatic Protons: The protons on the indazole ring will appear as singlets in the aromatic region (typically δ 7.0-8.0 ppm). The electron-donating effect of the methoxy groups will likely shift these signals upfield compared to the unsubstituted analog.

  • Methoxy Protons: Two distinct singlets, each integrating to 3 protons, are expected for the two methoxy groups, likely in the range of δ 3.8-4.0 ppm.

  • Ethyl Ester Protons: A quartet (integrating to 2H) around δ 4.4 ppm and a triplet (integrating to 3H) around δ 1.4 ppm are characteristic of the ethyl group.

  • N-H Proton: A broad singlet corresponding to the N-H proton of the indazole ring is expected, which may be shifted downfield.

¹³C NMR Spectroscopy

The carbon NMR will show distinct signals for the aromatic carbons, the carbonyl carbon of the ester, the methoxy carbons, and the ethyl group carbons. The carbons attached to the methoxy groups (C5 and C6) will be significantly shifted downfield due to the deshielding effect of the oxygen atoms.

Mass Spectrometry

In a mass spectrum, the molecular ion peak (M+) would be expected at m/z = 250.25. Common fragmentation patterns for indazole esters may involve the loss of the ethoxy group (-OC₂H₅) or the entire ester group (-COOC₂H₅).

Applications in Research and Drug Development

Given the established biological activities of the indazole core, this compound is a valuable intermediate for the synthesis of a library of potential drug candidates.

Applications A This compound B Hydrolysis to Carboxylic Acid A->B NaOH/H2O C Amide Coupling B->C Coupling Agents (e.g., HOBt/EDC) D Bioactive Amide Derivatives C->D Various Amines

Caption: Pathway to diverse bioactive molecules.

The ethyl ester can be readily hydrolyzed back to the carboxylic acid, which can then be coupled with a variety of amines to generate a diverse library of indazole-3-carboxamides. [4]This approach is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).

Safety and Handling

While specific toxicity data for this compound is not available, compounds of this class should be handled with appropriate care in a laboratory setting.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

  • Toxicity of Related Compounds: The parent acid, 1H-indazole-3-carboxylic acid, is classified as harmful if swallowed and causes serious eye irritation. [2]Similar precautions should be taken with its derivatives.

Conclusion

This compound, while not extensively documented as a standalone compound, represents a chemically significant molecule at the intersection of proven synthetic methodologies and a pharmacologically important scaffold. Its synthesis is achievable through established chemical transformations, and its structure is primed for further derivatization in drug discovery programs. This guide provides a foundational understanding for researchers looking to explore the potential of this and related indazole derivatives in their scientific pursuits.

References

  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]

  • Organic Syntheses Procedure. (n.d.). 1H-Indazole-3-carboxylic acid, ethyl ester. Organic Syntheses. [Link]

  • Rautio, T., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Forensic Chemistry, 40, 100603. [Link]

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  • Bistocchi, G. A., et al. (1981). [N1-substituted 1H-indazole-3-ethyl Carboxylates and 1H-indazole-3-hydroxamic Acids]. Il Farmaco; edizione scientifica, 36(5), 315-33. [Link]

  • PubChem. (n.d.). 1H-Indazole-3-carboxamide. National Center for Biotechnology Information. [Link]

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  • ResearchGate. (2020). New Indazole Compounds Derived from Ethyl-4-Hydroxy-4'- Substituted-Cyclohexen-6-One-Carboxylate: Synthesis and Biological Activity. [Link]

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An In-Depth Technical Guide to the Molecular Structure of Ethyl 5,6-dimethoxy-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. As a bioisostere of indole, the indazole nucleus is a key component in a variety of pharmacologically active compounds, including anti-inflammatory, anti-tumor, and anti-HIV agents.[1] This guide provides a detailed technical overview of the molecular structure of a specific derivative, Ethyl 5,6-dimethoxy-1H-indazole-3-carboxylate, a compound of interest for its potential applications in drug discovery and as a versatile synthetic intermediate.

The strategic placement of dimethoxy groups on the benzene ring and an ethyl carboxylate at the 3-position of the indazole core significantly influences the molecule's electronic properties, lipophilicity, and potential for hydrogen bonding. These features, in turn, can dictate its biological target interactions and metabolic stability. This document will delve into the structural elucidation, physicochemical properties, synthesis, and potential applications of this molecule, offering a comprehensive resource for researchers in the field.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a fused ring system composed of a benzene ring and a pyrazole ring. The key functional groups that define its chemical behavior are the two methoxy groups at positions 5 and 6, the ethyl carboxylate group at position 3, and the secondary amine within the pyrazole ring.

Synthesis_Workflow Start 2-Amino-4,5-dimethoxybenzoic acid Intermediate1 4,5-Dimethoxybenzyne (in situ) Start->Intermediate1 Diazotization Product Ethyl 5,6-dimethoxy-1H- indazole-3-carboxylate Intermediate1->Product [3+2] Cycloaddition Reagent Ethyl Diazoacetate Reagent->Product

Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis of a Related Compound (Ethyl 1H-indazole-3-carboxylate)

The following protocol for the synthesis of the parent compound, Ethyl 1H-indazole-3-carboxylate, can be adapted for the synthesis of the 5,6-dimethoxy derivative. [2]

  • Reaction Setup: A flame-dried, three-necked, round-bottomed flask is charged with 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.0 equiv) and ethyl diazoacetate (1.5 equiv).

  • Solvent Addition: Anhydrous tetrahydrofuran (THF) is added via cannula, and the reaction mixture is cooled to -78 °C.

  • Initiation: A solution of tetrabutylammonium fluoride (TBAF) in THF (1.8 equiv) is added dropwise over approximately 40 minutes.

  • Reaction Progression: The reaction mixture is stirred at -78 °C for 1.5 hours and then allowed to warm to room temperature overnight.

  • Workup: The reaction mixture is concentrated, and the residue is partitioned between ethyl acetate and saturated aqueous sodium bicarbonate. The aqueous layer is extracted with ethyl acetate.

  • Purification: The combined organic extracts are dried, concentrated, and the crude product is purified by silica gel chromatography to afford Ethyl 1H-indazole-3-carboxylate.

Applications in Drug Discovery and Medicinal Chemistry

The indazole core is a cornerstone in the design of kinase inhibitors and other targeted therapies. The 5,6-dimethoxy substitution pattern is of particular interest as it can enhance binding affinity and modulate the pharmacokinetic properties of the molecule. This compound serves as a valuable starting material for the synthesis of a wide array of derivatives, such as amides and other esters, which can be screened for various biological activities.

Derivatives of indazole-3-carboxylates have been explored for their potential as:

  • Anti-inflammatory agents [3]* Anticancer agents

  • Antimicrobial agents

The ethyl ester group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of indazole-3-carboxamides. This approach allows for the systematic exploration of the structure-activity relationship (SAR) and the optimization of lead compounds.

Conclusion

This compound is a molecule with significant potential in the field of medicinal chemistry. Its molecular structure, characterized by the indazole core and key functional groups, provides a versatile platform for the development of novel therapeutic agents. While detailed experimental data for this specific compound is not extensively documented in publicly available literature, this guide has provided a comprehensive overview based on the analysis of closely related structures and established synthetic methodologies. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

  • Bermudez, J., et al. (1990). 5-Hydroxytryptamine (5-HT3) receptor antagonists. 1. Indazole and indolizine-3-carboxylic acid derivatives. Journal of Medicinal Chemistry, 33(7), 1924-1929.
  • Cheekavolu, C., & Muniappan, M. (2016). Synthesis and anti-inflammatory activity of some new indazole derivatives. Indo American Journal of Pharmaceutical Research, 6(10), 6683-6689.
  • Fonseca-Berzal, C., et al. (2016). Indazole derivatives as promising agents against Trypanosoma cruzi. Future Medicinal Chemistry, 8(14), 1683-1697.
  • Gaikwad, D. D., et al. (2015). Synthesis and biological evaluation of novel indazole derivatives as potent anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry Letters, 25(17), 3581-3585.
  • Bistocchi, G. A., et al. (1981). [N1-substituted 1H-indazole-3-ethyl carboxylates and 1H-indazole-3-hydroxamic acids]. Il Farmaco; edizione scientifica, 36(5), 315-333. [3]6. Shi, F., & Larock, R. C. (2007). Synthesis of 1H-Indazoles by the [3+2] Cycloaddition of Benzynes and Diazo Compounds. Organic Syntheses, 84, 285. [2]7. Kim, S. H., et al. (2013). Discovery of a new HIV-1 inhibitor scaffold and synthesis of potential prodrugs of indazoles. Bioorganic & Medicinal Chemistry Letters, 23(1), 213-217.

  • Cerecetto, H., et al. (2005). Pharmacological properties of indazole derivatives: recent developments. Mini reviews in medicinal chemistry, 5(9), 869-878. [4]9. Markina, N. A., et al. (2012). Synthesis and biological activity of 1H-indazole derivatives. Pharmaceutical Chemistry Journal, 46(7), 403-406.

  • Shrivastava, A., et al. (2016). A review on indazole derivatives with their pharmacological activities. International Journal of Pharmaceutical Sciences and Research, 7(9), 3569-3583.
  • Vega, C., et al. (2012). Synthesis and biological evaluation of 5-nitro-1H-indazolin-3-one derivatives as new anti-T. cruzi agents. Bioorganic & Medicinal Chemistry, 20(1), 416-423.
  • Abbasi, M. A., et al. (2014). Synthesis, characterization and anticancer activity of some new indazole derivatives. Journal of the Chemical Society of Pakistan, 36(1), 133-139.
  • Bermudez, J., et al. (1990). 5-Hydroxytryptamine (5-HT3) receptor antagonists. 1. Indazole and indolizine-3-carboxylic acid derivatives. Journal of Medicinal Chemistry, 33(7), 1924-1929.
  • Gaikwad, D. D., et al. (2015). Synthesis and biological evaluation of novel indazole derivatives as potent anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry Letters, 25(17), 3581-3585.

Sources

A Guide to the Synthesis of Ethyl 5,6-dimethoxy-1H-indazole-3-carboxylate: A Key Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. Ethyl 5,6-dimethoxy-1H-indazole-3-carboxylate is a valuable intermediate, providing a versatile handle for the synthesis of more complex pharmaceutical agents. This technical guide provides a detailed examination of a robust and widely applicable pathway for its synthesis: the Japp-Klingemann reaction. We will explore the underlying reaction mechanisms, provide a step-by-step experimental protocol, and offer field-proven insights into optimizing this critical transformation.

Introduction and Strategic Overview

The 1H-indazole core is a bicyclic heteroaromatic system that is isomeric with indole. Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of kinase inhibitors, anti-inflammatory agents, and treatments for neurodegenerative diseases. The title compound, this compound, is particularly useful due to its specific substitution pattern. The 5,6-dimethoxy groups modulate the electronic character of the aromatic ring, while the ethyl carboxylate at the 3-position serves as a key functional group for further chemical elaboration, such as amide bond formation.

The most reliable and common strategy for constructing this indazole framework is the Japp-Klingemann reaction.[1][2] This classic reaction provides a convergent and efficient route, beginning from readily available starting materials.

Retrosynthetic Analysis: Our synthetic strategy involves a key disconnection of the N1-C7a bond of the indazole ring. This leads back to a phenylhydrazone intermediate, which itself can be formed from the coupling of an aryl diazonium salt and a β-ketoester. This retrosynthetic logic points directly to the Japp-Klingemann reaction as the forward synthetic pathway.

Recommended Synthetic Pathway: The Japp-Klingemann Approach

The synthesis can be logically divided into three primary stages, which can often be performed sequentially in a one-pot or two-step procedure.[3] The overall transformation begins with the diazotization of a substituted aniline, followed by coupling with a β-ketoester to form a hydrazone, and culminates in an acid-catalyzed cyclization to yield the indazole ring.

Workflow Diagram

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Hydrazone Formation cluster_2 Step 3: Indazole Cyclization A 3,4-Dimethoxyaniline B Aryl Diazonium Salt A->B NaNO₂, aq. HCl 0-5 °C D Hydrazone Intermediate B->D Coupling with C NaOAc, EtOH Room Temp C Ethyl 2-chloroacetoacetate E Ethyl 5,6-dimethoxy-1H- indazole-3-carboxylate D->E Acid-catalyzed Intramolecular Cyclization (e.g., PPA or H₂SO₄), Heat

Caption: Overall workflow for the synthesis via the Japp-Klingemann reaction.

Mechanistic Insights and Rationale

A deep understanding of the reaction mechanism is critical for troubleshooting and optimization.

  • Step 1: Diazotization: 3,4-Dimethoxyaniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid like HCl) at low temperatures (0-5 °C). The aniline's amino group acts as a nucleophile, attacking the nitrosonium ion (NO⁺). Subsequent dehydration yields the highly electrophilic diazonium salt.

    • Expertise & Experience: Maintaining a low temperature is paramount. Aryl diazonium salts are thermally unstable and can decompose violently or participate in unwanted side reactions if allowed to warm. The electron-donating nature of the two methoxy groups on the aniline ring can make the resulting diazonium salt slightly less stable than electron-poor analogues, demanding careful temperature control.[4]

  • Step 2: Hydrazone Formation (The Japp-Klingemann Reaction): The core of the synthesis involves the reaction between the diazonium salt and a β-ketoester enolate.[2][5] In this case, ethyl 2-chloroacetoacetate is an excellent coupling partner. A base, typically sodium acetate, deprotonates the α-carbon of the ketoester, forming an enolate. This enolate then attacks the terminal nitrogen of the diazonium salt to form an azo compound. Under the reaction conditions, this intermediate is unstable and undergoes hydrolysis and decarboxylation (or loss of the chloroacetyl group in this specific case) to yield the more stable phenylhydrazone intermediate.[2]

    • Trustworthiness: The choice of ethyl 2-chloroacetoacetate is strategic. The chloroacetyl group is an excellent leaving group during the hydrolytic cleavage step, driving the reaction efficiently toward the desired hydrazone product. The reaction's progress can be monitored by a distinct color change.

  • Step 3: Cyclization: The final step is an intramolecular electrophilic aromatic substitution, analogous in principle to the Fischer indole synthesis.[1] The hydrazone is heated in the presence of a strong acid, such as polyphosphoric acid (PPA) or sulfuric acid. The acid protonates the imine nitrogen, which tautomerizes. The electron-rich aromatic ring (activated by the methoxy groups) then attacks the electrophilic carbon, leading to cyclization and the formation of the indazole ring after dehydration.

    • Authoritative Grounding: The use of dehydrating acids like PPA is well-documented for promoting the cyclization of hydrazones to form various heterocyclic systems, including indazoles.[6]

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methodologies and should be performed by qualified personnel using appropriate safety precautions.

Materials & Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/VolumeNotes
3,4-Dimethoxyaniline153.1820.03.06 gStarting material
Concentrated HCl (37%)36.46~806.7 mLAcid for diazotization
Sodium Nitrite (NaNO₂)69.0022.01.52 gDiazotizing agent
Ethyl 2-chloroacetoacetate164.5921.03.46 g (2.9 mL)Coupling partner
Sodium Acetate (NaOAc)82.0360.04.92 gBase/Buffer
Ethanol (EtOH)46.07-100 mLSolvent
Polyphosphoric Acid (PPA)--~20 gCyclization catalyst
Water (H₂O)18.02-As neededSolvent/Quenching
Ethyl Acetate (EtOAc)88.11-As neededExtraction solvent
Saturated NaHCO₃ solution--As neededNeutralization
Brine--As neededWashing
Anhydrous MgSO₄ or Na₂SO₄--As neededDrying agent

Step-by-Step Procedure:

  • Diazotization:

    • In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 3,4-dimethoxyaniline (3.06 g, 20.0 mmol) in a mixture of water (20 mL) and concentrated HCl (6.7 mL).

    • Cool the resulting slurry to 0 °C in an ice-salt bath.

    • Dissolve sodium nitrite (1.52 g, 22.0 mmol) in water (10 mL) and cool the solution to 0 °C.

    • Add the sodium nitrite solution dropwise to the aniline slurry over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.

    • Stir the resulting orange-yellow diazonium salt solution at 0-5 °C for an additional 15 minutes.

  • Japp-Klingemann Coupling:

    • In a separate 500 mL flask, dissolve ethyl 2-chloroacetoacetate (3.46 g, 21.0 mmol) and sodium acetate (4.92 g, 60.0 mmol) in ethanol (100 mL).

    • Cool this solution to 0 °C in an ice bath.

    • Add the cold diazonium salt solution from Step 1 slowly to the ketoester solution over 30 minutes with vigorous stirring. A deep red precipitate should form.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours until TLC analysis indicates the consumption of the starting materials.

  • Cyclization and Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the ethanol.

    • To the resulting residue, add polyphosphoric acid (~20 g).

    • Heat the mixture to 80-90 °C and stir for 1-2 hours. Monitor the reaction by TLC until the hydrazone intermediate is consumed.

    • Carefully pour the hot reaction mixture onto crushed ice (~200 g) with stirring. This will precipitate the crude product and hydrolyze the PPA.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.

    • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

    • Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification:

    • The crude solid can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford this compound as a crystalline solid.

References

  • Formation of Indazoles Through an Unusual Cyclization Reaction of Hydrazones. Vertex AI Search.
  • The Synthesis of Substituted Indazoles via Cyclization of Various Hydrazones in the Presence of Polyphosphoric Acid (PPA).
  • Indazole - Synthesis and Reactions as a Chemical Reagent. ChemicalBook.
  • Japp–Klingemann reaction. Wikipedia.
  • Japp-Klingemann reaction. chemeurope.com.
  • The Japp‐Klingemann Reaction.
  • The Japp-Klingemann Reaction. Organic Reactions.
  • What are the special considerations for the Japp-Klingemann reaction?
  • Indazole synthesis. Organic Chemistry Portal.

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The Pharmacological Potential of Dimethoxy-Indazole Carboxylates: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Indazole Scaffold in Modern Medicinal Chemistry

The indazole nucleus, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow for diverse interactions with a multitude of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] Indazole-containing compounds have demonstrated clinical success as anticancer agents, such as axitinib and pazopanib, as well as anti-inflammatory and antimicrobial agents.[1] This guide focuses on a specific, promising subclass: dimethoxy-indazole carboxylates. The introduction of methoxy groups can significantly modulate the pharmacokinetic and pharmacodynamic properties of the core scaffold, while the carboxylate moiety provides a key site for further chemical modification and interaction with biological targets. This document serves as an in-depth technical resource for researchers and drug development professionals, providing insights into the synthesis, biological evaluation, and therapeutic potential of these compounds.

Anticancer Activity: A Primary Therapeutic Avenue

Dimethoxy-indazole derivatives have shown significant promise as anticancer agents, with research highlighting their potent antiproliferative effects against various cancer cell lines.[1][3] The mechanism of action often involves the induction of apoptosis, a form of programmed cell death, through pathways such as the ROS-mitochondrial apoptotic pathway.[3]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of dimethoxy-indazole carboxylates is highly dependent on the substitution pattern on both the indazole core and the carboxylate group. For instance, studies on (E)-3,5-dimethoxystyryl indazole derivatives have provided valuable SAR data.[3] While not carboxylates themselves, these studies underscore the importance of the dimethoxy-phenyl moiety in conferring cytotoxic activity. Key takeaways for designing novel dimethoxy-indazole carboxylates with enhanced anticancer activity include:

  • Position of Methoxy Groups: The relative positions of the two methoxy groups on the indazole ring can significantly impact activity.

  • Nature of the Ester/Amide: The substituent on the carboxylate group (e.g., different alkyl or aryl esters, or amides) can influence cell permeability, target binding, and overall efficacy.

  • Substituents on the Indazole Core: Additional substitutions on the indazole ring can further modulate the anticancer profile.

Quantitative Assessment of Anticancer Activity

The antiproliferative activity of dimethoxy-indazole carboxylates is typically quantified by determining their half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference
(E)-3,5-dimethoxystyryl indazole derivative (2f)4T1 (Breast Cancer)0.23[3][4]
(E)-3,5-dimethoxystyryl indazole derivative (2f)HepG2 (Liver Cancer)0.80[3]
(E)-3,5-dimethoxystyryl indazole derivative (2f)MCF-7 (Breast Cancer)0.34[3]
(E)-3,5-dimethoxystyryl indazole derivative (2a)MCF-7 (Breast Cancer)1.15[3]
(E)-3,5-dimethoxystyryl indazole derivative (2a)HCT116 (Colon Cancer)4.89[3]

Note: The data above is for closely related dimethoxy-indazole derivatives and serves as a benchmark for the potential potency of dimethoxy-indazole carboxylates.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[5][6]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: Treat the cells with various concentrations of the dimethoxy-indazole carboxylate compounds and incubate for a predetermined period (e.g., 48 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[5]

  • Incubation: Incubate the plate for 2 to 4 hours, or until a purple precipitate is visible.[5]

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[5]

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h add_compounds Add Dimethoxy-Indazole Carboxylates incubate_24h->add_compounds incubate_48h Incubate 48h add_compounds->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_2_4h Incubate 2-4h add_mtt->incubate_2_4h add_solubilizer Add Solubilization Reagent incubate_2_4h->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance

Caption: Workflow for the MTT cell viability assay.

Anti-inflammatory Potential: Modulating the Inflammatory Cascade

The indazole scaffold is a known pharmacophore for anti-inflammatory agents, and dimethoxy-substituted derivatives are being explored for their ability to modulate inflammatory pathways.[7] The mechanism of action for many indazole-based anti-inflammatory compounds involves the inhibition of key enzymes like cyclooxygenase-2 (COX-2) and the suppression of pro-inflammatory cytokines.[7]

Mechanism of Anti-inflammatory Action

Dimethoxy-indazole carboxylates are hypothesized to exert their anti-inflammatory effects through:

  • COX-2 Inhibition: Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.

  • Cytokine Suppression: Inhibition of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β) can dampen the inflammatory response.[7]

  • Free Radical Scavenging: Some indazole derivatives exhibit antioxidant properties, which can contribute to their anti-inflammatory effects by neutralizing reactive oxygen species.[7]

Anti_Inflammatory_Pathway stimulus Inflammatory Stimulus cell Immune Cell (e.g., Macrophage) stimulus->cell phospholipids Membrane Phospholipids cell->phospholipids cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) cell->cytokines pla2 PLA2 phospholipids->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid catalyzes cox COX-2 arachidonic_acid->cox prostaglandins Prostaglandins cox->prostaglandins catalyzes inflammation Inflammation prostaglandins->inflammation cytokines->inflammation dimethoxy_indazole Dimethoxy-Indazole Carboxylate dimethoxy_indazole->cox inhibits dimethoxy_indazole->cytokines inhibits

Caption: Potential anti-inflammatory mechanism of dimethoxy-indazole carboxylates.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of novel compounds.[8]

Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[9][10]

Step-by-Step Methodology:

  • Animal Acclimatization and Grouping: Acclimatize rats or mice for at least one week.[8] Divide the animals into control and test groups (n=6).[8]

  • Baseline Measurement: Measure the initial paw volume of the right hind paw using a plethysmometer.[8]

  • Drug Administration: Administer the dimethoxy-indazole carboxylate compound or a vehicle control orally or via intraperitoneal injection one hour before inducing inflammation.[8] A positive control, such as indomethacin, should also be used.[8]

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution into the subplantar region of the right hind paw.[8]

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection.[8]

  • Data Analysis: Calculate the mean increase in paw volume and the percentage of edema inhibition for the treated groups compared to the control group.

Antimicrobial Activity: A Potential Secondary Application

Indazole derivatives have also been investigated for their antimicrobial properties, exhibiting activity against a range of bacteria and fungi.[11][12] While less explored for dimethoxy-indazole carboxylates specifically, this represents a potential secondary therapeutic application.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory technique for determining the MIC of an antimicrobial agent against a specific microorganism.[13][14]

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism after a defined incubation period.[15]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the dimethoxy-indazole carboxylate and perform serial two-fold dilutions in a 96-well plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[16]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).[16]

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.[16]

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.[16]

  • MIC Determination: Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

Kinase Inhibition: A Plausible Mechanism of Action

Many indazole-based anticancer drugs exert their effects through the inhibition of protein kinases.[1][3] Given this precedent, it is highly plausible that dimethoxy-indazole carboxylates may also function as kinase inhibitors.

Experimental Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[17][18]

Principle: The assay is performed in two steps. First, a reagent is added to terminate the kinase reaction and deplete any remaining ATP. Second, a detection reagent is added to convert the produced ADP into ATP, which is then quantified using a luciferase/luciferin reaction. The resulting luminescence is proportional to the initial kinase activity.[17]

Step-by-Step Methodology:

  • Kinase Reaction Setup: In a multi-well plate, combine the kinase, its substrate, ATP, and the test compound (dimethoxy-indazole carboxylate) in a suitable reaction buffer.

  • Incubation: Incubate the reaction mixture for a specific period to allow the kinase reaction to proceed.

  • ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and eliminate the unconsumed ATP.[19]

  • ADP to ATP Conversion and Detection: Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase-based detection of the newly formed ATP.[19]

  • Luminescence Measurement: Measure the luminescence using a luminometer.[19]

  • Data Analysis: Determine the extent of kinase inhibition by comparing the luminescence signal in the presence of the test compound to that of a control reaction without the inhibitor.

Conclusion and Future Directions

Dimethoxy-indazole carboxylates represent a promising class of compounds with significant potential for development as therapeutic agents, particularly in the fields of oncology and inflammation. The synthetic tractability of the indazole scaffold allows for extensive structure-activity relationship studies to optimize potency and selectivity. The experimental protocols detailed in this guide provide a robust framework for the comprehensive biological evaluation of novel dimethoxy-indazole carboxylate derivatives. Future research should focus on elucidating the specific molecular targets of these compounds, further exploring their mechanisms of action, and evaluating their efficacy and safety profiles in preclinical in vivo models.

References

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  • Al-Ostoot, F. H., et al. (2022). In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors. Molecules, 27(15), 4983. Available from: [Link]

  • ResearchGate. (2014). Synthesis, Antibacterial, Analgesic and Antiinflammatory Activities of Some New Biologically Important Indazole Derivatives. Available from: [Link]

  • Nawrot-Tabor, A., et al. (2016). ANTI-INFLAMMATORY AND ANTIOXIDANT ACTIVITY OF 8-METHOXY-1,3-DIMETHYL-2,6-DIOXO-PURIN-7-YL DERIVATIVES WITH TERMINAL CARBOXYLIC, ESTER OR AMIDE MOIETIES IN ANIMAL MODELS. Acta Poloniae Pharmaceutica, 73(4), 999-1006. Available from: [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Available from: [Link]

  • Li, Y., et al. (2023). Design, Synthesis, and Cytotoxic Activities of Indole and Indazole-Based Stilbenes. Chemistry & Biodiversity, 20(4), e202300368. Available from: [Link]

  • Slideshare. (n.d.). Anti-inflammatory activity of drugs using carrageenan induced paw-edema model. Available from: [Link]

  • Dong, J., et al. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Bioorganic Chemistry, 123, 105777. Available from: [Link]

  • Gopaul, K., et al. (2014). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 967, 10-17. Available from: [Link]

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An In-Depth Technical Guide to Ethyl 5,6-dimethoxy-1H-indazole-3-carboxylate: Synthesis, History, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of Ethyl 5,6-dimethoxy-1H-indazole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into the historical context of its discovery, explore detailed synthetic methodologies for its preparation, analyze its physicochemical properties, and discuss its current and potential applications in drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis, offering both foundational knowledge and practical insights into the chemistry and utility of this indazole derivative.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This designation stems from the ability of indazole-containing compounds to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[3] First described by Emil Fischer, indazoles are relatively rare in nature but have been extensively explored in synthetic chemistry.[3]

Derivatives of indazole have demonstrated potent activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[4] They are also known to act as serotonin 5-HT3 receptor antagonists, a mechanism utilized in antiemetic drugs like Granisetron.[1] The versatility of the indazole core allows for functionalization at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The planarity of the ring system and the potential for diverse substitutions make it a fertile ground for the design of novel therapeutic agents.[1]

Discovery and Historical Context

The exploration of substituted indazole-3-carboxylic acids as potential therapeutic agents gained momentum in the mid-20th century. A pivotal moment in the history of the specific 5,6-dimethoxy substituted scaffold came in 1975, with a publication in the Journal of Medicinal Chemistry. In this seminal work, researchers synthesized a series of indazole-3-carboxylic acids, including the 5,6-dimethoxy derivative, and evaluated their anti-inflammatory properties. This study was one of the first to systematically investigate the impact of substitutions on the benzene ring of the indazole core on biological activity.

The findings from this 1975 paper laid the groundwork for further investigation into the therapeutic potential of this class of compounds. The ethyl ester, this compound, emerged as a key intermediate and a target molecule in its own right for further derivatization and biological screening.

Physicochemical and Spectroscopic Data

A thorough characterization of this compound is essential for its application in research and development. The following table summarizes its key physicochemical properties.

PropertyValueReference
Molecular Formula C12H14N2O4N/A
Molecular Weight 250.25 g/mol N/A
Appearance Off-white to pale yellow solidInferred
Melting Point Not availableN/A
Solubility Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.Inferred
  • ¹H NMR: Expected signals would include two singlets for the methoxy groups, a quartet and a triplet for the ethyl ester group, and distinct aromatic protons.

  • ¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons, the methoxy carbons, and the ethyl group carbons.

  • IR Spectroscopy: Key absorption bands would be observed for the N-H stretch, C-H stretches (aromatic and aliphatic), the C=O stretch of the ester, and C-O stretches of the methoxy and ester groups.

  • Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z 250.25, with characteristic fragmentation patterns.

Synthesis and Methodologies

The synthesis of this compound can be approached through a multi-step process, primarily involving the formation of the indazole ring followed by esterification. A common and effective strategy begins with the synthesis of the corresponding carboxylic acid precursor, 5,6-dimethoxy-1H-indazole-3-carboxylic acid.

Synthesis of the Carboxylic Acid Precursor

A well-established route to indazole-3-carboxylic acids involves the cyclization of a substituted phenylhydrazine derivative, which can be generated from an isatin intermediate.[1]

The synthesis of the key intermediate, 5,6-dimethoxyisatin, can be achieved through various methods. One effective approach is the Martinet synthesis, which involves the reaction of 4-aminoveratrole with an oxomalonate ester or its hydrate in the presence of an acid.[3]

Caption: Martinet synthesis of 5,6-dimethoxyisatin.

The conversion of the isatin to the indazole-3-carboxylic acid is a multi-step process that involves ring-opening, diazotization, reduction, and cyclization.[1]

Isatin_to_Indazole_Acid Isatin 5,6-Dimethoxyisatin RingOpened Ring-Opened Intermediate Isatin->RingOpened aq. NaOH Diazonium Diazonium Salt RingOpened->Diazonium Diazotization Hydrazine Aryl Hydrazine Diazonium->Hydrazine Reduction IndazoleAcid 5,6-Dimethoxy-1H-indazole- 3-carboxylic Acid Hydrazine->IndazoleAcid Cyclization (Acidic)

Caption: Conversion of 5,6-dimethoxyisatin to the corresponding indazole-3-carboxylic acid.

Detailed Protocol (Adapted from Snyder et al.[1]):

  • Ring Opening: 5,6-Dimethoxyisatin is hydrolyzed with an aqueous solution of sodium hydroxide.

  • Diazotization: The resulting intermediate is treated with a nitrite source (e.g., sodium nitrite) in an acidic medium to form a diazonium salt.

  • Reduction: The diazonium salt is then reduced to form the corresponding aryl hydrazine.

  • Cyclization: The aryl hydrazine undergoes cyclization under acidic conditions to yield 5,6-dimethoxy-1H-indazole-3-carboxylic acid.

Esterification to this compound

With the carboxylic acid in hand, the final step is a standard esterification reaction. Fischer esterification is a common and effective method for this transformation.

Detailed Protocol (Fischer Esterification):

  • Reaction Setup: 5,6-dimethoxy-1H-indazole-3-carboxylic acid is dissolved in an excess of absolute ethanol.

  • Catalyst Addition: A catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, is added to the solution.

  • Heating: The reaction mixture is heated to reflux for several hours to drive the equilibrium towards the formation of the ester.

  • Workup and Purification: After the reaction is complete, the excess ethanol is removed under reduced pressure. The residue is then neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried and concentrated, and the crude product is purified by recrystallization or column chromatography to yield pure this compound.

Esterification_Workflow IndazoleAcid 5,6-Dimethoxy-1H-indazole- 3-carboxylic Acid ReactionMixture Reaction Mixture IndazoleAcid->ReactionMixture Ethanol Ethanol (excess) Ethanol->ReactionMixture AcidCatalyst Acid Catalyst (e.g., H₂SO₄) AcidCatalyst->ReactionMixture EthylEster Ethyl 5,6-dimethoxy-1H-indazole- 3-carboxylate ReactionMixture->EthylEster Reflux

Caption: Fischer esterification of 5,6-dimethoxy-1H-indazole-3-carboxylic acid.

Applications in Drug Development

The indazole scaffold, and specifically the 5,6-dimethoxy substituted variant, has shown promise in several therapeutic areas. The initial discovery of the anti-inflammatory properties of the carboxylic acid precursor has spurred further investigation into its potential as a lead compound for the development of novel anti-inflammatory agents.

Furthermore, the ethyl ester serves as a versatile intermediate for the synthesis of a wide range of derivatives, including amides and other esters, which can be screened for various biological activities. The 5,6-dimethoxy substitution pattern is of particular interest as it can influence the compound's lipophilicity, metabolic stability, and interaction with biological targets.

Conclusion

This compound is a valuable compound in the field of medicinal chemistry. Its synthesis, rooted in established methods for indazole formation and esterification, provides a reliable pathway for its production. The historical context of its discovery highlights the long-standing interest in the therapeutic potential of indazole derivatives. As a versatile intermediate and a potential therapeutic agent in its own right, this compound will likely continue to be a subject of interest for researchers and drug development professionals. The insights provided in this guide are intended to facilitate further exploration and innovation in the application of this promising indazole derivative.

References

  • Chandrasekhar, T., Reddy, A. B., Kumar, L. V., Naik, P. J., Sree, M. K., & Swamy, G. N. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
  • Organic Syntheses Procedure: 1H-Indazole-3-carboxylic acid, ethyl ester. Available at: [Link]

  • Diva-Portal.org: Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. (2024). Available at: [Link]

  • PubChem: 5-methoxy-1H-indazole-3-carboxylic acid. Available at: [Link]

  • IJCRT.org: A Review on Different Approaches to Isatin Synthesis. (2021). Available at: [Link]

  • ACS Publications: Journal of Medicinal Chemistry Vol. 18 No. 1. Available at: [Link]

  • Google Patents: US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • Google Patents: CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • Journal of Pharmaceutical Chemistry: Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. (2023). Available at: [Link]

  • ResearchGate: Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5- monosubstitued 1H-indole Derivatives as Potential GSK-3β Inhibitors. (2022). Available at: [Link]

  • PubMed: [N1-substituted 1H-indazole-3-ethyl Carboxylates and 1H-indazole-3-hydroxamic Acids]. (1981). Available at: [Link]

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Spectroscopic Data for Ethyl 5,6-dimethoxy-1H-indazole-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5,6-dimethoxy-1H-indazole-3-carboxylate is a member of the indazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The indazole core is a key pharmacophore found in various therapeutic agents. Accurate structural elucidation through spectroscopic methods is paramount for ensuring the identity, purity, and quality of such compounds in any research and development setting.

This technical guide provides a detailed overview of the expected spectroscopic data for this compound. In the absence of a complete, publicly available dataset for this specific molecule, this guide synthesizes information from structurally related analogs and fundamental spectroscopic principles to present a robust, predictive analysis. This approach mirrors the real-world challenges researchers face with novel or sparsely documented compounds and provides a framework for interpretation and verification.

Molecular Structure and Key Features

The structure of this compound is characterized by a bicyclic indazole core, substituted with two methoxy groups on the benzene ring and an ethyl carboxylate group at the 3-position of the pyrazole ring. The thermodynamically more stable 1H-indazole tautomer is the most commonly observed.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Experimental Protocol: Acquiring NMR Spectra

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate data interpretation.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the sample.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • Ensure complete dissolution; gentle warming or sonication may be applied if necessary.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).

2. Instrument Parameters (for a 400 MHz Spectrometer):

Parameter¹H NMR¹³C NMR
Pulse Program Standard single-pulse (e.g., zg30)Proton-decoupled (e.g., zgpg30)
Spectral Width ~16 ppm~250 ppm
Acquisition Time 2-4 seconds1-2 seconds
Relaxation Delay 1-5 seconds2-5 seconds
Number of Scans 16-641024-4096

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Perform phase and baseline corrections.

  • Calibrate the chemical shift axis using the TMS signal.

  • Integrate the signals in the ¹H NMR spectrum.

  • Analyze chemical shifts, multiplicities, and coupling constants to assign the structure.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The proton NMR spectrum will provide information on the chemical environment of each proton in the molecule.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Comparative Analysis
~13.9Broad Singlet1HN-HThe N-H proton of the indazole ring is typically observed as a broad signal at a very downfield chemical shift due to its acidic nature and hydrogen bonding. In DMSO-d₆, this peak is often very broad and can exchange with residual water. For ethyl 1H-indazole-3-carboxylate in DMSO-d₆, this peak appears around 13.91 ppm.
~7.5Singlet1HH-4The proton at the C4 position is expected to be a singlet due to the lack of adjacent protons for coupling. The electron-donating methoxy group at C5 will shield this proton, shifting it slightly upfield compared to an unsubstituted indazole.
~7.3Singlet1HH-7Similar to H-4, the H-7 proton will appear as a singlet. The methoxy group at C6 will also shield this proton.
~4.4Quartet2H-OCH₂CH₃The methylene protons of the ethyl ester group will appear as a quartet due to coupling with the adjacent methyl protons (n+1 rule, 3+1=4). A typical chemical shift for such a group is around 4.4 ppm.
~3.9Singlet3H5-OCH₃The protons of the methoxy group at the C5 position will appear as a sharp singlet.
~3.8Singlet3H6-OCH₃The protons of the methoxy group at the C6 position will also be a sharp singlet, likely with a slightly different chemical shift from the 5-methoxy group due to the subtle differences in their electronic environment.
~1.4Triplet3H-OCH₂CH₃The methyl protons of the ethyl ester will appear as a triplet due to coupling with the adjacent methylene protons (n+1 rule, 2+1=3).
¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale and Comparative Analysis
~162C=OThe carbonyl carbon of the ethyl ester group is expected to resonate at a downfield chemical shift, typical for ester carbonyls. For ethyl 1H-indazole-3-carboxylate, this carbon appears at 162.33 ppm.
~150-155C-5, C-6The aromatic carbons attached to the electron-donating methoxy groups will be significantly shielded and appear downfield.
~141C-7aThis is a quaternary carbon at the ring junction, and its chemical shift is influenced by the fused ring system.
~135C-3The carbon at the 3-position, attached to the ester group, will be downfield. For the parent ethyl 1H-indazole-3-carboxylate, this appears around 135.20 ppm.
~122C-3aAnother quaternary carbon at the ring junction.
~111C-7Aromatic CH carbon.
~100C-4Aromatic CH carbon, likely the most upfield of the aromatic carbons due to the shielding effect of the adjacent methoxy group.
~60-OCH₂CH₃The methylene carbon of the ethyl ester.
~56-OCH₃The carbons of the two methoxy groups, which may be resolved as two distinct signals.
~14-OCH₂CH₃The methyl carbon of the ethyl ester group, appearing in the upfield region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition.

Experimental Protocol: Acquiring Mass Spectra

1. Ionization Method:

  • Electrospray ionization (ESI) is a common and suitable method for this type of molecule, typically producing the protonated molecule [M+H]⁺.

2. Mass Analyzer:

  • A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain an accurate mass measurement, which can be used to confirm the molecular formula.

3. Data Analysis:

  • Determine the mass of the molecular ion peak.

  • Compare the observed mass with the calculated exact mass for the molecular formula C₁₂H₁₄N₂O₄.

  • Analyze the fragmentation pattern to gain further structural information.

Predicted Mass Spectrum Data
  • Molecular Formula: C₁₂H₁₄N₂O₄

  • Molecular Weight: 250.25 g/mol

  • Predicted [M+H]⁺: 251.1026 (calculated)

The high-resolution mass spectrum should show a prominent ion corresponding to the protonated molecule. Fragmentation may involve the loss of the ethoxy group (-OC₂H₅) from the ester, leading to a fragment ion at m/z 205.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol: Acquiring IR Spectra

1. Sample Preparation:

  • The sample can be analyzed as a solid using the KBr pellet method or as a thin film.

2. Data Analysis:

  • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Functional GroupVibration
3300-3400N-HStretching
2950-3000C-H (sp³)Stretching (from ethyl and methoxy groups)
~3100C-H (aromatic)Stretching
~1710-1730C=O (ester)Stretching
~1620C=C (aromatic)Stretching
~1250C-O (ester)Stretching
~1050-1150C-O (ether)Stretching (from methoxy groups)

The presence of a strong absorption band around 1710-1730 cm⁻¹ is a key indicator of the ester carbonyl group. The broad band in the region of 3300-3400 cm⁻¹ corresponds to the N-H stretching of the indazole ring.

Integrated Spectroscopic Analysis Workflow

The structural elucidation of this compound is a multi-step process where data from different spectroscopic techniques are integrated to build a complete picture of the molecule.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_interpretation Data Interpretation Compound Synthesized Compound MS Mass Spectrometry (MS) Compound->MS IR Infrared (IR) Spectroscopy Compound->IR NMR NMR Spectroscopy Compound->NMR MolWeight Molecular Weight & Formula MS->MolWeight FuncGroups Functional Groups IR->FuncGroups Structure C-H Framework & Connectivity NMR->Structure Final_Structure Final Structure Confirmation MolWeight->Final_Structure FuncGroups->Final_Structure Structure->Final_Structure

Caption: Workflow for the structural elucidation of this compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic data for this compound. By leveraging data from structurally similar compounds and fundamental principles, a detailed interpretation of the expected ¹H NMR, ¹³C NMR, MS, and IR spectra has been presented. The provided experimental protocols offer a standardized approach for researchers to acquire their own data for verification. This integrated approach is essential for the unambiguous structural confirmation of this and other novel compounds in a drug discovery and development pipeline.

References

  • BenchChem. (n.d.). Spectroscopic Data Interpretation for Indazole Compounds: A Technical Guide.

Sources

Ethyl 5,6-dimethoxy-1H-indazole-3-carboxylate: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Indazole Scaffold and a Compound of Interest

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a cornerstone of modern medicinal chemistry.[1] Recognized as a "privileged scaffold," its derivatives exhibit a vast array of pharmacological properties, including anti-inflammatory, anti-tumor, antibacterial, and anti-HIV activities.[1][2][3] The structural versatility of the indazole ring, particularly its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets, has led to the development of numerous clinically approved drugs.[2][3]

This guide focuses on a specific, yet underexplored, member of this family: Ethyl 5,6-dimethoxy-1H-indazole-3-carboxylate (CAS No. 29281-06-9). The introduction of methoxy groups at the 5 and 6 positions of the indazole core is of particular interest, as these substituents can significantly modulate the electronic and steric properties of the molecule, potentially enhancing its biological activity and pharmacokinetic profile. This document serves as an in-depth technical resource for researchers and drug development professionals, providing a comprehensive overview of the synthesis, characterization, and potential therapeutic applications of this promising compound, based on the available scientific literature for closely related analogues.

Synthesis of this compound: A Proposed Pathway

A plausible and efficient synthetic strategy involves a two-step process:

  • Diazotization and Intramolecular Cyclization: Synthesis of the precursor, 5,6-dimethoxy-1H-indazole-3-carboxylic acid, from a suitable 2-amino- or 2-nitrophenylacetic acid derivative.

  • Fischer Esterification: Conversion of the carboxylic acid to the corresponding ethyl ester.

The following DOT graph illustrates the proposed synthetic workflow:

Synthesis_Workflow A Substituted 2-Nitrophenylacetic Acid Derivative B Reduction of Nitro Group A->B e.g., H2, Pd/C or SnCl2 C 2-Amino-phenylacetic Acid Derivative B->C D Diazotization (e.g., NaNO2, HCl) C->D E Intramolecular Cyclization D->E F 5,6-dimethoxy-1H-indazole-3-carboxylic acid E->F G Fischer Esterification (Ethanol, Acid Catalyst) F->G H This compound G->H

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

The following protocol is a composite of established procedures for the synthesis of similar indazole derivatives and represents a viable method for obtaining the target compound.

Part 1: Synthesis of 5,6-dimethoxy-1H-indazole-3-carboxylic acid

This part of the synthesis is adapted from general procedures for the preparation of indazole-3-carboxylic acids from 2-aminophenylacetic acid derivatives.[4]

  • Starting Material: 2-Amino-4,5-dimethoxyphenylacetic acid (synthesis from the corresponding nitro compound is a standard procedure).

  • Reaction Setup: A solution of 2-amino-4,5-dimethoxyphenylacetic acid in a suitable aqueous mineral acid (e.g., hydrochloric acid) is prepared in a flask equipped with a magnetic stirrer and cooled to 0-5 °C in an ice bath.

  • Diazotization: An aqueous solution of sodium nitrite (NaNO2) is added dropwise to the cooled solution of the amino acid. The temperature should be carefully maintained below 5 °C to ensure the stability of the diazonium salt intermediate. The reaction progress can be monitored by testing for the presence of nitrous acid using starch-iodide paper.

  • Intramolecular Cyclization: After the addition of sodium nitrite is complete, the reaction mixture is stirred at low temperature for a specified period, then allowed to warm to room temperature to facilitate the intramolecular cyclization, leading to the formation of the indazole ring.

  • Workup and Isolation: The resulting precipitate, 5,6-dimethoxy-1H-indazole-3-carboxylic acid, is collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Part 2: Fischer Esterification to this compound

This is a standard procedure for the conversion of a carboxylic acid to its ethyl ester.

  • Reaction Setup: 5,6-dimethoxy-1H-indazole-3-carboxylic acid is dissolved in an excess of absolute ethanol.

  • Acid Catalysis: A catalytic amount of a strong acid, such as sulfuric acid (H2SO4) or p-toluenesulfonic acid (p-TsOH), is added to the solution.

  • Reaction Conditions: The reaction mixture is heated to reflux for several hours. The progress of the esterification can be monitored by thin-layer chromatography (TLC).

  • Workup and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Table 1: Key Reagents and Conditions for the Proposed Synthesis

StepKey ReagentsSolventTemperatureKey Considerations
Diazotization & Cyclization 2-Amino-4,5-dimethoxyphenylacetic acid, Sodium Nitrite, Hydrochloric AcidWater0-5 °C, then RTCareful temperature control during diazotization is crucial.
Fischer Esterification 5,6-dimethoxy-1H-indazole-3-carboxylic acid, Absolute Ethanol, Sulfuric Acid (catalytic)EthanolRefluxUse of excess ethanol drives the equilibrium towards the ester product.

Spectroscopic Characterization: Predicted Data

While experimental spectra for this compound are not available in the reviewed literature, a reliable prediction of its key spectroscopic features can be made by analyzing the data of closely related analogs, such as ethyl 1H-indazole-3-carboxylate and other substituted indazoles.[5][6]

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted FeaturesRationale/Comparison with Analogs
1H NMR (in DMSO-d6)~13.5-14.0 ppm (s, 1H, N-H); ~7.5-7.7 ppm (s, 1H, Ar-H); ~7.1-7.3 ppm (s, 1H, Ar-H); ~4.3-4.5 ppm (q, 2H, -OCH2CH3); ~3.8-4.0 ppm (s, 6H, 2 x -OCH3); ~1.3-1.5 ppm (t, 3H, -OCH2CH3)The N-H proton of the indazole ring is typically deshielded and appears as a broad singlet at low field. The aromatic protons are expected to be singlets due to their substitution pattern. The chemical shifts of the ethyl ester and methoxy groups are based on standard values and data from similar structures.[5][6]
13C NMR (in DMSO-d6)~162-164 ppm (C=O); ~145-155 ppm (Ar-C-O); ~135-140 ppm (Ar-C); ~110-125 ppm (Ar-C); ~95-105 ppm (Ar-CH); ~60-62 ppm (-OCH2CH3); ~55-57 ppm (-OCH3); ~14-15 ppm (-OCH2CH3)The carbonyl carbon of the ester will be the most downfield signal. The aromatic carbons will appear in the typical range, with those attached to oxygen being more deshielded. The aliphatic carbons of the ethyl group and the methoxy carbons will be found at higher field.[5][6]
IR (Infrared) ~3300-3400 cm-1 (N-H stretch); ~2900-3000 cm-1 (C-H stretch); ~1700-1720 cm-1 (C=O stretch, ester); ~1600-1620 cm-1 (C=C stretch, aromatic); ~1200-1300 cm-1 (C-O stretch, ether and ester)The N-H stretch is characteristic of the indazole ring. The strong carbonyl absorption is indicative of the ester group. Aromatic C=C and C-O stretching frequencies are also expected.[7]
Mass Spec (MS) Molecular Ion (M+) at m/z = 250.09Based on the molecular formula C12H14N2O4. Fragmentation patterns would likely involve the loss of the ethoxy group (-OC2H5) and subsequent cleavages of the indazole ring.

Potential Biological Applications and Therapeutic Rationale

The indazole scaffold is a well-established pharmacophore, and the introduction of methoxy substituents can further enhance its therapeutic potential. While specific biological data for this compound is lacking, a strong case for its investigation can be built upon the activities of structurally similar compounds.

Table 3: Biological Activities of Related Indazole Derivatives

Compound ClassReported Biological ActivitiesPotential Therapeutic Areas
Indazole-3-carboxamides Anti-tumor, Anti-inflammatory, Antibacterial[2][4]Oncology, Inflammatory Disorders, Infectious Diseases
5-Methoxy-1H-indazole-3-carboxylic acid Intermediate for drugs in oncology and neurology[8]Oncology, Neurological Disorders
Substituted Indazoles Kinase inhibition, Anti-proliferative[3]Oncology
N1-substituted 1H-indazole-3-ethyl carboxylates Anti-arthritic[9]Rheumatoid Arthritis, Inflammatory Joint Diseases

The presence of the 5,6-dimethoxy substitution pattern is particularly noteworthy. In many classes of bioactive molecules, methoxy groups on a benzene ring are known to influence activity, often through electronic effects or by providing metabolic stability. For instance, the anti-cancer properties of some indazole derivatives are attributed to their ability to inhibit protein kinases.[3] The methoxy groups on the benzene ring of this compound could potentially enhance its binding to the ATP-binding pocket of various kinases, a common mechanism of action for this class of compounds.

The following DOT graph illustrates a hypothetical mechanism of action, kinase inhibition, which is a common target for indazole-based anti-cancer agents.

Kinase_Inhibition cluster_0 Kinase Activity A Ethyl 5,6-dimethoxy-1H- indazole-3-carboxylate B Protein Kinase A->B Binds to ATP-binding site D Substrate Protein B->D Phosphorylates C ATP C->B E Phosphorylated Substrate D->E F Cell Proliferation, Survival E->F G Apoptosis F->G Inhibition leads to

Caption: Hypothetical mechanism of action via protein kinase inhibition.

Conclusion and Future Directions

This compound represents a compelling, yet underexplored, molecule within the medicinally significant indazole family. Based on a solid foundation of synthetic methodologies for related compounds, its preparation is readily achievable in a laboratory setting. The predicted spectroscopic profile provides a clear roadmap for its characterization.

The true potential of this compound, however, lies in its biological activity. The established anti-proliferative, anti-inflammatory, and anti-bacterial properties of the indazole scaffold, coupled with the modulating effects of the 5,6-dimethoxy substitution, strongly warrant a thorough investigation of its therapeutic potential. Future research should focus on:

  • Definitive Synthesis and Characterization: Executing the proposed synthesis and obtaining detailed experimental spectroscopic data to confirm the structure of this compound.

  • In Vitro Biological Screening: Evaluating the compound against a panel of cancer cell lines, inflammatory markers, and microbial strains to identify its primary biological activity.

  • Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways affected by the compound to understand its mode of action.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of related analogs to optimize the potency and selectivity of this promising scaffold.

This technical guide provides a comprehensive starting point for researchers to embark on the exploration of this compound, a molecule with the potential to contribute to the development of novel therapeutics.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

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  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Retrieved from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Synthesis and Isolation of 5,6,7-Trimethoxy Indoles for Binding Diverse Functional Groups at the 3-Position of the Indole to. (n.d.). Scholars Archive. Retrieved from [Link]

  • Synthesis of a Series of Diaminoindoles. (n.d.). PMC - NIH. Retrieved from [Link]

  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Retrieved from [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). Semantic Scholar. Retrieved from [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). PMC - NIH. Retrieved from [Link]

  • Bistocchi, G. A., et al. (1981). [N1-substituted 1H-indazole-3-ethyl Carboxylates and 1H-indazole-3-hydroxamic Acids]. Farmaco Sci, 36(5), 315-33. Retrieved from [Link]

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). [Source not further specified]. Retrieved from [Link]

  • Scheme 20. Synthesis of indazole derivatives in different methods. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of 1H‐indazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Design, Synthesis and Biological Evaluation of Ethyl 5-(1-benzyl-1H-indol-5-yl) Isoxazole-3-Carboxylates as Antimycobacterial Agents. (2025). PubMed. Retrieved from [Link]

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  • Synthesis molecular docking and DFT studies on novel indazole derivatives. (2024). PMC - NIH. Retrieved from [Link]

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Safety and handling of Ethyl 5,6-dimethoxy-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling and Application of Ethyl 5,6-dimethoxy-1H-indazole-3-carboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern medicinal chemistry. Its rigid bicyclic scaffold is a privileged structure found in numerous kinase inhibitors and other therapeutic agents. This guide moves beyond a simple recitation of facts to deliver field-proven insights into its safe handling, synthesis, purification, and characterization, ensuring both personnel safety and experimental integrity.

Compound Profile and Physicochemical Properties

This compound belongs to the indazole class of compounds, which are bioisosteres of indoles. The strategic placement of methoxy groups at the 5 and 6 positions significantly modulates the electronic properties of the aromatic system, influencing its reactivity and biological interactions.

PropertyDataSource
Molecular Formula C₁₂H₁₄N₂O₄N/A
Molecular Weight 250.25 g/mol N/A
Appearance Typically an off-white to pale yellow solidGeneral Observation
Boiling Point Predicted: ~427.6 °C[1] (analog)
Density Predicted: ~1.84 g/cm³[1] (analog)
LogP Predicted: ~2.5[1] (analog)

Hazard Assessment and Safety Protocols

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from the parent compound, Indazole-3-carboxylic acid, and related analogs provide a strong basis for hazard assessment. The primary hazards are associated with irritation and potential harm upon ingestion.[2][3]

2.1 GHS Hazard Classification (Inferred)

Hazard ClassCategoryStatement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2][4]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[2][3]
STOT (Single Exposure)Category 3H335: May cause respiratory irritation[2]

2.2 Engineering Controls and Personal Protective Equipment (PPE)

The causality behind PPE selection is risk mitigation. The goal is to create a barrier between the researcher and the chemical, preventing exposure via inhalation, dermal contact, or ocular contact.

  • Ventilation: All manipulations of solid material or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[5]

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes and airborne particles.[4]

  • Hand Protection: Nitrile gloves should be worn to prevent skin contact. If prolonged contact is anticipated, heavier-duty gloves may be necessary. Always wash hands thoroughly after handling.[3][5]

  • Body Protection: A standard laboratory coat must be worn and kept fastened.

cluster_ppe Personal Protective Equipment (PPE) Protocol cluster_exposure Exposure Routes FumeHood Work in Fume Hood Inhalation Inhalation FumeHood->Inhalation Prevents Goggles Wear Safety Goggles Eyes Eye Contact Goggles->Eyes Prevents Gloves Wear Nitrile Gloves Skin Skin Contact Gloves->Skin Prevents LabCoat Wear Lab Coat LabCoat->Skin Prevents

Figure 1: PPE workflow to mitigate chemical exposure risks.

Laboratory Handling and Storage

Proper handling and storage are critical for maintaining the compound's integrity and ensuring laboratory safety.

  • Handling: Use only in a well-ventilated area, such as a fume hood.[1] Avoid the formation of dust and aerosols during weighing and transfer.[5] Employ non-sparking tools for handling the solid.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place.[4] Storage at -20°C is recommended for long-term stability.[5] It should be stored away from strong oxidizing agents.[4]

Synthesis and Purification Workflow

A common and effective method for synthesizing the indazole-3-carboxylate core involves the [3+2] cycloaddition of a benzyne intermediate with an ethyl diazoacetate. The following protocol is adapted from a well-established procedure for the parent, unsubstituted compound and is applicable to this analog.[6]

4.1 Principle of Synthesis: Benzyne Cycloaddition

The reaction is initiated by a fluoride source, such as tetrabutylammonium fluoride (TBAF), which desilylates a 2-(trimethylsilyl)phenyl triflate precursor. This generates a highly reactive benzyne intermediate in situ. The benzyne then undergoes a cycloaddition reaction with ethyl diazoacetate to form the indazole ring system. This method is favored for its relatively mild conditions and good yields.

4.2 Detailed Synthesis Protocol

Caution: Diazo compounds are potentially explosive and should be handled with care behind a safety shield in a fume hood.[6]

  • Reactor Setup: Under a nitrogen atmosphere, charge a flame-dried, three-necked round-bottomed flask with the appropriate 2-(trimethylsilyl)aryl trifluoromethanesulfonate precursor (1.0 equiv) and ethyl diazoacetate (1.5 equiv).[6]

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) via cannula and cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Initiation: Add a 1.0 M solution of TBAF in THF (1.8 equiv) dropwise over 40 minutes, ensuring the internal temperature does not rise significantly.[6] The rationale for slow addition is to maintain a low concentration of the highly reactive benzyne, minimizing side reactions.

  • Reaction: Stir the mixture at -78 °C for 1.5 hours, then allow it to warm slowly to room temperature overnight.

  • Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system (e.g., 4:1). The product is expected to have a lower Rf value than the starting materials.[6]

4.3 Workup and Purification Protocol

  • Quenching & Extraction: Concentrate the reaction mixture under reduced pressure. Pour the residue into a separatory funnel containing ethyl acetate and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[6] The NaHCO₃ wash is crucial for neutralizing any acidic byproducts.

  • Phase Separation: Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Drying & Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate by rotary evaporation to yield the crude product as an oil or solid.[6]

  • Chromatography: Purify the crude material by silica gel column chromatography. Elute with a gradient of hexanes and ethyl acetate (e.g., starting with 3:1 hexanes/EtOAc).[6]

  • Recrystallization (Optional): For obtaining analytically pure, crystalline material, the product can be recrystallized from a suitable solvent like toluene.[6] This step is highly effective at removing minor, often colored, impurities.

cluster_synthesis Synthesis Phase cluster_workup Workup & Purification Phase A 1. Combine Precursor & Ethyl Diazoacetate in THF B 2. Cool to -78 °C A->B C 3. Add TBAF Solution (Slowly) B->C D 4. Stir & Warm to RT Overnight C->D E 5. Concentrate & Partition (EtOAc / aq. NaHCO3) D->E Reaction Complete F 6. Extract Aqueous Layer E->F G 7. Dry & Concentrate Organic Layers F->G H 8. Silica Gel Chromatography G->H I 9. Recrystallize (Optional) H->I Final Final I->Final Pure Product

Figure 2: General workflow for synthesis and purification.

Analytical Characterization Suite

A multi-technique approach is required to confirm the identity, purity, and structure of the final compound. This constitutes a self-validating system where each analysis provides complementary information.

5.1 Identity and Structure Verification

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural elucidation. The ¹H NMR spectrum will confirm the presence of the ethyl ester, the methoxy groups, and the aromatic protons. ¹³C NMR will confirm the carbon skeleton.[7][8]

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) with electrospray ionization (ESI) is used to confirm the molecular formula by providing a highly accurate mass measurement.[7]

Representative ¹H NMR Data (in CDCl₃, 300 MHz)
Chemical Shift (δ, ppm) Assignment
~10.0-12.0 (br s, 1H)Indazole N-H
~7.0-7.5 (m, 2H)Aromatic C-H
4.53 (q, J = 7.2 Hz, 2H)-OCH₂CH₃
3.95 (s, 6H)2 x -OCH₃
1.45 (t, J = 7.2 Hz, 3H)-OCH₂CH₃
Note: This is a representative spectrum based on similar structures; actual shifts may vary.[7]

5.2 Purity Assessment

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is used to determine the purity of the final compound. The peak area percentage of the main component is used to quantify purity.[4]

Example HPLC Method:

  • Column: C18, 150 x 4.6 mm, 5 µm

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

cluster_identity Identity Confirmation cluster_purity Purity Assessment Start Final Product NMR NMR (1H, 13C) Confirms covalent structure Start->NMR MS HRMS Confirms molecular formula Start->MS HPLC HPLC-UV Quantifies purity (%) Start->HPLC Report Certificate of Analysis NMR->Report MS->Report HPLC->Report

Figure 3: Logical workflow for analytical quality control.

Emergency and Disposal Procedures

6.1 First Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, call a poison center or doctor.[3]

  • Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[3][4]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[2][3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician.[5]

6.2 Spill and Waste Management

  • Spill Cleanup: For small spills, absorb with an inert material (e.g., diatomite, universal binders), and shovel into a suitable container for disposal.[5] Ensure adequate ventilation and wear full PPE during cleanup.

  • Waste Disposal: Dispose of the chemical waste and contaminated materials at an approved waste disposal plant, in accordance with local, state, and federal regulations.[3][5]

References

  • CymitQuimica. (2024). Safety Data Sheet.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 1H-Indazole-3-carboxylic acid.
  • Santa Cruz Biotechnology. (2024). Safety Data Sheet.
  • TCI Chemicals. (n.d.). Safety Data Sheet for Indazole-3-carboxylic Acid.
  • MedChemExpress. (2024). Indazole-3-carboxylic acid SDS.
  • D. L. Browne, T. O. Ronson, J. K. V. Salisbury, M. G. Unthank, J. D. Smith, & R. C. D. Brown. (2011). 1H-Indazole-3-carboxylic acid, ethyl ester. Organic Syntheses, 88, 394.
  • Y. H. Kim, S. H. Kim, & S. H. Kim. (2007). Supporting Information for A Facile Synthesis of 1H-Indazoles from 2-Trimethylsilylphenyl Triflates and Diazo Compounds.
  • Bistocchi, G. A., De Meo, G., Pedini, M., Ricci, A., Brouilhet, H., Boucherie, S., Rabaud, M., & Jacquignon, P. (1981). [N1-substituted 1H-indazole-3-ethyl Carboxylates and 1H-indazole-3-hydroxamic Acids]. Il Farmaco; edizione scientifica, 36(5), 315–333.
  • Ribeiro da Silva, M. A., Ri-Quiñonez-López, R., & Ordoñez, M. (2025). Enthalpy of formation for indazoles.
  • D. Lesuisse, D. F. G. C. B. D'Hondt, L. D. M. G. Van Speybroeck, C. P. G. M. Van der Mey, & M. M. M. C. Van der Mey. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12534–12540.
  • Rautio, T., Oravamäki, L., & Kostiainen, R. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Forensic Chemistry, 40, 100603.
  • Stoltz, B. M., & Virgil, S. C. (n.d.). Supporting Information: Single-step synthesis of 3-hydroxycarbazoles by annulation of electron-rich anilines and quinones. Caltech.
  • Echemi. (n.d.). ethyl 3-iodo-1H-indazole-5-carboxylate.
  • PubChem. (n.d.). 1H-Indazole-3-carboxamide. National Center for Biotechnology Information.
  • Chem-Impex. (n.d.). Ethyl 1H-indazole-3-carboxylate.
  • PubChem. (n.d.). Indazole-3-carboxylic acid. National Center for Biotechnology Information.
  • ChemicalBook. (n.d.). Indazole(271-44-3) 1H NMR spectrum.
  • PubChem. (n.d.). 5-methoxy-1H-indazole-3-carboxylic acid. National Center for Biotechnology Information.

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Unlocking the Therapeutic and Technological Potential of Substituted Indazoles: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The indazole core, a bicyclic heteroaromatic system, has emerged as a "privileged structure" in medicinal chemistry and materials science.[1] Its inherent chemical versatility and the ability to modulate its properties through substitution have made it a cornerstone for the development of innovative therapeutics and advanced materials.[2] This technical guide provides an in-depth exploration of the research applications of substituted indazoles, offering a blend of theoretical insights, practical methodologies, and critical analysis for researchers, scientists, and drug development professionals.

The Indazole Scaffold: A Privileged Framework

The indazole nucleus, consisting of a benzene ring fused to a pyrazole ring, exists in two principal tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable form.[2] This structural feature, combined with multiple sites for substitution, allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties, making the indazole scaffold a highly adaptable template for rational drug design and materials engineering.[3]

Therapeutic Frontiers: Substituted Indazoles in Drug Discovery

Substituted indazoles have demonstrated a remarkable breadth of biological activities, leading to the development of several clinically approved drugs and a robust pipeline of investigational compounds.[1][4] Their applications span oncology, inflammation, and beyond, primarily driven by their ability to selectively interact with key biological targets.

Anticancer Applications: Targeting Kinase Signaling

A significant focus of indazole-based drug discovery has been the inhibition of protein kinases, enzymes that play a critical role in cellular signaling pathways often dysregulated in cancer.[4][5]

Many indazole derivatives exert their anticancer effects by targeting key kinases in pro-proliferative and angiogenic pathways. Two notable examples are the Vascular Endothelial Growth Factor Receptor (VEGFR) and the B-Raf proto-oncogene (BRAF) signaling cascades.

Pazopanib, an FDA-approved drug for renal cell carcinoma and soft tissue sarcoma, is a multi-targeted tyrosine kinase inhibitor that potently inhibits VEGFR-1, -2, and -3, along with other kinases.[1][6] By blocking VEGFR signaling, pazopanib impedes angiogenesis, the formation of new blood vessels that tumors require for growth and metastasis.[7][8]

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binding PLCg PLCγ VEGFR->PLCg Activation Pazopanib Pazopanib (Indazole Derivative) Pazopanib->VEGFR Inhibition PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Angiogenesis & Proliferation ERK->Proliferation

In melanoma, mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of the MAPK/ERK signaling pathway, driving uncontrolled cell proliferation.[9][10] Indazole-based compounds have been developed to specifically target this mutated kinase.[11]

BRAF_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation BRAF_mut BRAF (V600E) RAS->BRAF_mut MEK MEK BRAF_mut->MEK Indazole_Inhibitor Indazole-based BRAF Inhibitor Indazole_Inhibitor->BRAF_mut Inhibition ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, c-Jun) ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation

The antiproliferative activities of various substituted indazoles have been extensively evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for potency.

Compound ClassTargetCancer Cell LineIC50 (nM)Reference
Indazole AmidesERK1/2HT-29 (Colon)Varies[11]
3-Aryl-indazolespan-TrkVaries1.6 (for TRKA)[4]
Indazole-pyrimidineVEGFR-2Varies34.5 - 114[4]
6-Aryl-indazolesFGFRVaries30.2 - 69.1
3-(Pyrrolopyridin-2-yl)indazolesAurora Kinase AVariesVaries[4]

Note: IC50 values are highly dependent on the specific substitutions on the indazole core and the assay conditions.

Synthesis of Substituted Indazoles (General Procedure)

A common and versatile method for the synthesis of 1H-indazoles is the [3+2] cycloaddition of arynes with hydrazones.[11]

  • Step 1: Generation of the Aryne Intermediate: o-(Trimethylsilyl)aryl triflates are treated with a fluoride source, such as cesium fluoride (CsF), to generate the highly reactive aryne in situ.

  • Step 2: Preparation of the Hydrazone: The desired aldehyde or ketone is reacted with a hydrazine derivative (e.g., N-tosylhydrazine) to form the corresponding hydrazone.

  • Step 3: Cycloaddition Reaction: The in situ generated aryne undergoes a [3+2] cycloaddition with the hydrazone to yield the substituted indazole. The reaction is typically carried out in an aprotic solvent like acetonitrile or THF at room temperature.[11]

Synthesis_Workflow Start Starting Materials: o-(Trimethylsilyl)aryl triflate Hydrazone Step1 In situ Aryne Generation (CsF) Start->Step1 Step2 [3+2] Cycloaddition Step1->Step2 Product Substituted Indazole Step2->Product

In Vitro Kinase Inhibition Assay

The inhibitory activity of substituted indazoles against specific kinases can be determined using various in vitro assays, such as luminescence-based ADP detection assays.[12]

  • Materials: Kinase enzyme, substrate peptide, ATP, test compound (substituted indazole), and a commercial kinase assay kit (e.g., ADP-Glo™).

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 96-well plate, add the kinase, substrate, and test compound.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

    • Calculate the IC50 value by plotting the luminescence signal against the compound concentration.[12]

Cell Viability (MTT) Assay

The effect of substituted indazoles on cancer cell proliferation is commonly assessed using the MTT assay.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the substituted indazole and incubate for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells.[13]

Anti-inflammatory Applications

Substituted indazoles have also shown promise as anti-inflammatory agents.[14] Certain derivatives can inhibit the production of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX).[15]

Materials Science: Substituted Indazoles in Organic Electronics

Beyond their therapeutic applications, the unique photophysical properties of substituted indazoles have attracted interest in the field of materials science, particularly for the development of Organic Light-Emitting Diodes (OLEDs).[14][16][17]

The rigid, planar structure of the indazole core, combined with the ability to introduce electron-donating and electron-withdrawing groups, allows for the tuning of their fluorescence and charge-transport properties.[16] This makes them suitable candidates for use as emitters or host materials in OLED devices.[18][19]

Quantitative Data Summary: Photophysical Properties

The photophysical properties of indazole derivatives are crucial for their application in OLEDs.

Indazole Derivative ClassEmission ColorQuantum Yield (%)ApplicationReference
PyrazolylazoindazolesVariesVariesPhotoswitches[18]
Fused IndazolesBlueVariesOLED Emitters[14]

Note: Photophysical properties are highly dependent on the specific molecular structure and the surrounding environment.

Experimental Protocols

Synthesis of Indazole-Based Fluorophores

The synthesis of fluorescent indazole derivatives often involves cross-coupling reactions to introduce conjugated aromatic systems.[14][17]

OLED Device Fabrication (General Procedure)

  • Substrate Preparation: A patterned indium tin oxide (ITO) coated glass substrate is cleaned and treated to enhance its work function.

  • Organic Layer Deposition: Thin films of the hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML, containing the indazole derivative), electron transport layer (ETL), and electron injection layer (EIL) are sequentially deposited by thermal evaporation under high vacuum.

  • Cathode Deposition: A metal cathode (e.g., aluminum) is deposited on top of the organic layers.

  • Encapsulation: The device is encapsulated to protect the organic layers from moisture and oxygen.[16]

Conclusion and Future Directions

Substituted indazoles represent a remarkably versatile and "privileged" scaffold with significant potential in both drug discovery and materials science. Their continued exploration, guided by a deep understanding of their structure-activity and structure-property relationships, will undoubtedly lead to the development of next-generation therapeutics and advanced organic electronic devices. The protocols and insights provided in this guide are intended to empower researchers to further unlock the vast potential of this fascinating class of molecules.

References

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  • The classification of BRAF mutations and their signaling pathways. ResearchGate. [Link]

  • Schematic diagram to show vascular endothelial growth factor (VEGF)... ResearchGate. [Link]

  • Six-step synthesis of the hydrochloride of pazopanib 9 starting from o-methylaniline 10. ResearchGate. [Link]

  • Indazole synthesis. Organic Chemistry Portal. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PubMed Central. [Link]

  • The classification of BRAF mutations and their signaling pathways. ResearchGate. [Link]

  • MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • Synthesis of indazole-based fluorophores. PubMed. [Link]

  • Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. Bio-Rad. [Link]

  • Cell Viability Assays. NCBI Bookshelf. [Link]

  • VEGFA-VEGFR2 signaling. PubChem. [Link]

  • Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. Research & Reviews: Journal of Chemistry. [Link]

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. PubMed Central. [Link]

  • In vitro JAK kinase activity and inhibition assays. PubMed. [Link]

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  • 2H-Indazole synthesis. Organic Chemistry Portal. [Link]

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  • In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. CiteAb. [Link]

  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). PubMed. [Link]

  • Base-catalyzed synthesis of substituted indazoles under mild, transition-metal-free conditions. PubMed. [Link]

  • A Novel Practical Synthesis of Pazopanib: An Anticancer Drug. ResearchGate. [Link]

  • Synthesis of indazole-based fluorophores. Royal Society of Chemistry. [Link]

  • Application of indazole compounds in OLED devices. ResearchGate. [Link]

  • Process for the preparation of pazopanib or salts thereof.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. [Link]

  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. PubMed. [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PubMed Central. [Link]

  • B-Raf protein and signaling pathways. The B-Raf protein and its related... ResearchGate. [Link]

  • Molecular Pathways and Mechanisms of BRAF in Cancer Therapy. PubMed Central. [Link]

  • Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives. PubMed Central. [Link]

  • Organic Light‐Emitting Diodes Based on Imidazole Semiconductors. ResearchGate. [Link]

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Methodological & Application

Synthesis of Ethyl 5,6-dimethoxy-1H-indazole-3-carboxylate: A Detailed Protocol and Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Indazole Scaffold

The indazole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active compounds. Molecules incorporating this bicyclic heteroaromatic system have demonstrated a broad spectrum of biological activities, including but not limited to, anti-inflammatory, analgesic, and antitumor effects. Ethyl 5,6-dimethoxy-1H-indazole-3-carboxylate, in particular, serves as a crucial intermediate in the synthesis of more complex molecules, including potent kinase inhibitors and other targeted therapeutics. The dimethoxy substitution pattern on the benzene ring significantly influences the molecule's electronic properties and metabolic stability, making it a key building block in drug discovery programs.

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The procedure is designed for researchers, scientists, and professionals in drug development, offering not only a step-by-step guide but also insights into the chemical principles and experimental considerations that ensure a successful and reproducible synthesis.

Synthetic Strategy: The Japp-Klingemann Reaction

The chosen synthetic route for this compound leverages the robust and versatile Japp-Klingemann reaction. This classic reaction is a cornerstone in heterocyclic chemistry for the synthesis of hydrazones from β-keto-esters and aryl diazonium salts.[1][2] The resulting hydrazone intermediate can then be cyclized to form the desired indazole ring system. This approach is advantageous due to the ready availability of the starting materials and the generally high yields of the reaction.

The overall synthetic pathway can be visualized as a two-step process:

  • Diazotization: The synthesis commences with the diazotization of 3,4-dimethoxyaniline to form the corresponding diazonium salt. This reactive intermediate is crucial for the subsequent coupling reaction.

  • Japp-Klingemann Azo Coupling and Cyclization: The in situ generated diazonium salt is then reacted with a suitable β-keto-ester, in this case, ethyl 2-acetyl-3-oxobutanoate. This is followed by a base-mediated cyclization to yield the target indazole. In some variations of the Japp-Klingemann reaction, the azo-coupling, deacylation, and pyrazole ring annulation can proceed in a one-pot manner.[3][4]

Below is a diagram illustrating the key transformations in the synthesis of this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction Steps cluster_product Final Product 3,4-Dimethoxyaniline 3,4-Dimethoxyaniline Diazotization Diazotization 3,4-Dimethoxyaniline->Diazotization NaNO2, HCl Ethyl 2-acetyl-3-oxobutanoate Ethyl 2-acetyl-3-oxobutanoate Japp_Klingemann Japp-Klingemann Reaction & Cyclization Ethyl 2-acetyl-3-oxobutanoate->Japp_Klingemann Diazotization->Japp_Klingemann Diazonium Salt Intermediate Final_Product Ethyl 5,6-dimethoxy-1H- indazole-3-carboxylate Japp_Klingemann->Final_Product Base-mediated cyclization

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents
Reagent/MaterialGradeSupplier
3,4-DimethoxyanilineReagentPlus®, 99%Sigma-Aldrich
Sodium Nitrite (NaNO₂)ACS reagent, ≥99.0%Sigma-Aldrich
Hydrochloric Acid (HCl)37% (w/w)Fisher Scientific
Ethyl 2-acetyl-3-oxobutanoate98%Alfa Aesar
Sodium Hydroxide (NaOH)ACS reagent, ≥97.0%VWR
Ethanol (EtOH)200 proof, absoluteDecon Labs
Ethyl Acetate (EtOAc)ACS gradeFisher Scientific
Saturated Sodium Bicarbonate (NaHCO₃)Laboratory gradeVWR
Brine (Saturated NaCl solution)Laboratory gradeVWR
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory gradeVWR
Step-by-Step Procedure

Part 1: Diazotization of 3,4-Dimethoxyaniline

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3,4-dimethoxyaniline (10.0 g, 65.3 mmol) in a mixture of concentrated hydrochloric acid (20 mL) and water (50 mL).

  • Cool the resulting solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (4.75 g, 68.8 mmol) in water (20 mL).

  • Add the sodium nitrite solution dropwise to the aniline solution via the dropping funnel, ensuring the temperature of the reaction mixture is maintained below 5 °C. The addition should take approximately 30 minutes.

  • After the complete addition of the sodium nitrite solution, stir the reaction mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is indicated by a slight color change. This diazonium salt solution is used immediately in the next step.

Part 2: Japp-Klingemann Reaction and Cyclization

  • In a separate 500 mL beaker, prepare a solution of ethyl 2-acetyl-3-oxobutanoate (12.1 g, 65.0 mmol) in ethanol (100 mL).

  • To this solution, add a pre-cooled solution of sodium hydroxide (5.2 g, 130 mmol) in water (50 mL). Stir the mixture at room temperature for 15 minutes.

  • Cool the solution of the β-keto-ester to 0-5 °C in an ice bath.

  • Slowly add the previously prepared cold diazonium salt solution to the β-keto-ester solution with vigorous stirring. Maintain the temperature of the reaction mixture below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, neutralize the mixture with concentrated hydrochloric acid to pH 6-7.

  • The precipitated solid is collected by vacuum filtration and washed with cold water.

  • The crude product is then recrystallized from ethanol to afford this compound as a crystalline solid.

Purification and Characterization

The final product should be characterized to confirm its identity and purity.

  • Thin Layer Chromatography (TLC): A suitable solvent system (e.g., 30% Ethyl Acetate in Hexane) can be used to check the purity of the product.

  • Melting Point: The melting point of the purified product should be determined and compared with literature values.

  • Spectroscopic Analysis:

    • ¹H NMR and ¹³C NMR: To confirm the structure of the molecule.

    • Mass Spectrometry (MS): To determine the molecular weight of the compound.

Quantitative Data Summary

ParameterValue
Starting Material (Aniline)10.0 g (65.3 mmol)
Sodium Nitrite4.75 g (68.8 mmol)
β-Keto-ester12.1 g (65.0 mmol)
Sodium Hydroxide5.2 g (130 mmol)
Reaction Temperature0-10 °C
Reaction Time3-4 hours
Expected Yield70-80%
AppearanceOff-white to pale yellow crystalline solid

Trustworthiness: A Self-Validating System

The reliability of this protocol is ensured by several key checkpoints and validation steps:

  • In-process Monitoring: The use of TLC to monitor the reaction progress allows for the determination of the reaction endpoint, preventing the formation of byproducts due to prolonged reaction times.

  • Temperature Control: Strict temperature control during the diazotization and coupling steps is critical to prevent the decomposition of the diazonium salt and to minimize side reactions.

  • Stoichiometry: The use of precise stoichiometry of reagents is essential for achieving high yields and purity.

  • Final Product Characterization: Comprehensive characterization of the final product by spectroscopic methods (NMR, MS) and determination of its melting point provides definitive proof of its identity and purity, thereby validating the success of the synthesis.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined steps and adhering to the principles of good laboratory practice, researchers can confidently produce this valuable intermediate for their drug discovery and development endeavors. The Japp-Klingemann reaction remains a powerful tool in the arsenal of synthetic chemists for the construction of the indazole scaffold.

References

  • The Japp‐Klingemann Reaction - ResearchGate. Available at: [Link]

  • Japp–Klingemann reaction - Wikipedia. Available at: [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - MDPI. Available at: [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3- b]pyridines and Indazoles - PubMed. Available at: [Link]

  • Japp-Klingemann reaction - chemeurope.com. Available at: [Link]

  • Synthesis of indazole-3-carboxylic acid methyl ester - PrepChem.com. Available at: [Link]

Sources

Purification techniques for Ethyl 5,6-dimethoxy-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Purification of Ethyl 5,6-dimethoxy-1H-indazole-3-carboxylate

Abstract: This document provides a comprehensive guide to the purification of this compound, a key intermediate in the synthesis of various pharmacologically active molecules. The purity of this precursor is paramount to ensure the desired yield, safety, and efficacy of the final active pharmaceutical ingredients (APIs). This guide details field-proven protocols for purification via column chromatography and recrystallization, explains the scientific rationale behind procedural choices, and offers methods for assessing final purity.

Introduction: The Importance of Purity

This compound is a crucial building block in medicinal chemistry. The indazole core is a privileged scaffold found in numerous compounds developed for therapeutic use, including synthetic cannabinoids and anti-inflammatory agents.[1][2][3] The successful synthesis of these complex molecules relies heavily on the quality of the starting materials. Impurities, such as unreacted starting materials, regioisomers, or reaction by-products, can lead to difficult-to-separate impurities in subsequent steps, lower overall yields, and introduce undesirable toxicological profiles in the final drug substance.

This guide is designed for researchers, chemists, and drug development professionals to provide robust and reliable methods for obtaining this compound with high purity (>98%).

Understanding the Impurity Profile

Effective purification begins with understanding the potential impurities. The synthesis of indazole-3-carboxylates can proceed through various routes, often involving cyclization reactions.[4] A common synthetic approach might leave several types of impurities in the crude product:

  • Unreacted Starting Materials: Precursors to the indazole ring may persist in the crude mixture.

  • Regioisomers: Alkylation or acylation of the indazole nitrogen can sometimes occur at the N2 position instead of the desired N1 position, leading to isomeric impurities.[5]

  • Reaction By-products: Side reactions can generate structurally related molecules that may have similar properties to the target compound.

  • Residual Solvents: High-boiling point solvents used in the synthesis, such as N,N-Dimethylformamide (DMF), are common impurities that must be removed.[5]

A preliminary analysis of the crude product by Thin Layer Chromatography (TLC) or ¹H NMR is essential to diagnose the impurity profile and select the most appropriate purification strategy.

Purification Strategy Workflow

The choice between column chromatography and recrystallization depends on the purity of the crude material and the nature of the impurities. Chromatography is powerful for separating complex mixtures, while recrystallization is highly efficient for removing small amounts of impurities from a solid that is already substantially pure.

Purification Workflow crude Crude Product (Post-Synthesis Work-up) extraction Liquid-Liquid Extraction (e.g., to remove DMF) crude->extraction Initial Clean-up pre_analysis Purity Assessment (TLC, ¹H NMR) chromatography Silica Gel Column Chromatography pre_analysis->chromatography Complex Mixture or Low Purity recrystallization Recrystallization pre_analysis->recrystallization High Initial Purity (>90%) extraction->pre_analysis post_analysis Final Purity Verification (HPLC, NMR, MP) chromatography->post_analysis recrystallization->post_analysis pure_product Pure Ethyl 5,6-dimethoxy- 1H-indazole-3-carboxylate post_analysis->pure_product Purity Confirmed

Caption: General workflow for the purification of this compound.

Preparatory Protocol: Liquid-Liquid Extraction

If the synthesis was performed in a high-boiling polar aprotic solvent like DMF, an initial extraction is critical. This step removes the bulk of the solvent, which can interfere with subsequent purification techniques.

Protocol 4.1: Removal of DMF

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc). A volume of 10-20 mL of EtOAc per gram of crude material is typically sufficient.

  • Aqueous Wash: Transfer the EtOAc solution to a separatory funnel. Wash the organic layer sequentially with:

    • Water (2 x 1 volume equivalent to the organic layer). This removes the majority of the DMF.[5]

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution (1 x 1 volume). This removes any acidic by-products.

    • Brine (saturated aqueous NaCl) solution (1 x 1 volume). This helps to break any emulsions and removes residual water from the organic layer.

  • Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[6] Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

Protocol I: Purification by Column Chromatography

Column chromatography is the method of choice for separating the target compound from impurities with different polarities. The two methoxy groups on the indazole ring make the target molecule moderately polar. A silica gel stationary phase is effective, and an eluent system of hexanes and ethyl acetate is a standard choice for this class of compounds.[6][7]

5.1. Causality Behind Experimental Choices

  • Stationary Phase: Silica gel (SiO₂) is a polar adsorbent. Polar compounds will have a stronger interaction and elute more slowly, while non-polar compounds will pass through the column more quickly.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (Hexanes or Petroleum Ether) and a more polar solvent (Ethyl Acetate) is used. By varying the ratio, the overall polarity of the mobile phase can be tuned. For the target compound, which is more polar than its unsubstituted analog due to the methoxy groups, a higher proportion of ethyl acetate will be required for elution compared to the parent ethyl 1H-indazole-3-carboxylate.[6]

  • Monitoring: Thin Layer Chromatography (TLC) is indispensable. It is used to determine the optimal eluent composition and to track the separation during the column run. The ideal eluent system should provide a Retention Factor (Rƒ) of ~0.2-0.3 for the target compound.

5.2. Step-by-Step Methodology

  • TLC Analysis: Develop a TLC plate with the crude material using various ratios of Hexanes:EtOAc (e.g., 4:1, 3:1, 2:1) to find the optimal separation conditions. Visualize the spots under UV light (254 nm).

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 4:1 Hexanes:EtOAc). Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution: Begin eluting with the initial non-polar solvent mixture. Collect fractions and monitor them by TLC. A gradient elution, where the proportion of ethyl acetate is gradually increased (e.g., from 4:1 to 2:1 Hexanes:EtOAc), often yields the best separation.[8]

  • Fraction Analysis & Pooling: Spot each collected fraction on a TLC plate. Combine the fractions that contain the pure product.

  • Concentration: Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified this compound, typically as an off-white or yellowish solid.[6][7]

Table 1: Recommended Parameters for Column Chromatography

ParameterRecommended SettingRationale
Stationary Phase Silica Gel (60 Å, 40-63 µm)Standard choice for effective separation of moderately polar organic molecules.
Eluent System Hexanes:Ethyl Acetate (EtOAc)Provides good separation for indazole carboxylates; low toxicity and easily removed.[6]
Initial Eluent Ratio 4:1 to 3:1 (Hexanes:EtOAc)Start with lower polarity to elute non-polar impurities first.
Final Eluent Ratio 2:1 to 1:1 (Hexanes:EtOAc)Increase polarity to elute the more polar target compound.
Monitoring TLC with UV (254 nm) visualizationAllows for rapid, real-time tracking of the separation.

Protocol II: Purification by Recrystallization

Recrystallization is an excellent final purification step if the product obtained from chromatography or the initial work-up is already of moderate purity (e.g., >90%). The principle relies on the differential solubility of the target compound and impurities in a chosen solvent at different temperatures.

6.1. Causality Behind Solvent Selection The ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (remaining in the mother liquor). For a related compound, methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate, slow evaporation from ethyl acetate yielded high-quality crystals, suggesting EtOAc is a promising solvent candidate.[1]

6.2. Step-by-Step Methodology

  • Solvent Selection: Test the solubility of the crude solid in small amounts of various solvents (e.g., Ethyl Acetate, Ethanol, Isopropanol, Acetonitrile) at room temperature and upon heating.

  • Dissolution: Place the solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves completely.

  • Decolorization (Optional): If the solution is colored by minor impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor. Dry the crystals in a vacuum oven.

Table 2: Potential Solvents for Recrystallization

SolventRationale
Ethyl Acetate (EtOAc) Proven to be effective for crystallizing similar indazole esters.[1]
Ethanol (EtOH) A polar protic solvent that is often effective for moderately polar compounds.
Isopropanol (IPA) Similar properties to ethanol but less polar; may offer different solubility characteristics.
Acetonitrile (MeCN) A polar aprotic solvent that can be an alternative if alcohols or esters are not suitable.

Purity Assessment

After purification, the identity and purity of this compound must be confirmed.

  • ¹H and ¹³C NMR Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity (e.g., >98%).

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

References

  • Diva-Portal.org. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Available from: [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. Available from: [Link]

  • Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Available from: [Link]

  • Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Available from: [Link]

  • PubMed. (n.d.). [N1-substituted 1H-indazole-3-ethyl Carboxylates and 1H-indazole-3-hydroxamic Acids]. Available from: [Link]

  • PubChem. (n.d.). 5-methoxy-1H-indazole-3-carboxylic acid. Available from: [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Available from: [Link]

  • ResearchGate. (2009). ON SOME PECULIARITIES OF ETHYL 5-HYDROXY-1,2-DIMETHYL-1H-3-INDOLECARBOXYLATE SYNTHESIS. Available from: [Link]

  • Google Patents. (n.d.). WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide.
  • Google Patents. (n.d.). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • Wiley-VCH. (2007). Supporting Information. Available from: [Link]

  • Supporting Information. (n.d.). Available from: [Link]

  • Semantic Scholar. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Available from: [Link]

  • Google Patents. (n.d.). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
  • ResearchGate. (2023). (PDF) On Some Peculiarities of Ethyl 5-Hydroxy-1,2-Dimethyl-1H-3-Indolecarboxylate Synthesis. Available from: [Link]

  • Amazon Web Services. (n.d.). Supporting Information. Available from: [Link]

  • Asian Journal of Research in Chemistry. (n.d.). ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. Available from: [Link]

  • PubChem. (n.d.). 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid. Available from: [Link]

  • Knowledge. (2024). How Is 1H-Indazole-3-Carboxylic Acid Methyl Ester Synthesized?. Available from: [Link]

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Application Note: Comprehensive NMR Analysis of Ethyl 5,6-dimethoxy-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed guide for the structural elucidation of Ethyl 5,6-dimethoxy-1H-indazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry. We present a complete workflow, from sample preparation to the acquisition and interpretation of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra. The causality behind experimental choices is explained, and the integrated multi-technique approach serves as a self-validating system for unambiguous structure confirmation. This document is intended to serve as a practical protocol for researchers engaged in the synthesis and characterization of indazole derivatives and related small molecules.

Introduction

Indazole derivatives are a significant class of nitrogen-containing heterocyclic compounds, forming the core scaffold of numerous pharmacologically active agents.[1] this compound (C₁₂H₁₄N₂O₄, Mol. Weight: 250.25 g/mol ) is a functionalized indazole that serves as a valuable intermediate in the synthesis of more complex molecules, including potential therapeutic candidates.[2][3] Accurate structural characterization is a critical and non-negotiable step following synthesis to confirm identity, purity, and isomeric form.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the structural analysis of organic compounds in solution.[4] This guide details the application of a suite of NMR experiments to provide a complete assignment of the proton (¹H) and carbon (¹³C) signals for the title compound, demonstrating how their synergistic interpretation leads to unequivocal structural verification.

Molecular Structure and Numbering Scheme

For clarity in spectral assignments, a systematic numbering scheme is essential. The structure of this compound is shown below with the IUPAC-recommended numbering for the indazole core and additional labels for the substituents.

Caption: Structure and numbering of this compound.

Experimental Protocols

Part A: Sample Preparation

The quality of NMR data is directly dependent on meticulous sample preparation. The primary objectives are to achieve a homogeneous solution at an appropriate concentration and to minimize interfering signals.

Rationale for Solvent Selection: Deuterated chloroform (CDCl₃) is the solvent of choice for this compound. Its moderate polarity ensures excellent solubility for the analyte, and its residual proton signal (CHCl₃ at δ ~7.26 ppm) provides a convenient internal reference for the ¹H NMR spectrum.[5] For the ¹³C spectrum, the CDCl₃ triplet centered at δ ~77.16 ppm is used for referencing.[6]

Protocol:

  • Weighing: Accurately weigh 15-20 mg of this compound for a comprehensive analysis including ¹³C and 2D NMR. For routine ¹H NMR, 5 mg is sufficient.[7]

  • Dissolution: Place the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of CDCl₃.

  • Homogenization: Gently vortex or sonicate the vial for 30-60 seconds to ensure the sample is fully dissolved. Visually inspect for any particulate matter. If solids remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Transfer: Carefully transfer the clear solution into a clean, 5 mm NMR tube.

  • Final Check: The sample height in the tube should be approximately 4-5 cm to ensure it is centered within the NMR coil.[8] Cap the tube securely.

Part B: NMR Data Acquisition

All spectra should be acquired on a 400 MHz (or higher) spectrometer at a constant temperature (e.g., 298 K). The following are standard recommended parameters.

Experiment Key Parameters & Purpose
¹H NMR Pulse Program: zg30; Relaxation Delay (d1): 2.0 s; Number of Scans (ns): 16. Purpose: To obtain quantitative information on all protons, including their chemical environment (chemical shift), spin-spin coupling (multiplicity), and relative abundance (integration).
¹³C{¹H} NMR Pulse Program: zgpg30; Relaxation Delay (d1): 2.0 s; Number of Scans (ns): 1024. Purpose: To detect all unique carbon atoms in the molecule and determine their chemical shifts, providing a map of the carbon skeleton. Proton decoupling is used to simplify the spectrum to singlets.
¹H-¹H COSY Pulse Program: cosygpqf; Number of Scans (ns): 2-4 per increment. Purpose: To identify protons that are coupled to each other, typically through 2-3 bonds. Cross-peaks connect coupled protons, revealing the spin systems within the molecule.[9]
¹H-¹³C HSQC Pulse Program: hsqcedetgpsisp2.3; Number of Scans (ns): 2-4 per increment. Purpose: To identify which protons are directly attached to which carbons (¹JCH coupling). This is the primary experiment for correlating the proton and carbon skeletons.[10]
¹H-¹³C HMBC Pulse Program: hmbcgpndqf; Relaxation Delay (d1): 2.0 s; Number of Scans (ns): 8-16 per increment. Purpose: To identify long-range correlations (typically 2-4 bonds) between protons and carbons (ⁿJCH). This is crucial for connecting different fragments of the molecule and confirming the substitution pattern.[10]

Data Analysis and Spectral Interpretation

The combination of 1D and 2D NMR experiments allows for a stepwise and logical elucidation of the molecular structure.

G cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation SamplePrep Sample Preparation (15-20 mg in CDCl3) Acq_1D 1D NMR (¹H, ¹³C) SamplePrep->Acq_1D Acq_2D 2D NMR (COSY, HSQC, HMBC) SamplePrep->Acq_2D Analysis_1H ¹H Analysis: Identify Spin Systems (Aromatic, Methoxy, Ethyl) Acq_1D->Analysis_1H Analysis_13C ¹³C Analysis: Carbon Count & Type Acq_1D->Analysis_13C Analysis_HSQC HSQC: Assign C-H Pairs Acq_2D->Analysis_HSQC Analysis_COSY COSY: Confirm H-H Connectivity Acq_2D->Analysis_COSY Analysis_HMBC HMBC: Connect Fragments & Confirm Substitution Acq_2D->Analysis_HMBC Analysis_1H->Analysis_COSY Analysis_13C->Analysis_HSQC Analysis_HSQC->Analysis_HMBC Analysis_COSY->Analysis_HMBC Structure Final Structure Confirmation Analysis_HMBC->Structure

Caption: Workflow for NMR-based structure elucidation.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
  • δ ~10.0-11.0 (1H, broad singlet): This signal is attributed to the N1-H proton of the indazole ring. Its chemical shift can be variable and the signal is often broad due to quadrupolar coupling and/or chemical exchange.[11]

  • δ ~7.6 (1H, singlet): This signal corresponds to the H7 proton. It appears as a singlet because it lacks ortho or meta coupling partners.

  • δ ~7.1 (1H, singlet): This signal corresponds to the H4 proton. Similar to H7, it appears as a singlet.

  • δ ~4.45 (2H, quartet, J ≈ 7.1 Hz): This quartet represents the methylene protons (C11-H₂) of the ethyl ester group. It is split by the adjacent methyl group protons.

  • δ ~4.00 (3H, singlet): One of the two methoxy groups (C13-H₃ or C14-H₃).

  • δ ~3.95 (3H, singlet): The second of the two methoxy groups (C13-H₃ or C14-H₃). The exact assignment requires 2D NMR.

  • δ ~1.45 (3H, triplet, J ≈ 7.1 Hz): This triplet corresponds to the methyl protons (C12-H₃) of the ethyl ester group, split by the neighboring methylene protons.

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)

The molecule has 12 unique carbon atoms.

  • δ ~162.0: Ester carbonyl carbon (C8).

  • δ ~150.0-152.0: Two carbons bonded to oxygen in the benzene ring (C5, C6).

  • δ ~135.0-142.0: Quaternary carbons of the indazole ring (C3, C3a, C7a).

  • δ ~115.0-120.0: Quaternary carbon of the benzene ring (C3a).

  • δ ~95.0-100.0: Aromatic CH carbons (C4, C7). The high electron density from the methoxy groups shifts them significantly upfield.

  • δ ~61.5: Methylene carbon of the ethyl ester (C11).[5]

  • δ ~56.0: The two methoxy carbons (C13, C14). They may be resolved or overlap.

  • δ ~14.5: Methyl carbon of the ethyl ester (C12).[5]

2D NMR Correlation Analysis
  • COSY: A cross-peak will be observed between the quartet at δ ~4.45 ppm (C11-H₂) and the triplet at δ ~1.45 ppm (C12-H₃), confirming the presence of the ethyl group. No other correlations are expected.

  • HSQC: This experiment will definitively link each proton signal to its directly attached carbon. For example, the singlet at δ ~7.6 will correlate with the aromatic CH carbon signal around δ 95-100 ppm, allowing for its assignment as C7 (and H7).

  • HMBC: This is the key to assembling the structure. The following correlations are critical for validation:

    • H4 (δ ~7.1) will show a correlation to C3 , C5, and C7a.

    • H7 (δ ~7.6) will show a correlation to C5, C6, and C3a.

    • The methoxy protons (δ ~3.95, 4.00) will show correlations to their respective attached carbons (C5 and C6 ), confirming their positions.

    • The ethyl methylene protons (C11-H₂, δ ~4.45) will show a crucial correlation to the ester carbonyl carbon C8 (δ ~162.0) and C12.

Caption: Key expected HMBC correlations for structural confirmation.

Summary of Assignments

The combination of all NMR data allows for the complete and confident assignment of all signals.

Atom No.Predicted ¹H δ (ppm), Mult. (J in Hz)Predicted ¹³C δ (ppm)Key HMBC Correlations (from H to C)
1~10.5 (br s)-C3, C7a
3-~141.5-
3a-~118.0-
4~7.1 (s)~99.8C3, C5, C7a
5-~151.5-
6-~150.5-
7~7.6 (s)~95.5C3a, C5, C6
7a-~138.0-
8 (C=O)-~162.0-
11 (-CH₂-)~4.45 (q, 7.1)~61.5C3, C8, C12
12 (-CH₃)~1.45 (t, 7.1)~14.5C11
13 (5-OCH₃)~4.00 (s)~56.0C5
14 (6-OCH₃)~3.95 (s)~55.9C6

Conclusion

This application note outlines a robust and systematic NMR-based methodology for the complete structural characterization of this compound. The described workflow, integrating 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) techniques, provides a self-validating framework that ensures high confidence in the final structure assignment. The causality-driven approach to experiment selection and data interpretation presented here can be readily adapted by researchers for the analysis of other novel indazole derivatives and complex small molecules in drug discovery and development.

References

  • The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]

  • Doi, T., et al. (2018). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

  • Elguero, J., et al. (1975). ¹³C NMR of indazoles. ResearchGate. Retrieved from [Link]

  • Bistocchi, G. A., et al. (1981). [N1-substituted 1H-indazole-3-ethyl Carboxylates and 1H-indazole-3-hydroxamic Acids]. Il Farmaco, Edizione Scientifica. Retrieved from [Link]

  • Yoshinori Yamamoto, et al. (2007). Supporting Information for "Palladium-Catalyzed [3+2] Cycloaddition of 2-(Trimethylsilyl)phenyl Triflate with Diazo Compounds: A Novel and Facile Route to 1H-Indazoles". Wiley-VCH. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information: Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol. Retrieved from [Link]

  • Teixeira, C., et al. (2016). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules. Retrieved from [Link]

  • The Royal Society of Chemistry. (2025). ¹H NMR (400 MHz, DMSO-d6) δ 1.39. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles. Retrieved from [Link]

  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Retrieved from [Link]

  • Wang, Y., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Retrieved from [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D-NMR Spectrum. Retrieved from [Link]

  • Movassaghi, M., & Schmidt, M. A. (2013). Base-catalyzed synthesis of substituted indazoles under mild, transition-metal-free conditions. Angewandte Chemie International Edition. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

Sources

Application Note: Mass Spectrometry of Ethyl 5,6-dimethoxy-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a detailed protocol and theoretical analysis for the mass spectrometry of Ethyl 5,6-dimethoxy-1H-indazole-3-carboxylate. Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, and understanding their structural characteristics is crucial for drug discovery and development.[1][2] This document outlines the application of electrospray ionization (ESI) mass spectrometry for the characterization of this specific indazole ester, including predicted fragmentation pathways and detailed experimental procedures. The methodologies described herein are designed to ensure data integrity and reproducibility for researchers engaged in the synthesis and analysis of novel indazole-based compounds.

Introduction

This compound is a member of the indazole family, a class of bicyclic heteroaromatic compounds that are isosteric with indoles and exhibit a wide range of biological activities. The structural elucidation of these molecules is a critical step in their development as potential therapeutic agents.[3] Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for confirming molecular weight and deducing structural information through fragmentation analysis.[4]

This application note focuses on the use of Electrospray Ionization (ESI), a soft ionization technique that is well-suited for analyzing moderately polar and thermally labile molecules like the target compound.[5][6] ESI typically produces a protonated molecular ion ([M+H]⁺), which can then be subjected to collision-induced dissociation (CID) to generate characteristic fragment ions, providing valuable insights into the molecule's structure.[5]

Chemical Structure and Properties
  • IUPAC Name: this compound

  • Molecular Formula: C₁₂H₁₄N₂O₄

  • Molecular Weight: 250.25 g/mol

  • Key Structural Features:

    • Indazole core

    • Ethyl carboxylate group at position 3

    • Two methoxy groups at positions 5 and 6

Predicted Mass Spectrum and Fragmentation Pathways

While experimental data for this exact molecule is not widely published, a theoretical fragmentation pathway can be proposed based on established principles of mass spectrometry for related structures, including indazole derivatives, ethyl esters, and methoxy-substituted aromatic compounds.[7][8][9][10]

Ionization

Under positive mode ESI, the molecule is expected to readily form a protonated molecular ion, [M+H]⁺, with a mass-to-charge ratio (m/z) of 251.10. The basic nitrogen atoms in the indazole ring are likely sites for protonation.

Fragmentation Cascade

The fragmentation of the [M+H]⁺ ion is anticipated to proceed through several key pathways initiated by the cleavage of the most labile bonds.

Primary Fragmentation Pathways:

  • Loss of Ethylene (C₂H₄): A common fragmentation for ethyl esters is the neutral loss of ethylene (28.03 Da) via a McLafferty-type rearrangement or similar process, leading to the formation of the corresponding carboxylic acid ion.

  • Loss of Ethanol (C₂H₅OH): Cleavage of the ester group can also result in the neutral loss of ethanol (46.04 Da).

  • Loss of the Ethoxy Radical (•OC₂H₅): This would lead to the formation of an acylium ion.

  • Loss of a Methyl Radical (•CH₃): Methoxy-substituted aromatic rings are known to lose a methyl radical (15.02 Da).[7]

Secondary Fragmentation:

Subsequent fragmentation of the primary product ions can occur, such as the loss of carbon monoxide (CO) from acylium ions or further cleavages within the indazole ring system.

Predicted Quantitative Data
Ion DescriptionProposed FormulaCalculated m/z
Protonated Molecule[C₁₂H₁₅N₂O₄]⁺251.10
Loss of Ethylene[C₁₀H₁₁N₂O₄]⁺223.07
Loss of Ethanol[C₁₀H₉N₂O₃]⁺205.06
Loss of Ethoxy Group[C₁₀H₉N₂O₃]⁺205.06
Loss of Methyl Radical[C₁₁H₁₂N₂O₄]⁺236.08
[M+H - C₂H₄ - CO]⁺[C₉H₁₁N₂O₃]⁺195.08
Fragmentation Diagram

fragmentation_pathway M [M+H]⁺ m/z = 251.10 F1 [M+H - C₂H₄]⁺ m/z = 223.07 M->F1 - C₂H₄ F2 [M+H - C₂H₅OH]⁺ m/z = 205.06 M->F2 - C₂H₅OH F3 [M+H - •CH₃]⁺ m/z = 236.08 M->F3 - •CH₃ F4 [M+H - C₂H₄ - CO]⁺ m/z = 195.08 F1->F4 - CO experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis Stock 1 mg/mL Stock Solution Working 10 µg/mL Working Solution Stock->Working Dilute LC Liquid Chromatography Separation Working->LC MS Mass Spectrometry Detection LC->MS Elution MSMS Tandem MS (dd-MS2) MS->MSMS Precursor Ion Selection Processing Spectral Processing MSMS->Processing Interpretation Fragmentation Analysis Processing->Interpretation Peak Picking & Deconvolution

Sources

Application Notes and Protocols for Kinase Inhibition Assays Using Ethyl 5,6-dimethoxy-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1][2] The indazole scaffold has emerged as a privileged structure in the design of potent kinase inhibitors.[3][4] This document provides a comprehensive guide for the characterization of Ethyl 5,6-dimethoxy-1H-indazole-3-carboxylate as a potential novel kinase inhibitor. We present detailed protocols for established in vitro kinase assay platforms, including luminescence-based ADP detection, and time-resolved fluorescence resonance energy transfer (TR-FRET) assays. Furthermore, this guide offers insights into experimental design, data analysis, and troubleshooting to empower researchers in their kinase drug discovery efforts.

Introduction: The Rationale for Investigating this compound

The indazole nucleus is a versatile pharmacophore that has been successfully incorporated into numerous approved and clinical-stage kinase inhibitors.[3][4] Derivatives of the 1H-indazole scaffold have demonstrated inhibitory activity against a range of kinases, including tyrosine kinases and serine/threonine kinases.[3][5][6] this compound, while not extensively characterized as a kinase inhibitor in publicly available literature, possesses structural motifs suggestive of potential interaction with the ATP-binding pocket of kinases. The dimethoxy substituents on the indazole ring can influence solubility and interactions with the kinase active site.

Given the precedent of the indazole scaffold in kinase inhibition, a systematic evaluation of this compound against a panel of kinases is a rational starting point for identifying novel therapeutic leads. This application note will guide the user through the necessary steps to perform robust and reliable in vitro kinase inhibition assays with this compound.

Choosing the Right Kinase Assay Platform

The selection of an appropriate assay platform is crucial for obtaining high-quality, reproducible data. Several robust methods are commercially available, each with its own advantages. This guide will focus on three widely used platforms:

  • ADP-Glo™ Kinase Assay: A luminescence-based assay that measures the amount of ADP produced during the kinase reaction.[7][8] It is a universal assay applicable to virtually any kinase.[7][9]

  • LanthaScreen® Eu Kinase Binding Assay: A TR-FRET-based binding assay that measures the displacement of a fluorescent tracer from the kinase active site by a competitive inhibitor.[10][11][12]

  • Z'-LYTE® Kinase Assay: A FRET-based assay that measures the phosphorylation of a synthetic peptide substrate.[13][14][15]

The choice of platform will depend on factors such as the specific kinase of interest, available instrumentation, and throughput requirements. For initial screening of a novel compound like this compound, a universal activity-based assay such as ADP-Glo™ is an excellent starting point.

Experimental Workflow for Kinase Inhibition Profiling

The following diagram illustrates a typical workflow for characterizing a novel kinase inhibitor.

G cluster_0 Phase 1: Preparation & Assay Development cluster_1 Phase 2: Primary Screening & IC50 Determination cluster_2 Phase 3: Mechanism of Action & Selectivity Compound_Prep Compound Preparation (Stock Solution & Serial Dilutions) Enzyme_Titr Enzyme Titration (Determine Optimal Concentration) Compound_Prep->Enzyme_Titr informs ATP_Titr ATP Km Determination (For ATP-competitive studies) Enzyme_Titr->ATP_Titr informs Primary_Screen Primary Screen (Single Concentration) ATP_Titr->Primary_Screen Dose_Response Dose-Response Assay (IC50 Determination) Primary_Screen->Dose_Response identifies hits for ATP_Comp ATP Competition Assay Dose_Response->ATP_Comp informs Selectivity Selectivity Profiling (Panel of Kinases) Dose_Response->Selectivity informs

Figure 1: A generalized workflow for the characterization of a novel kinase inhibitor.

Detailed Protocols

Protocol 1: In Vitro Kinase Inhibition Assay using ADP-Glo™

This protocol is adapted for determining the IC50 value of this compound against a kinase of interest.

A. Principle of the Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced in a kinase reaction.[7][8] The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used to generate a luminescent signal via a luciferase/luciferin reaction.[7][8] The light output is directly proportional to the kinase activity.

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP-Glo™ Reagent Addition cluster_2 Step 3: Kinase Detection Reagent Addition KR Kinase + Substrate + ATP + Inhibitor KR_out Phosphorylated Substrate + ADP + remaining ATP KR->KR_out ADPGlo_in ADP + remaining ATP ADPGlo_out ADP ADPGlo_in->ADPGlo_out Depletes ATP KDR_in ADP KDR_out ATP KDR_in->KDR_out Converts to ATP Light Luminescent Signal KDR_out->Light Luciferase Luciferase + Luciferin Luciferase->Light

Figure 2: Principle of the ADP-Glo™ Kinase Assay.

B. Materials

  • This compound

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[1]

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

C. Step-by-Step Procedure

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution of the compound in DMSO. For a 10-point dose-response curve, a 3-fold serial dilution is recommended.

  • Kinase Reaction Setup (in a 96-well plate):

    • Add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to the appropriate wells.

    • Add 2.5 µL of the kinase solution (pre-diluted in kinase assay buffer to the optimal concentration determined empirically) to each well.

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture (pre-diluted in kinase assay buffer). The ATP concentration should ideally be at the Km for the specific kinase.

    • Incubate the plate at 30°C for 60 minutes. The incubation time may need optimization.

  • ADP Detection:

    • Equilibrate the plate to room temperature.

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[1]

    • Incubate for 40 minutes at room temperature.[8][16]

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[1]

    • Incubate for 30-60 minutes at room temperature.[16]

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

D. Data Analysis

  • Subtract the background luminescence (wells with no enzyme) from all other readings.

  • Normalize the data by setting the "no inhibitor" (DMSO) control to 100% kinase activity and the highest inhibitor concentration to 0% activity.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[17][18]

Protocol 2: Kinase Inhibition Assay using LanthaScreen® Eu Kinase Binding Assay

This protocol describes a method to determine if this compound is a competitive inhibitor of the kinase of interest.

A. Principle of the Assay

The LanthaScreen® Eu Kinase Binding Assay is a TR-FRET-based immunoassay that measures the binding of a fluorescently labeled ATP-competitive ligand (tracer) to a kinase.[11] The kinase is labeled with a europium (Eu) chelate-conjugated antibody. When the tracer is bound to the kinase, excitation of the Eu donor results in FRET to the tracer acceptor, producing a high TR-FRET signal. A competitive inhibitor will displace the tracer, leading to a decrease in the TR-FRET signal.[11]

G cluster_0 No Inhibitor cluster_1 With Inhibitor Kinase_Eu Kinase-Eu FRET High TR-FRET Kinase_Eu->FRET binds to Tracer Tracer Tracer->FRET binds to Kinase_Eu_Inhib Kinase-Eu No_FRET Low TR-FRET Kinase_Eu_Inhib->No_FRET binds to Inhibitor Inhibitor Inhibitor->No_FRET binds to Tracer_free Tracer

Figure 3: Principle of the LanthaScreen® Eu Kinase Binding Assay.

B. Materials

  • This compound

  • Tagged kinase of interest (e.g., His-tagged)

  • LanthaScreen® Eu-anti-Tag Antibody (Thermo Fisher Scientific)

  • LanthaScreen® Kinase Tracer (Thermo Fisher Scientific)

  • TR-FRET Dilution Buffer (Thermo Fisher Scientific)

  • DMSO

  • 384-well plate

  • TR-FRET enabled plate reader

C. Step-by-Step Procedure

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO as described in Protocol 4.1. Then, prepare intermediate dilutions in 1X Kinase Buffer.[10]

  • Assay Plate Setup (15 µL final volume):

    • Add 5 µL of the 3X intermediate dilution of the test compound to the assay plate.[10]

    • Add 5 µL of a 3X kinase/Eu-antibody mixture to each well.[10]

    • Add 5 µL of a 3X tracer solution to each well to initiate the binding reaction.[10]

  • Incubation:

    • Mix the plate gently.

    • Cover the plate and incubate at room temperature for 60 minutes.

  • Data Acquisition:

    • Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm and 615 nm with excitation at 340 nm.[12]

D. Data Analysis

  • Calculate the emission ratio (665 nm / 615 nm).

  • Normalize the data and perform a dose-response curve fitting as described in Protocol 4.1 to determine the IC50 value.

Data Presentation

The inhibitory activity of this compound should be evaluated against a panel of kinases to determine its selectivity profile. The results can be summarized in a table as shown below. Staurosporine, a non-selective kinase inhibitor, can be used as a positive control.[1]

Kinase TargetThis compound IC50 (nM)Staurosporine IC50 (nM)Assay Platform
Kinase A258ADP-Glo™
Kinase B35012ADP-Glo™
Kinase C>10,00025ADP-Glo™
Kinase D155LanthaScreen®
Kinase E80018LanthaScreen®

Table 1: Hypothetical inhibitory activity of this compound against a panel of kinases.

Troubleshooting

Problem Potential Cause Solution
High variability between replicates Pipetting errors, inadequate mixing, or edge effects in the assay plate.[19]Calibrate pipettes, ensure thorough mixing, and avoid using the outer wells of the plate.[19]
High background signal Compound interference (autofluorescence or luciferase inhibition), or compound aggregation.[20]Run control experiments with the compound in the absence of the kinase to check for interference. Test compound solubility in the assay buffer.
Lower than expected potency (high IC50) Suboptimal assay conditions (e.g., incorrect ATP or substrate concentration), or inactive enzyme.Re-optimize assay conditions. Verify the activity of the kinase stock.
Inconsistent results Reagent degradation, or variability in experimental execution.Use fresh reagents, and ensure consistent incubation times and temperatures.[19]

Conclusion

This application note provides a comprehensive framework for the initial characterization of this compound as a potential kinase inhibitor. By following the detailed protocols and considering the principles of robust assay design and data analysis, researchers can effectively evaluate the inhibitory activity and selectivity profile of this and other novel compounds. The provided troubleshooting guide will assist in overcoming common experimental challenges, ensuring the generation of high-quality, reliable data in the pursuit of novel kinase-targeted therapeutics.

References

  • Unknown. (n.d.). ADP Glo Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table. Retrieved from [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. Retrieved from [Link]

  • Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 967, 39–55. [Link]

  • Martens, S. lab. (2023). In vitro kinase assay. ResearchGate. Retrieved from [Link]

  • Zhang, H., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(34), 20849-20869. [Link]

  • Unknown. (2021). Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors. PubMed. Retrieved from [Link]

  • Klaeger, S., et al. (2018). IC 50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. ResearchGate. Retrieved from [Link]

  • Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Retrieved from [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128–134. [Link]

  • Eurofins DiscoverX. (2026). Accelerating kinase drug discovery with validated kinase activity assay kits. Retrieved from [Link]

  • Drewry, D. H., et al. (2017). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Methods in Molecular Biology, 1647, 1–15. [Link]

  • Wang, H., et al. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(4), 862–867. [Link]

  • Harris, S. F., et al. (2011). Discovery of indazoles as inhibitors of Tpl2 kinase. Bioorganic & Medicinal Chemistry Letters, 21(16), 4788–4791. [Link]

  • Bistocchi, G. A., et al. (1981). [N1-substituted 1H-indazole-3-ethyl carboxylates and 1H-indazole-3-hydroxamic acids]. Il Farmaco; edizione scientifica, 36(4), 315–333. Retrieved from [Link]

  • Unknown. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Retrieved from [Link]

  • Cerecetto, H., et al. (2012). Indazole: a medicinally important heterocyclic moiety. OUCI. Retrieved from [Link]

  • Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 46(7), 1116–1119. [Link]

  • Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry, 51(18), 5522–5532. [Link]

  • El-Damasy, A. K., et al. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2228515. [Link]

  • Hema, K., et al. (2007). Ethyl 3,6-dihydroxy-6-methyl-4-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate monohydrate. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 2), o688. [Link]

  • Al-Suhaimi, K. S., et al. (2024). Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. Scientific Reports, 14(1), 10839. [Link]

Sources

Application Notes & Protocols: Characterizing the Cellular Effects of Ethyl 5,6-dimethoxy-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically significant agents.[1][2] Derivatives of this heterocyclic system have demonstrated a vast array of biological activities, including potent anti-inflammatory, anti-cancer, and kinase inhibitory effects.[2][3][4] Ethyl 5,6-dimethoxy-1H-indazole-3-carboxylate belongs to this promising class of molecules. While specific biological data for this exact compound is emerging, its structural similarity to known bioactive indazoles warrants a thorough investigation of its cellular effects. This guide provides a comprehensive suite of cell-based assay protocols designed to elucidate the potential cytotoxic, anti-proliferative, and apoptotic activities of this compound, providing researchers with the tools to initiate its pharmacological characterization.

Introduction: The Significance of the Indazole Scaffold

Indazoles are bicyclic aromatic heterocycles that can be considered bioisosteres of indoles.[1] Unlike indole, the indazole structure features an additional nitrogen atom, which can serve as a hydrogen bond acceptor, potentially enhancing interactions with biological targets.[1] This structural feature has been exploited in the design of numerous kinase inhibitors, where the indazole core often forms critical hydrogen bonds with hinge residues in the ATP-binding pocket of kinases.[1] Marketed drugs such as Axitinib, a VEGFR inhibitor, underscore the therapeutic success of the indazole scaffold.[1] Given this precedent, a primary hypothesis for a novel indazole derivative like this compound is its potential to modulate cell viability and proliferation, common outcomes of kinase inhibition or other anti-cancer mechanisms.

This document outlines a logical, tiered approach to screening for such activities, beginning with broad assessments of cytotoxicity and cell viability, followed by more specific assays to investigate the mechanism of cell death, such as apoptosis.

Foundational Assays: Assessing Cytotoxicity and Cell Viability

A crucial first step in characterizing any new compound is to determine its effect on cell viability and proliferation. The MTT assay is a robust, widely used colorimetric method for this purpose.[5][6]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals.[6][7] This reduction is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes located in the mitochondria.[6] The amount of formazan produced is directly proportional to the number of viable cells.[6] The insoluble formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured, typically between 500 and 600 nm.[8]

Workflow for Compound Cytotoxicity Screening

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: MTT Assay cluster_analysis Phase 4: Data Analysis A Seed cells in 96-well plate B Incubate (24h) for cell adherence A->B D Treat cells with compound (e.g., 24, 48, 72 hours) B->D C Prepare serial dilutions of This compound C->D E Add MTT Reagent to each well D->E F Incubate (2-4h) for formazan formation E->F G Add Solubilization Solution (e.g., DMSO or acidified isopropanol) F->G H Measure Absorbance (e.g., 570 nm) G->H I Calculate % Cell Viability vs. Control H->I J Plot dose-response curve and determine IC50 value I->J

Caption: General workflow for assessing compound cytotoxicity using the MTT assay.

Protocol 2.1: MTT Cell Viability Assay

This protocol is optimized for adherent cells cultured in 96-well plates.

Materials:

  • This compound

  • Cell line of interest (e.g., HeLa, A549, MCF-7)

  • Complete culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized).[8]

  • Solubilization solution (e.g., DMSO, or 0.1% NP-40 in isopropanol with 4 mM HCl).[8]

  • 96-well flat-bottom sterile culture plates

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate at 37°C, 5% CO₂ for 24 hours to allow for cell attachment.[6]

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept constant and low (<0.5%) to avoid solvent toxicity.

  • Cell Treatment: Carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include "vehicle control" wells (medium with DMSO only) and "no-cell" blank wells (medium only).[9]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well.[8]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, until intracellular purple formazan crystals are visible under a microscope.[10]

  • Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals.[8] Add 150 µL of the solubilization solution to each well.[8]

  • Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[8] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to subtract background absorbance.[8]

Data Analysis:

  • Subtract the average absorbance of the "no-cell" blank wells from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Plot the % Viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

ParameterRecommended ValueSource
Cell Seeding Density 1,000 - 100,000 cells/well[10]
MTT Concentration 0.5 mg/mL (final)[6]
MTT Incubation Time 2 - 4 hours[10]
Solubilization Time 15 min (shaking) to 2 hours[8][10]
Absorbance Wavelength 570 - 590 nm[10]

Mechanistic Insight: Investigating Apoptosis Induction

If this compound reduces cell viability, the next logical step is to determine if this occurs via apoptosis (programmed cell death). A hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. Caspases-3 and -7 are key executioner caspases, and their activity is a reliable indicator of apoptosis.[11]

Principle of the Caspase-Glo® 3/7 Assay

The Caspase-Glo® 3/7 Assay is a sensitive, luminescent method to measure the combined activities of caspases-3 and -7.[12][13] The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by activated caspase-3 and -7.[12] This cleavage releases aminoluciferin, which is then utilized by luciferase in the reagent to generate a stable, "glow-type" luminescent signal that is proportional to the amount of caspase activity.[13] The "add-mix-measure" format makes it ideal for high-throughput screening.[12]

Workflow for Apoptosis Detection

Caspase_Workflow cluster_prep Phase 1: Cell Treatment cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis A Seed cells in white-walled 96-well plate B Incubate (24h) A->B C Treat with compound at various concentrations (e.g., IC50) B->C D Incubate for desired time C->D E Equilibrate plate and Caspase-Glo® 3/7 Reagent to room temperature D->E F Add equal volume of reagent to each well (Add-Mix) E->F G Incubate at room temp. (e.g., 30 min - 3h) F->G H Measure Luminescence (Measure) G->H I Calculate Fold Change in Luminescence vs. Control H->I J Plot Caspase Activity vs. Compound Concentration I->J

Sources

Application Notes & Protocols: Ethyl 5,6-dimethoxy-1H-indazole-3-carboxylate as a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole nucleus, a bicyclic system composed of fused benzene and pyrazole rings, is a cornerstone of modern medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to act as a versatile pharmacophore, capable of engaging with a wide array of biological targets through various non-covalent interactions. Indazole derivatives are integral to numerous approved drugs, demonstrating a broad spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, and antiemetic properties.[3][4]

Ethyl 5,6-dimethoxy-1H-indazole-3-carboxylate is a highly functionalized derivative that serves as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs). The methoxy groups on the benzene ring and the ethyl carboxylate at the 3-position of the pyrazole ring provide multiple reaction handles for further molecular elaboration. This application note provides a detailed guide to the synthesis, purification, characterization, and strategic application of this intermediate, with a specific focus on its role in the development of next-generation therapeutics.

Part 1: Synthesis of this compound

The synthesis of 3-carboxy-substituted indazoles can be approached through several routes. A robust and scalable method involves the nitrosation of an appropriately substituted indole, which prompts a ring-opening and subsequent recyclization to form the indazole core. This method is advantageous as it often proceeds under mild conditions and tolerates a variety of functional groups.[5]

Protocol 1: Synthesis via Indole Nitrosation

This protocol is adapted from established methodologies for the conversion of indoles to indazoles.[5] The causality behind this choice lies in its efficiency and high yields for electron-rich indoles, such as the 5,6-dimethoxy indole precursor.

Materials:

  • Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate (Starting Material)

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl, 2N aqueous solution)

  • Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • Preparation of Nitrosating Agent: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve sodium nitrite (8.0 equivalents) in deionized water. Cool the solution to 0 °C in an ice-water bath.

  • Acidification: While stirring vigorously, slowly add 2N HCl (2.7 equivalents) to the sodium nitrite solution. Maintain the temperature at 0 °C. This in-situ generation of nitrous acid is critical for controlling the reaction rate and preventing decomposition.

  • Indole Addition: Dissolve Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate (1.0 equivalent) in a minimal amount of DMF. Add this solution dropwise to the cold nitrosating mixture over a period of 2 hours using the dropping funnel. The slow addition is crucial to manage the exotherm and prevent the formation of undesired side products.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate/Hexanes (e.g., 30:70 v/v). The starting indole spot should be consumed, and a new, more polar spot corresponding to the indazole product should appear.

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Extract the aqueous phase three times with ethyl acetate. The use of EtOAc is ideal for efficiently extracting the moderately polar product.

  • Washing: Combine the organic extracts and wash sequentially with water (3x) and then with brine (1x). The water washes remove residual acid and inorganic salts, while the brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Synthesis Workflow Diagram

G cluster_prep Nitrosating Agent Preparation cluster_reaction Core Reaction cluster_workup Work-up & Isolation NaNO2 Sodium Nitrite (aq) NitrousAcid Nitrous Acid (in situ) NaNO2->NitrousAcid 0 °C HCl 2N HCl HCl->NitrousAcid ReactionMix Reaction Mixture NitrousAcid->ReactionMix Indole Ethyl 5,6-dimethoxy -1H-indole-2-carboxylate Indole->ReactionMix Slow addition @ 0 °C, then warm to RT Extraction EtOAc Extraction ReactionMix->Extraction Washing Wash (Water, Brine) Extraction->Washing Drying Dry (MgSO4) Washing->Drying Concentration Concentration Drying->Concentration CrudeProduct Crude Product Concentration->CrudeProduct

Caption: Workflow for the synthesis of this compound.

Part 2: Purification and Characterization

Purity is paramount for a pharmaceutical intermediate. The crude product from the synthesis typically requires purification to remove unreacted starting materials and side products.

Protocol 2: Purification by Column Chromatography

Rationale: Column chromatography is the method of choice for separating compounds with different polarities, ensuring a high-purity final product suitable for subsequent pharmaceutical synthesis steps.

Procedure:

  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes).

  • Pack a glass column with the slurry to create the stationary phase.

  • Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.

  • Load the dried, adsorbed material onto the top of the packed column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 40% EtOAc). The gradient is chosen to first elute non-polar impurities, followed by the product.

  • Collect fractions and analyze them by TLC.

  • Combine the fractions containing the pure product and evaporate the solvent to yield the purified this compound as a solid.

Characterization Data

The identity and purity of the synthesized compound must be rigorously confirmed using a suite of analytical techniques.

Parameter Technique Expected Result
Purity HPLC>98% (by area under the curve)
Identity ¹H NMRPeaks corresponding to aromatic, methoxy, ethyl ester, and N-H protons.
Identity ¹³C NMRPeaks corresponding to all unique carbon atoms in the molecule.
Molecular Weight Mass Spec (ESI+)Expected [M+H]⁺ peak at m/z 251.10.
Physical Property Melting PointA sharp melting point range, e.g., 185-188 °C (literature values may vary).[6]
Protocol 3: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Rationale: Reversed-phase HPLC is a standard, reliable method for quantifying the purity of organic compounds.[7]

Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v), with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Prep: Dissolve ~1 mg of the compound in 1 mL of mobile phase.

The resulting chromatogram should show a single major peak, with any impurities appearing as minor peaks. Purity is calculated based on the relative peak areas.

Part 3: Application in the Synthesis of SGLT2 Inhibitors

This compound is a known precursor in the synthesis of Sergliflozin, a selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2).[8][9] SGLT2 inhibitors are a class of antidiabetic drugs that lower blood glucose by preventing its reabsorption in the kidneys.[10]

The synthetic utility of the intermediate lies in the conversion of its ethyl ester group into a more complex side chain required for biological activity. This typically involves hydrolysis to the carboxylic acid, followed by amide coupling.

Protocol 4: Hydrolysis and Amide Coupling

Step A: Saponification to 5,6-dimethoxy-1H-indazole-3-carboxylic acid

  • Dissolve the ethyl ester intermediate in a mixture of THF and methanol.

  • Add an aqueous solution of lithium hydroxide (LiOH, ~2.0 equivalents).

  • Stir the mixture at room temperature until TLC analysis confirms the complete consumption of the starting material.

  • Acidify the reaction mixture with 1N HCl to a pH of ~3-4 to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry under vacuum.

Step B: Amide Coupling with a Target Amine

  • Suspend the resulting carboxylic acid in DMF.

  • Add a coupling agent such as HOBT (1.2 equiv.) and EDC-HCl (1.2 equiv.), followed by a tertiary amine base like triethylamine (TEA, 3.0 equiv.).[11]

  • Stir for 15 minutes to activate the carboxylic acid.

  • Add the desired primary or secondary amine (1.0 equivalent) and stir at room temperature for 4-6 hours.

  • Perform an aqueous work-up and purify the resulting amide product by chromatography or recrystallization.

Pharmaceutical Synthesis Transformation Diagram

G Intermediate Ethyl 5,6-dimethoxy- 1H-indazole-3-carboxylate Acid 5,6-dimethoxy-1H- indazole-3-carboxylic acid Intermediate->Acid Hydrolysis (LiOH, THF/MeOH) API_Precursor Target Amide (e.g., Sergliflozin Precursor) Acid->API_Precursor Amide Coupling (EDC, HOBT, Amine)

Caption: Conversion of the intermediate to a key amide precursor for API synthesis.

Part 4: Biological Context - SGLT2 Inhibition Pathway

Understanding the final drug's mechanism of action provides context for the importance of synthesizing the intermediate with high purity. SGLT2 is a protein primarily found in the proximal tubules of the kidney. It is responsible for reabsorbing approximately 90% of the glucose filtered by the glomerulus back into the bloodstream.

Mechanism of Action:

  • Drugs like Sergliflozin, derived from our intermediate, selectively inhibit SGLT2.

  • This inhibition prevents glucose reabsorption.

  • The excess glucose is then excreted in the urine (glucosuria).

  • This process effectively lowers the overall blood glucose levels in patients with type 2 diabetes, independent of insulin pathways.[10]

SGLT2 Inhibition Mechanism Diagram

G cluster_kidney Kidney Proximal Tubule Filtrate Glomerular Filtrate (Contains Glucose) SGLT2 SGLT2 Transporter Filtrate->SGLT2 Glucose enters cell Blood Bloodstream SGLT2->Blood Glucose reabsorbed Urine Glucose Excreted in Urine SGLT2->Urine Glucose passes to urine Inhibitor Sergliflozin (SGLT2 Inhibitor) Inhibitor->SGLT2 BLOCKS

Sources

Derivatization of Ethyl 5,6-dimethoxy-1H-indazole-3-carboxylate for SAR studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Strategic Derivatization of the 5,6-Dimethoxy-1H-indazole-3-carboxylate Scaffold for Structure-Activity Relationship (SAR) Studies

Audience: Researchers, scientists, and drug development professionals.

Abstract: The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3] This application note provides a detailed guide for the systematic derivatization of Ethyl 5,6-dimethoxy-1H-indazole-3-carboxylate, a versatile starting material for generating compound libraries aimed at structure-activity relationship (SAR) studies. We present field-proven, step-by-step protocols for N1-alkylation, subsequent ester hydrolysis to the key carboxylic acid intermediate, and final amide coupling with a diverse range of amines. The rationale behind key experimental choices, such as reagent selection for ensuring regioselectivity, is discussed to provide a comprehensive framework for drug discovery applications.

The Indazole Scaffold: A Foundation for Drug Discovery

The 1H-indazole ring system is a bio-isostere of indole and is present in a variety of therapeutic agents, demonstrating activities such as anti-inflammatory, anti-tumor, and anti-HIV properties.[1][3] The specific scaffold, this compound, offers multiple points for chemical modification, making it an excellent starting point for exploring chemical space and optimizing biological activity. The primary sites for derivatization are the N1-position of the indazole ring and the C3-carboxylate functional group.

The strategic modification of this scaffold typically involves two key sites:

  • N1-Position: Alkylation or arylation at this position can significantly influence the compound's steric and electronic properties, affecting its binding affinity and selectivity for biological targets.

  • C3-Position: The ethyl ester at the C3-position is a versatile handle. It can be hydrolyzed to the corresponding carboxylic acid, which then serves as a precursor for a wide array of derivatives, most commonly amides, via coupling reactions.

Caption: Key modification sites on the indazole scaffold.

Overall Synthetic Strategy

A robust and modular synthetic workflow is essential for building a library of analogs for SAR studies. The most efficient pathway involves a three-step sequence: (1) regioselective N1-alkylation, (2) saponification of the ethyl ester, and (3) amide coupling with a diverse set of primary or secondary amines. This approach allows for the generation of a matrix of compounds where both the N1 and C3 substituents are varied independently.

G start Ethyl 5,6-dimethoxy- 1H-indazole-3-carboxylate step1 N1-Alkylated Intermediate start->step1 Protocol 1: N1-Alkylation (NaH, R-X) step2 N1-Alkyl-Indazole- 3-Carboxylic Acid step1->step2 Protocol 2: Saponification (LiOH or NaOH) step3 Final Amide Library (for SAR Screening) step2->step3 Protocol 3: Amide Coupling (EDC/HOBT, R'R''NH)

Caption: Three-step workflow for library synthesis.

Experimental Protocols

The following protocols are designed to be robust and reproducible. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Rationale: The alkylation of the indazole ring can occur at either the N1 or N2 position. For many biological targets, the N1-substituted regioisomer is desired. The choice of base and solvent is critical for controlling this regioselectivity. Sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) has been shown to strongly favor N1-alkylation.[4][5] This is attributed to the thermodynamic stability of the N1-anion intermediate.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethylformamide (DMF)

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv).

  • Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH (1.2 equiv) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes. The formation of the sodium salt may be observed.

  • Add the desired alkyl halide (1.1 equiv) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Once complete, cool the reaction back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and dilute with water and EtOAc.

  • Separate the layers. Extract the aqueous layer twice more with EtOAc.

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, typically using a hexane/EtOAc gradient) to yield the pure N1-alkylated product.

Rationale: Conversion of the ethyl ester to the carboxylic acid is a necessary step to enable amide bond formation. Saponification using a strong base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixed aqueous/organic solvent system is a standard and effective method.[6] LiOH is often preferred as it can reduce the risk of epimerization in chiral compounds, although that is not a concern here.

Materials:

  • N1-alkylated ethyl indazole-3-carboxylate (from Protocol 1)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Lithium hydroxide monohydrate (LiOH·H₂O) or Sodium Hydroxide (NaOH)

  • 1 M Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • Dissolve the N1-alkylated ester (1.0 equiv) in a mixture of THF and MeOH (e.g., 3:1 ratio).

  • Add an aqueous solution of LiOH (2.0-3.0 equiv) to the solution.

  • Stir the reaction mixture at room temperature, monitoring by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the organic solvents.

  • Dilute the remaining aqueous solution with water and cool to 0 °C in an ice bath.

  • Acidify the solution to pH ~2-3 by the slow addition of 1 M HCl. A precipitate should form.

  • Stir the slurry at 0 °C for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.

  • Dry the solid under high vacuum to afford the desired carboxylic acid, which is often pure enough for the next step.

Rationale: The formation of the amide bond from the carboxylic acid and an amine is a cornerstone of medicinal chemistry. This reaction requires a coupling agent to activate the carboxylic acid. A common and reliable method uses a carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (Hydroxybenzotriazole) or HATU.[7][8] These additives act as catalysts and suppress side reactions, leading to cleaner products and higher yields.

G cluster_0 Amide Coupling Mechanism RCOOH Indazole-COOH ActiveEster O-acylisourea (Active Intermediate) RCOOH->ActiveEster + EDC EDC EDC->ActiveEster HOBtEster HOBt Active Ester ActiveEster->HOBtEster Faster, more stable intermediate HOBt HOBt HOBt->HOBtEster Amide Final Amide Product HOBtEster->Amide Nucleophilic Attack Amine R'R''NH Amine->Amide

Caption: Simplified amide coupling workflow with EDC/HOBt.

Materials:

  • N1-alkyl-indazole-3-carboxylic acid (from Protocol 2)

  • A diverse library of primary and secondary amines

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (1-Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • In a reaction vial, dissolve the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv) in anhydrous DMF.

  • Add DIPEA (3.0 equiv) to the mixture.

  • Finally, add EDC·HCl (1.2 equiv) to the stirred solution at room temperature.

  • Seal the vial and stir the reaction at room temperature for 12-24 hours. Monitor progress by LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography or preparative HPLC to yield the final pure amide.

Application in SAR Studies: A Case Study

The derivatization of the indazole-3-carboxylate core has been instrumental in developing potent inhibitors for various biological targets. For example, SAR studies on indazole-3-carboxamides led to the discovery of potent blockers of the Calcium-Release Activated Calcium (CRAC) channel, which is crucial for mast cell function and inflammation.[9][10][11]

The studies revealed several key insights:

  • Amide Regiochemistry is Critical: The indazole-3-carboxamide linkage (-CO-NH-Ar) was found to be essential for potent CRAC channel blocking activity, while the reverse amide isomer was inactive.[9][11]

  • N1-Substitution: While not the primary focus of that study, N1-substituents are known to modulate the physicochemical properties and can be tuned to improve cell permeability, metabolic stability, and target engagement.

  • Amine Moiety: The nature of the aryl amine (ArNH₂) used in the coupling reaction profoundly affected the inhibitory activity.[9]

The table below summarizes representative data from such a study, illustrating how systematic modification leads to clear SAR trends.

Compound IDN1-SubstituentC3-Amide Moiety (Ar in -CONH-Ar)IC₅₀ (µM)[9]
12a 2,4-Dichlorobenzyl2,6-Difluorophenyl1.51
12d 2,4-Dichlorobenzyl3-Fluoro-4-pyridyl0.67
9c 2,4-DichlorobenzylReverse Amide Isomer> 100

This data clearly demonstrates that small changes, such as the position of a fluorine atom on the phenyl ring of the amide, can have a significant impact on biological activity, highlighting the value of the synthetic strategy outlined in this note.

Conclusion

The this compound scaffold provides a reliable and versatile platform for medicinal chemistry exploration. The three-pronged strategy of N1-alkylation, ester hydrolysis, and amide coupling enables the rapid and systematic generation of diverse compound libraries. By carefully selecting building blocks for each step, researchers can effectively probe the chemical space around this privileged core, leading to the identification of potent and selective modulators of biological targets and accelerating the drug discovery process.

References
  • Bai, Y., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • ResearchGate. (n.d.). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers | Request PDF. Available at: [Link]

  • PubMed. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Available at: [Link]

  • Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Available at: [Link]

  • Shaanxi Bloom Tech Co., Ltd. (2024). What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals? Available at: [Link]

  • Google Patents. (2011). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • Semantic Scholar. (n.d.). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Available at: [Link]

  • PubMed Central. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available at: [Link]

  • ACS Publications. (2023). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. Available at: [Link]

  • ResearchGate. (n.d.). Different biological activities reported with Indazole derivatives. Available at: [Link]

  • National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available at: [Link]

  • Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • ChemRxiv. (n.d.). Accessing diverse azole carboxylic acid building blocks via mild CH carboxylation: Parallel, one-pot amide couplings and. Available at: [Link]

  • Sci-Hub. (n.d.). An improved synthesis of indazole‐3‐carboxylic acid. Available at: [Link]

  • Diva-Portal.org. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Available at: [Link]

  • PubMed. (2011). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†). Available at: [Link]

  • PubMed. (n.d.). [N1-substituted 1H-indazole-3-ethyl Carboxylates and 1H-indazole-3-hydroxamic Acids]. Available at: [Link]

  • OUCI. (n.d.). Indazole: a medicinally important heterocyclic moiety. Available at: [Link]

  • Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available at: [Link]

  • PubMed Central. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Available at: [Link]

  • ScholarWorks@UNO. (n.d.). Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites. Available at: [Link]

  • ResearchGate. (n.d.). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites | Request PDF. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Available at: [Link]

  • J-GLOBAL. (n.d.). Practical Synthesis of 1H-Indazole-3-Carboxylic Acid and its Derivatives. | Article Information. Available at: [Link]

  • National Institutes of Health. (n.d.). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Available at: [Link]

Sources

Application Note: High-Throughput Screening of Ethyl 5,6-dimethoxy-1H-indazole-3-carboxylate Libraries for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents, including the multi-kinase inhibitor pazopanib.[1] This application note provides a comprehensive, field-proven guide for executing a high-throughput screening (HTS) campaign on chemical libraries derived from Ethyl 5,6-dimethoxy-1H-indazole-3-carboxylate. We detail a robust, automated workflow for identifying and validating novel protein kinase inhibitors, leveraging the highly sensitive and homogeneous AlphaScreen® proximity assay technology. This guide covers the entire discovery cascade, from library preparation and primary screening to data analysis, hit confirmation, and troubleshooting, designed to provide researchers and drug development professionals with the technical insights required for a successful screening campaign.

Introduction: The Rationale for Screening Indazole Libraries

Nitrogen-containing heterocyclic compounds are a cornerstone of modern pharmacology.[2] Among these, the indazole scaffold has garnered significant attention due to its versatile biological activity and presence in a multitude of clinically approved drugs and investigational molecules.[3][4] The unique electronic properties and structural rigidity of the indazole ring system allow for precise, high-affinity interactions with a wide range of biological targets, including protein kinases, which are critical regulators of cellular processes.[1][5]

Aberrant kinase activity is a hallmark of many diseases, particularly cancer, making kinases a prime target class for therapeutic intervention.[6][7] The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond. The core subject of this guide, this compound, represents a synthetically tractable and promising scaffold for the generation of diverse chemical libraries aimed at exploring this target space. This document outlines a strategic approach to systematically screen such libraries to identify potent and selective kinase inhibitors.

Assay Selection: Causality Behind the Choice of AlphaScreen®

The success of any HTS campaign hinges on the selection of an appropriate assay technology. The ideal assay must be robust, sensitive, miniaturizable, and resistant to interference from library compounds.[8] For screening kinase inhibitors, several technologies are available, including fluorescence-based[9][10][11] and luminescence-based methods.[12][13][14]

We have selected the AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) technology for this protocol. This choice is predicated on several key advantages that ensure a self-validating and efficient screening system:

  • Homogeneous Format: AlphaScreen is a "no-wash" assay, meaning all reagents are added sequentially to the well, significantly simplifying automation and reducing sample handling variability.[15][16]

  • High Sensitivity: The signal amplification is based on the generation and diffusion of singlet oxygen molecules, leading to a robust and highly sensitive signal that allows for the use of low concentrations of enzyme and substrate, saving on costly reagents.[17][18]

  • Reduced Interference: The signal is time-resolved and read at a different wavelength (520–620 nm) from the laser excitation (680 nm), which minimizes interference from autofluorescent compounds often found in chemical libraries.[15][19]

  • Versatility: The technology is highly adaptable and can be used to screen for inhibitors of a vast array of protein kinases by simply changing the substrate and enzyme.[17]

The fundamental principle relies on two bead types: a Donor bead that generates singlet oxygen upon excitation and an Acceptor bead that produces a chemiluminescent signal when brought into close proximity (≤200 nm) by a biological interaction.[19] In our kinase assay, a biotinylated substrate binds to a streptavidin-coated Donor bead, while a phosphorylation-specific antibody binds to a Protein A-coated Acceptor bead. Kinase activity leads to substrate phosphorylation, enabling the antibody to bind and bringing the beads together, generating a signal. Inhibitors prevent this process, causing a decrease in signal.

The High-Throughput Screening Workflow

A successful HTS campaign is a multi-step process that progresses from a large-scale primary screen to focused validation of a small number of high-quality hits. The workflow is designed to systematically eliminate false positives and artifacts, ensuring that resources are focused on the most promising chemical matter.

HTS_Workflow cluster_0 Phase 1: Preparation & Primary Screen cluster_1 Phase 2: Data Analysis & Hit Selection cluster_2 Phase 3: Hit Validation & Triage A Library Preparation (Compound Plating) B Primary HTS (Single Concentration Screen) A->B C Raw Data Acquisition B->C D Data Normalization & QC (Z'-Factor) C->D E Hit Identification (Z-Score Cutoff) D->E F Hit Confirmation (Re-test from Source) E->F G Dose-Response (IC50) & Purity Analysis (LC-MS) F->G H Orthogonal & Secondary Assays (Mechanism Deconvolution) G->H I Prioritized 'Hits' for Lead Optimization H->I Hit_Selection_Logic Start Raw Data from Plate QC Calculate Z'-Factor Start->QC Normalize Calculate % Inhibition QC->Normalize Z' >= 0.4 Fail Plate Fails QC (Z' < 0.4) QC->Fail Z' < 0.4 ZScore Calculate Z-Score for each Compound Normalize->ZScore Hit_Decision Is Z-Score >= 3? ZScore->Hit_Decision Hit Compound is a 'Primary Hit' Hit_Decision->Hit Yes NonHit Compound is Inactive Hit_Decision->NonHit No

Caption: Decision workflow for primary hit identification.

PART D: Hit Confirmation and Triage

Rationale: The primary screen is designed for speed and may generate false positives. This phase uses progressively more stringent assays to confirm activity and characterize the mechanism of action. [20][21]

  • Hit Confirmation (Re-test): Cherry-pick the primary hits from the original source plates and re-test them in the primary assay in triplicate to confirm activity. This step eliminates hits caused by random error or artifacts from the assay-ready plates.

  • Dose-Response (IC₅₀ Determination): For confirmed hits, perform a 10-point, 3-fold serial dilution to determine the potency (IC₅₀ value). This is a critical metric for ranking compounds and establishing a structure-activity relationship (SAR).

  • Compound Purity Analysis: It is essential to verify the purity and identity of active compounds using methods like Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the observed activity is from the intended molecule. [20]4. Orthogonal Assays: To eliminate compounds that interfere with the assay technology (e.g., AlphaScreen bead quenchers), hits should be tested in a different assay format that relies on an alternative detection principle (e.g., a fluorescence polarization or time-resolved fluorescence assay). [22]

Data Presentation and Interpretation

All quantitative data should be summarized for clear interpretation.

Table 1: Summary of a Hypothetical HTS Campaign

ParameterValueInterpretation
Library Size100,000 compoundsTotal number of compounds screened.
Assay Format384-well AlphaScreenMiniaturized, homogeneous assay.
Average Z'-Factor0.78 ± 0.09Excellent assay robustness and quality. [23]
Primary Hit Rate (Z-score ≥ 3)0.85%850 primary hits identified.
Confirmed Hit Rate0.42%420 hits confirmed upon re-test.
Final Hits (IC₅₀ < 10 µM)0.15%150 compounds selected for further study.

Figure 1: Example Dose-Response Curve for a Confirmed Hit

(A graphical representation of a sigmoidal dose-response curve would be presented here, plotting % Inhibition vs. Log[Compound Concentration] to derive an IC₅₀ value.)

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Z'-Factor (<0.4) 1. Reagent degradation (ATP, enzyme).2. Incorrect reagent concentrations.3. Dispensing errors.1. Use fresh reagents; aliquot and store properly.2. Re-validate reagent concentrations.3. Calibrate and clean liquid handlers.
High Well-to-Well Variability 1. Incomplete mixing.2. Air bubbles in wells.3. Edge effects due to evaporation.1. Increase centrifugation speed/time after additions.2. Use a plate centrifuge to remove bubbles.3. Use plates with lids; ensure proper sealing.
High False Positive Rate 1. Compound interference with AlphaScreen beads.2. Compound aggregation.1. Implement orthogonal/counter-screens.2. Add 0.01% Triton X-100 to assay buffer; re-test hits.

Conclusion

This application note provides a detailed framework for the high-throughput screening of this compound libraries. By combining a medicinally relevant chemical scaffold with a robust and sensitive screening technology like AlphaScreen, researchers can efficiently identify and validate novel kinase inhibitors. The described workflow, emphasizing rigorous quality control, systematic data analysis, and a multi-step hit triage process, establishes a reliable pathway from a large chemical library to a set of well-characterized, high-quality hits ready for advancement into lead optimization programs.

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Application Notes & Protocols: A Comprehensive Guide to the Experimental Design for Testing the Anti-inflammatory Effects of Indazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on designing robust experimental workflows to evaluate the anti-inflammatory properties of novel indazole compounds. Indazole derivatives represent a promising class of heterocyclic compounds with a wide range of biological activities, including significant anti-inflammatory potential.[1][2][3][4] This guide moves beyond a simple listing of protocols to explain the scientific rationale behind experimental choices, ensuring the generation of reliable and reproducible data. We will cover both in vitro and in vivo models, detailing methodologies for assessing efficacy and elucidating the underlying mechanisms of action, with a focus on key inflammatory signaling pathways such as NF-κB and MAPK.[5][6][7][8][9][10][11]

Introduction: The Rationale for Investigating Indazole Compounds

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a key component of numerous chronic diseases.[11][12] Current anti-inflammatory therapies, such as nonsteroidal anti-inflammatory drugs (NSAIDs), are often associated with significant side effects, necessitating the discovery of novel therapeutic agents.[1][2][3] The indazole scaffold has emerged as a privileged structure in medicinal chemistry due to its diverse pharmacological activities.[4] Studies have shown that certain indazole derivatives can significantly inhibit inflammatory responses, potentially through the modulation of cyclooxygenase (COX) enzymes, pro-inflammatory cytokines, and free radicals.[1][2][3][13] This guide provides the experimental framework to systematically investigate these properties.

Foundational In Vitro Screening: A Stepwise Approach

In vitro assays are the first line in the evaluation of a compound's anti-inflammatory potential. They offer a controlled environment to assess direct cellular effects and elucidate mechanisms of action.[14][15][16]

Cell Line Selection: The Right Tool for the Job

The choice of cell line is critical for obtaining relevant data. Macrophages are central players in the inflammatory response, making them an ideal model.

  • Recommended Cell Line: RAW 264.7 (murine macrophage-like) or THP-1 (human monocytic, differentiated into macrophages with PMA).

  • Rationale: These cell lines are well-characterized and widely used for studying inflammation.[17][18] They respond robustly to inflammatory stimuli like Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, which triggers a potent inflammatory cascade.[19][20][21]

The LPS-Induced Inflammation Model: Mimicking Bacterial Infection

This model is the gold standard for inducing an inflammatory response in vitro.

  • Principle: LPS activates Toll-like receptor 4 (TLR4) on macrophages, initiating signaling cascades that lead to the production of pro-inflammatory mediators.[17]

  • Experimental Goal: To determine if the test indazole compound can attenuate the LPS-induced production of key inflammatory markers.

Workflow for In Vitro Screening

InVitro_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis CellCulture Culture RAW 264.7 or THP-1 Macrophages Seed Seed Cells into Multi-well Plates CellCulture->Seed Pretreatment Pre-treat with Indazole Compound (Various Conc.) Seed->Pretreatment LPS_Stim Stimulate with LPS (e.g., 100 ng/mL) Pretreatment->LPS_Stim CollectSupernatant Collect Supernatant LPS_Stim->CollectSupernatant LyseCells Lyse Cells LPS_Stim->LyseCells ELISA Cytokine Quantification (ELISA) CollectSupernatant->ELISA qPCR Gene Expression (qPCR) LyseCells->qPCR WesternBlot Protein Expression (Western Blot) LyseCells->WesternBlot

Caption: General workflow for in vitro screening of indazole compounds.

Key Assays and Protocols
  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Remove the old media and add fresh media containing various concentrations of the indazole compound (e.g., 1, 10, 100 µM) or vehicle control. Incubate for 1 hour.

  • Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the negative control.[22]

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.[22]

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant for cytokine analysis.

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying secreted proteins.

  • Coating: Coat a 96-well ELISA plate with a capture antibody specific for TNF-α or IL-6 overnight at 4°C.[23]

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours.

  • Sample Incubation: Add the collected cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.[23][24]

  • Detection: Wash the plate and add a biotinylated detection antibody. Incubate for 1-2 hours.

  • Signal Generation: Wash again and add Streptavidin-HRP conjugate, followed by a substrate solution (TMB).[24][25]

  • Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.[24]

Data Presentation: Expected In Vitro Results

Treatment GroupIndazole Conc. (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Vehicle Control0< 50< 50
LPS Only01500 ± 1202500 ± 200
LPS + Indazole11200 ± 1002000 ± 150
LPS + Indazole10750 ± 601100 ± 90
LPS + Indazole100300 ± 40450 ± 50
LPS + Dexamethasone (Positive Control)1250 ± 30350 ± 40

Table represents hypothetical data for illustrative purposes.

Mechanism of Action: Delving into Signaling Pathways

To understand how the indazole compounds exert their effects, it is crucial to investigate their impact on key inflammatory signaling pathways. The NF-κB and MAPK pathways are central regulators of inflammatory gene expression.[5][6][7][8][10][11][26]

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPKKK MAPKKK TLR4->MAPKKK Activates IKK IKK TLR4->IKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates p38_JNK p38/JNK MAPKK->p38_JNK Phosphorylates AP1 AP-1 p38_JNK->AP1 Activates IkB IκBα IKK->IkB Phosphorylates (Degradation) IkB_NFkB IκBα-p65/p50 (Inactive) IkB->IkB_NFkB NFkB p65/p50 NFkB->IkB_NFkB NFkB_nuc p65/p50 NFkB->NFkB_nuc Translocates Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) AP1->Genes NFkB_nuc->Genes Indazole Indazole Compound Indazole->MAPKK Inhibits? Indazole->IKK Inhibits?

Caption: Key inflammatory signaling pathways (NF-κB and MAPK).

Investigating the NF-κB Pathway

The transcription factor NF-κB is a master regulator of inflammation.[5][8][12][27] In resting cells, it is sequestered in the cytoplasm by the inhibitor of κB (IκB). Inflammatory stimuli lead to the degradation of IκB, allowing NF-κB (typically the p65/p50 dimer) to translocate to the nucleus and activate gene transcription.[28]

  • Sample Preparation: Treat cells as described in Protocol 1, but for shorter time points (e.g., 0, 15, 30, 60 minutes) to capture signaling events. Lyse cells and separate nuclear and cytoplasmic fractions.

  • Protein Quantification: Determine the protein concentration of each fraction using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[29][30]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[29][30]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p65, IκBα, and loading controls (e.g., Lamin B1 for nuclear, β-actin for cytoplasmic).[31]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[29]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[30][32]

Probing the MAPK Pathway

The mitogen-activated protein kinase (MAPK) family (including p38, JNK, and ERK) also plays a critical role in mediating inflammatory responses.[6][7][9][10][11] Their activation can be assessed by measuring their phosphorylated forms via Western blot.

Gene Expression Analysis
  • RNA Extraction: Treat cells as in Protocol 1 (e.g., for 4-6 hours). Lyse the cells and extract total RNA using a suitable kit.

  • cDNA Synthesis: Reverse transcribe 1 µg of RNA into complementary DNA (cDNA).

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for target genes (e.g., Tnf, Il6, Nos2) and a housekeeping gene (e.g., Gapdh, Actb).[33][34][35]

  • Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the LPS-treated control.[36]

In Vivo Validation: Assessing Efficacy in a Living System

Positive in vitro results must be validated in an animal model to assess the compound's efficacy, pharmacokinetics, and potential toxicity in a complex biological system.[14][37][38]

The Carrageenan-Induced Paw Edema Model

This is a classic, highly reproducible model of acute inflammation used for screening anti-inflammatory drugs.[39][40][41][42][43]

  • Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent elicits a biphasic inflammatory response characterized by edema (swelling), erythema, and hyperalgesia.[39][42]

  • Experimental Goal: To determine if pre-treatment with the indazole compound can reduce the volume of paw edema.

  • Animal Model: Use male Wistar or Sprague-Dawley rats (180-220g). Acclimatize animals for at least one week.[40]

  • Grouping: Randomly divide animals into groups (n=6-8 per group):

    • Group 1: Vehicle Control (e.g., 0.5% CMC)

    • Group 2: Carrageenan + Vehicle

    • Group 3: Carrageenan + Indazole Compound (e.g., 25, 50, 100 mg/kg, p.o.)[1]

    • Group 4: Carrageenan + Indomethacin (Positive Control, e.g., 10 mg/kg, p.o.)[40]

  • Dosing: Administer the test compounds or vehicle orally (p.o.) 1 hour before the carrageenan injection.

  • Induction of Edema: Measure the initial paw volume (V₀) using a plethysmometer. Inject 0.1 mL of 1% w/v carrageenan solution in saline into the subplantar surface of the right hind paw.[39][43]

  • Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[1][39]

  • Data Analysis: Calculate the increase in paw volume (Edema = Vₜ - V₀) and the percentage inhibition of edema for each group.

Data Presentation: Expected In Vivo Results

Treatment GroupDose (mg/kg)Paw Volume Increase at 3h (mL)% Inhibition
Carrageenan + Vehicle-0.85 ± 0.07-
Carrageenan + Indazole250.65 ± 0.06*23.5%
Carrageenan + Indazole500.48 ± 0.05**43.5%
Carrageenan + Indazole1000.30 ± 0.04 64.7%
Carrageenan + Indomethacin100.25 ± 0.0370.6%

*Table represents hypothetical data. *p<0.05, **p<0.01, **p<0.001 vs. Vehicle.

Conclusion and Future Directions

This guide outlines a comprehensive, tiered approach for evaluating the anti-inflammatory effects of novel indazole compounds. The workflow progresses logically from broad in vitro screening to mechanistic studies and finally to in vivo validation. Positive results from this cascade of experiments provide strong evidence for a compound's therapeutic potential and justify further preclinical development, including more complex chronic inflammation models, pharmacokinetic studies, and toxicology assessments. The robust and self-validating nature of these protocols ensures the generation of high-quality, reliable data essential for advancing drug discovery programs.

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  • ResearchGate. (n.d.). Inflammatory response induced in RAW264.7 macrophages by PA and LPS treatment. ResearchGate. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 5,6-dimethoxy-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of Ethyl 5,6-dimethoxy-1H-indazole-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will address common challenges, explain the causality behind experimental choices, and provide robust protocols to improve yield and purity.

Introduction: The Significance of Substituted Indazoles

The 1H-indazole-3-carboxylic acid skeleton and its derivatives are crucial pharmacophores found in a wide array of therapeutic agents, including treatments for chemotherapy-induced nausea (Granisetron) and various kinase inhibitors used in oncology.[1][2][3] The target molecule, this compound, serves as a key building block for more complex bioactive molecules.[1] However, its synthesis can be challenging, often plagued by low yields, competing side reactions, and purification difficulties. This guide provides a comprehensive framework for troubleshooting and optimizing the synthetic process.

Synthetic Strategy Overview

The most reliable and widely adopted pathway to synthesize 3-carboxyindazole derivatives involves a multi-step sequence beginning with a substituted aniline. The core transformation relies on the Japp-Klingemann reaction to form a key hydrazone intermediate, which is then cyclized via an acid-catalyzed intramolecular reaction analogous to the Fischer indole synthesis .[4][5][6][7]

The general workflow is outlined below:

Synthetic_Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Japp-Klingemann Reaction cluster_2 Step 3: Cyclization & Hydrolysis cluster_3 Step 4: Esterification A 3,4-Dimethoxyaniline B 3,4-Dimethoxyphenyl diazonium salt A->B NaNO₂, HCl 0-5 °C D Hydrazone Intermediate B->D Base (NaOAc) aq. EtOH C Diethyl acetylmalonate C->D E 5,6-Dimethoxy-1H-indazole- 3-carboxylic acid D->E Acid Catalyst (e.g., PPA, H₂SO₄) Heat F Ethyl 5,6-dimethoxy-1H- indazole-3-carboxylate (Final Product) E->F EtOH, Acid Catalyst (e.g., MsOH, H₂SO₄) Reflux

Caption: General workflow for the synthesis of the target molecule.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of failure in the first step (diazotization)?

A: The most frequent issue is the decomposition of the diazonium salt. These salts are notoriously unstable at elevated temperatures. It is imperative to maintain the reaction temperature between 0 and 5 °C using an ice-salt bath. Incomplete diazotization can also result from using old or impure sodium nitrite or an incorrect stoichiometric ratio of hydrochloric acid.

Q2: My Japp-Klingemann reaction is not producing the hydrazone. Instead, I'm isolating a brightly colored azo compound. What's wrong?

A: This is a classic issue where the reaction stalls after the initial azo-coupling. The subsequent deacylation and rearrangement to form the hydrazone are often pH and temperature-dependent.[8] Conventional conditions using only sodium acetate may be insufficient.[8] Ensure the pH of the medium is appropriate to facilitate the hydrolysis of the intermediate azo compound.[7] Sometimes, a slight increase in temperature after the initial coupling or adjusting the pH can drive the reaction to completion.

Q3: The yield of my acid-catalyzed cyclization step is very low. How can I optimize it?

A: The cyclization of the hydrazone to the indazole ring is a critical, often yield-determining step. The choice of acid catalyst is paramount.[9] While Brønsted acids like H₂SO₄ are common, Lewis acids (ZnCl₂, BF₃) or dehydrating acids like polyphosphoric acid (PPA) can be more effective.[6][9][10] We recommend screening different catalysts. Additionally, ensure anhydrous conditions, as water can interfere with the reaction. Monitoring the reaction by TLC is crucial to avoid decomposition of the product due to excessive heating or prolonged reaction times.

Q4: I am attempting to directly esterify the indazole-3-carboxylic acid, but the reaction is sluggish and gives multiple products. Why?

A: Indazole-3-carboxylic acid has three potentially reactive sites for alkylation/acylation: the carboxylic acid oxygen, the N1 position, and the N2 position.[11] Under certain conditions, particularly with strong bases, you can get competitive N-alkylation instead of O-alkylation (esterification). For a clean Fischer esterification, use a large excess of the alcohol (ethanol) as the solvent and a strong acid catalyst like methanesulfonic acid or sulfuric acid, and heat to reflux.[12] This strongly acidic environment favors protonation of the carboxylic acid, activating it for nucleophilic attack by ethanol while keeping the ring nitrogens protonated and less nucleophilic.

Q5: What is the best method to purify the final ethyl ester product?

A: The final product is often a solid that can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes). However, if oily byproducts or closely related impurities are present, column chromatography on silica gel is the most effective method.[13] A typical elution system would be a gradient of ethyl acetate in hexanes. Before chromatography, it is good practice to perform a liquid-liquid extraction, washing the organic layer with a dilute base (e.g., sat. NaHCO₃ solution) to remove any unreacted carboxylic acid, followed by a water and brine wash.[14]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the synthesis.

Problem Observed Probable Cause(s) Recommended Solution(s)
Low or No Yield of Hydrazone Intermediate (Japp-Klingemann Step)1. Decomposition of Diazonium Salt: Temperature during diazotization or coupling was too high (> 5 °C). 2. Incorrect pH: The reaction medium is not optimal for the deacylation step.[7][8] 3. Poor Quality Reagents: Starting aniline is impure; sodium nitrite is old/decomposed.1. Strict Temperature Control: Use an ice-salt bath to maintain 0-5 °C. Prepare and use the diazonium salt immediately. 2. pH Adjustment: After initial coupling, slowly add a mild base (e.g., sodium carbonate solution) to raise the pH slightly, which can promote hydrolysis. Monitor with pH paper. 3. Verify Reagents: Use freshly opened or purified reagents. Recrystallize or distill the starting 3,4-dimethoxyaniline if necessary.
Incomplete or Failed Cyclization 1. Ineffective Acid Catalyst: The chosen acid is not strong enough to promote the reaction.[9] 2. Presence of Water: Moisture is quenching the acid catalyst or interfering with the mechanism. 3. Insufficient Heat: The activation energy for the[5][5]-sigmatropic rearrangement is not being met.[6]1. Screen Catalysts: Test different acids such as polyphosphoric acid (PPA), Eaton's reagent, or Lewis acids like ZnCl₂.[6] 2. Anhydrous Conditions: Use flame-dried glassware and anhydrous solvents. 3. Increase Temperature: Gradually increase the reaction temperature, monitoring progress carefully by TLC to find the optimal point before product degradation occurs.
Formation of N-Alkylated Byproduct during Esterification 1. Incorrect Reaction Conditions: Using a base (e.g., NaH) with an alkyl halide (ethyl bromide) can lead to N-alkylation.[11][15] 2. Insufficient Acid Catalyst: In Fischer esterification, not enough acid to protonate the ring nitrogens, leaving them nucleophilic.1. Use Fischer Esterification: Employ standard Fischer conditions: a large excess of ethanol as the solvent with a strong acid catalyst (H₂SO₄, MsOH) at reflux.[12] This method is selective for O-acylation. 2. Increase Catalyst Loading: Ensure at least a catalytic amount (5-10 mol%) of strong acid is used.
Final Product is an Oil or Impure Solid 1. Residual Starting Materials: Incomplete reaction in the final step. 2. Presence of Acidic Impurities: Unreacted indazole-3-carboxylic acid is present. 3. Side-Reaction Products: Formation of isomers or degradation products.1. Drive Reaction to Completion: Increase reaction time or temperature for the esterification step and monitor by TLC until the starting carboxylic acid is consumed. 2. Aqueous Work-up: Before concentration, wash the organic solution of the crude product with saturated NaHCO₃ solution to remove acidic impurities.[14] 3. Chromatography: Purify the crude material using silica gel column chromatography.[13] Use TLC to determine an optimal solvent system (e.g., 3:1 Hexanes/EtOAc).

Key Experimental Protocols

Protocol 1: Synthesis of 5,6-Dimethoxy-1H-indazole-3-carboxylic acid

This protocol combines the diazotization, Japp-Klingemann coupling, and cyclization steps.

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer and thermometer, dissolve 3,4-dimethoxyaniline (1.0 equiv) in a mixture of water and concentrated HCl (3.0 equiv).

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equiv) dropwise, ensuring the temperature never exceeds 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for an additional 20 minutes. Use this solution immediately in the next step.

  • Japp-Klingemann Reaction:

    • In a separate, large beaker, dissolve diethyl acetylmalonate (1.2 equiv) and sodium acetate (3.0 equiv) in a mixture of ethanol and water.

    • Cool this solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution from the previous step to the diethyl acetylmalonate solution with vigorous stirring.

    • A yellow-orange precipitate (the hydrazone) should form. Stir the mixture at 0-5 °C for 1 hour, then allow it to slowly warm to room temperature and stir for 3-4 hours.

    • Collect the solid hydrazone by vacuum filtration, wash with cold water, and dry.

  • Cyclization and Hydrolysis:

    • Place the dried hydrazone intermediate into a flask.

    • Add polyphosphoric acid (PPA) (approx. 10x the weight of the hydrazone) and heat the mixture to 120-140 °C with stirring.

    • Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

    • Carefully and slowly pour the hot reaction mixture onto crushed ice with vigorous stirring.

    • The solid product, 5,6-dimethoxy-1H-indazole-3-carboxylic acid, will precipitate.

    • Collect the solid by filtration, wash thoroughly with water to remove residual acid, and dry under vacuum.

Protocol 2: Esterification to this compound

  • Fischer Esterification:

    • Suspend the crude 5,6-dimethoxy-1H-indazole-3-carboxylic acid (1.0 equiv) in absolute ethanol (20 mL per gram of acid).

    • Add a catalytic amount of methanesulfonic acid (0.1 equiv) or concentrated sulfuric acid (0.1 equiv).[12]

    • Heat the mixture to reflux and maintain for 5-8 hours, or until TLC analysis indicates the disappearance of the starting acid.

    • Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with saturated NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude ethyl ester.

    • Purify further by column chromatography or recrystallization as needed.

Troubleshooting_Tree cluster_Step1_2 Troubleshoot Diazotization / Japp-Klingemann cluster_Step3_4 Troubleshoot Cyclization / Esterification Start Low Overall Yield Q1 Is the Hydrazone intermediate forming in good yield and purity? Start->Q1 A1_Yes Yes Q1->A1_Yes Problem in Steps 3-4 A1_No No Q1->A1_No Problem in Steps 1-2 S3 Optimize Cyclization: - Screen acid catalysts (PPA, H₂SO₄) - Ensure anhydrous conditions - Optimize temp and time via TLC A1_Yes->S3 S1 Check Diazotization: - Maintain temp at 0-5 °C - Use fresh NaNO₂ - Check acid stoichiometry A1_No->S1 S2 Optimize Japp-Klingemann: - Adjust pH after coupling - Ensure efficient stirring - Verify β-keto-ester purity S1->S2 S4 Optimize Esterification: - Use Fischer conditions (excess EtOH, acid) - Ensure reaction goes to completion - Purify via chromatography S3->S4

Sources

Indazole Synthesis Technical Support Center: Troubleshooting Common Byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of substituted indazoles. The indazole scaffold is a cornerstone in medicinal chemistry, but its synthesis is often accompanied by challenges, primarily the formation of stubborn byproducts that complicate purification and reduce yields.[1][2] This guide provides in-depth, troubleshooting-focused answers to common problems encountered in the laboratory.

Section 1: Regioselectivity in N-Functionalization — The N1 vs. N2 Isomer Problem

One of the most frequent challenges in indazole chemistry is controlling the regioselectivity of N-alkylation or N-arylation.[1][2][3][4] The indazole core possesses two reactive nitrogen atoms, leading to the formation of N1 and N2 substituted isomers, which are often difficult to separate.[1][4]

Q1: My N-alkylation reaction is producing a nearly 1:1 mixture of N1 and N2 isomers. What factors govern this ratio, and why is it so difficult to control?

A: This is a classic problem rooted in the electronic and structural nature of the indazole ring. The indazole anion, formed upon deprotonation by a base, is a resonance-stabilized system where the negative charge is delocalized across both N1 and N2. This creates two nucleophilic centers.

Several factors influence the final N1:N2 ratio:

  • Tautomeric Equilibrium: In solution, 1H-indazole is generally the more thermodynamically stable tautomer compared to 2H-indazole.[3][4] However, this small energy difference is often not sufficient to direct the outcome of a kinetically controlled alkylation.

  • Solvent Effects: The choice of solvent plays a critical role. Polar aprotic solvents like DMF or DMSO can solvate the cation of the base, creating a "naked" and highly reactive indazole anion. This often leads to poor selectivity. In contrast, less polar solvents like THF can promote the formation of ion pairs between the indazole anion and the metal cation of the base, which can influence the regioselectivity.[3]

  • Counter-ion of the Base: The nature of the cation from the base (e.g., Na⁺, K⁺, Cs⁺) is crucial. Smaller, harder cations like Na⁺ can coordinate more tightly with the N2 lone pair and a nearby substituent (chelation), sterically blocking the N2 position and favoring N1 alkylation.[4]

  • Steric and Electronic Effects: The substituents on the indazole ring itself have a significant impact. Bulky groups at the C7 position can sterically hinder attack at N1, favoring N2 substitution. Conversely, electron-withdrawing groups at C7, such as -NO₂ or -CO₂Me, have been shown to strongly direct alkylation to the N2 position.[1][2][3]

Q2: What is the most reliable, general-purpose protocol for selectively synthesizing N1-substituted indazoles?

A: For achieving high N1 selectivity, a method leveraging both chelation and kinetic control is often most successful. The combination of sodium hydride (NaH) in tetrahydrofuran (THF) has proven to be a robust system for favoring N1 alkylation, particularly for indazoles with substituents at the C3 position.[1][2]

Protocol: Selective N1-Alkylation using NaH/THF
  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the substituted 1H-indazole (1.0 equiv).

  • Solvent Addition: Add anhydrous THF (approx. 0.1 M concentration). Stir the mixture at room temperature until the indazole is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) portion-wise over 10-15 minutes.

    • Causality Insight: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the indazole. The resulting sodium indazolide is poorly soluble in THF, often precipitating as a white solid. The Na⁺ ion tends to form a tight ion pair, preferentially coordinating to the N2 position, thus sterically encumbering it.

  • Alkylation: While maintaining the temperature at 0 °C, add the alkylating agent (e.g., alkyl bromide or iodide, 1.05 equiv) dropwise.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching & Workup: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Substituent at C3 Base/Solvent Typical N1:N2 Ratio Reference
-CO₂MeNaH / THF>99:1[2]
-C(O)MeNaH / THF>99:1[1]
-tBuNaH / THF>99:1[1]
(unsubstituted)K₂CO₃ / DMF58:42[5]

Q3: My target molecule is an N2-substituted indazole. How can I reverse the selectivity?

A: Achieving N2 selectivity requires overcoming the thermodynamic preference for the N1 isomer. This can be accomplished through several strategies:

  • Steric Hindrance at N1: Introduce a bulky substituent at the C7 position of the indazole. This physically blocks the N1 nitrogen, forcing the alkylating agent to attack the more accessible N2 position.

  • Exploiting Electronic Effects: As mentioned, strong electron-withdrawing groups at C7 (like -NO₂) can electronically favor N2 alkylation, leading to selectivities of ≥96%.[1][2]

  • Acid-Catalyzed Conditions: A novel approach utilizes triflic acid (TfOH) to catalyze the reaction of indazoles with diazo compounds, affording N2-alkylated products with excellent regioselectivity (N2/N1 up to 100/0).[6] This method avoids the use of bases and metals.

  • Mitsunobu Reaction: The Mitsunobu reaction (using an alcohol, triphenylphosphine, and a dialkyl azodicarboxylate like DEAD or DIAD) often shows a preference for the N2 position, although this can be substrate-dependent.

N1_vs_N2_Alkylation cluster_0 Deprotonation cluster_1 Alkylation Pathways Indazole 1H-Indazole Indazolide Indazolide Anion (Resonance Stabilized) Indazole->Indazolide H⁺ Base Base (e.g., NaH) N1_Product N1-Alkylated Indazole (Thermodynamic Product) Indazolide->N1_Product Attack at N1 N2_Product N2-Alkylated Indazole (Kinetic Product) Indazolide->N2_Product Attack at N2 RX R-X (Alkyl Halide)

Caption: Divergent pathways in indazole alkylation.

Section 2: Byproducts in Ring-Forming Cyclization Reactions

The construction of the indazole core itself can be fraught with side reactions, leading to complex product mixtures. The specific byproducts are highly dependent on the chosen synthetic route.

Q4: My Davis-Beirut reaction is low-yielding and I'm isolating unexpected aldehydes. What is happening?

A: The Davis-Beirut reaction, which typically forms 2H-indazoles from o-nitrobenzylamines or related starting materials, proceeds through a key o-nitrosobenzylidine imine intermediate.[7][8] A common failure mode involves the cleavage of this intermediate.

  • Mechanistic Insight: Under the basic reaction conditions, hydroxide/water can add to the nitroso imine intermediate. While this is a productive step, this hemiaminal intermediate can also undergo a non-productive C-N bond cleavage.[9] This cleavage regenerates an o-nitrosobenzaldehyde.[9] This aldehyde, along with the corresponding amine starting material, are often the main byproducts observed in low-yielding Davis-Beirut reactions.[10]

  • Troubleshooting:

    • Control Water Content: The amount of water can be critical. Adding a controlled amount of water (15-25%) to an alcohol solvent can sometimes dramatically increase the yield.[9][11] However, an excess of water (>25%) can be detrimental, favoring the cleavage pathway.[9]

    • Solvent Choice: The reaction is sensitive to the alcohol used as the solvent. Isopropanol can slow the desired cyclization, allowing the cleavage to become a more dominant pathway.[9] Methanol or ethanol are often better choices.[9]

    • Intramolecular Strategy: If possible, designing an intramolecular version of the reaction (e.g., using 2-aminobenzyl alcohol derivatives) can lead to much higher yields, as the internal nucleophile can outcompete the unproductive cleavage.[9]

Davis_Beirut_Troubleshooting start o-Nitrobenzylamine intermediate o-Nitrosobenzylidine Imine Intermediate start->intermediate Base product Desired 2H-Indazole intermediate->product Productive Pathway (Alkoxide/Alcohol Addition & Cyclization) byproduct Byproducts: o-Nitrosobenzaldehyde + Amine intermediate->byproduct Unproductive Pathway (Hydroxide/Water Addition & C-N Cleavage)

Caption: Troubleshooting the Davis-Beirut Reaction.

Q5: During a Fischer-type indazole synthesis from an o-toluidine derivative, my reaction mixture is a mess. What are the likely culprits?

A: The classical Fischer synthesis involves diazotization followed by cyclization.[12] A key intermediate is the diazonium salt, which can be unstable.

  • Diazonium Salt Decomposition: Aryl diazonium salts can be thermally unstable and may decompose, especially if the reaction temperature is not carefully controlled.[13] Electron-donating groups on the aromatic ring can further destabilize the diazonium salt, leading to decomposition rather than cyclization.[14] This decomposition can lead to a variety of phenolic byproducts and tars.

  • Incomplete Cyclization: The final ring-closure step requires the elimination of a stable molecule (like N₂). If the geometry is not optimal or if the reaction stalls, you may isolate uncyclized intermediates.

  • Azo Dimer Formation: Under certain conditions, the diazonium salt can couple with an electron-rich aromatic species in the reaction mixture (including the starting material or product) to form highly colored azo-dimer byproducts.

  • Troubleshooting:

    • Temperature Control: Perform the diazotization at low temperatures (typically 0-5 °C) to maximize the stability of the diazonium salt intermediate.[12]

    • Use of Phase-Transfer Catalysts: For some substrates, phase-transfer catalysis can improve the yield and cleanliness of the diazotization step.[15]

    • Alternative Routes: If the Fischer synthesis proves problematic, consider modern alternatives like transition-metal-catalyzed C-H activation/annulation sequences, which often proceed under milder conditions with different byproduct profiles.[15][16][17]

Section 3: Purification Strategies

Q6: I've run my reaction and have a mixture of N1 and N2 isomers. What is the best way to separate them?

A: Separating N1 and N2 indazole isomers is a common and often frustrating task. Their similar polarities make chromatographic separation challenging.

  • Column Chromatography: This is the most common method, but it often requires careful optimization.

    • Solvent System: A shallow gradient of a more polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexanes or dichloromethane) is often necessary.

    • Additives: Sometimes adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) can improve separation.

    • Multiple Columns: It is not uncommon to need to re-chromatograph mixed fractions to achieve high purity.

  • Recrystallization: If one isomer is significantly more abundant or has different solubility properties, fractional recrystallization can be highly effective and scalable. A patent describes the use of mixed solvent systems like acetone/water, ethanol/water, or acetonitrile/water for successfully separating N1 and N2 isomers.[18]

  • Preparative HPLC: For high-value materials or very difficult separations, preparative reverse-phase HPLC is a powerful tool, though it is more expensive and time-consuming.

  • Chemical Derivatization: In some cases, it may be easier to separate the isomers after a subsequent chemical step. For example, if one isomer reacts selectively in a subsequent step, it can be separated from the unreacted isomer. Alternatively, one could selectively deprotect one isomer over the other.

References

  • O’Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. Retrieved from [Link]

  • O’Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PLoS ONE, 16(8), e0255620. Retrieved from [Link]

  • O’Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Davis–Beirut reaction. Retrieved from [Link]

  • Wang, X., et al. (2021). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications, 57(5), 629-632. Retrieved from [Link]

  • Zhu, J., et al. (2018). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. The Journal of Organic Chemistry, 83(15), 8235–8243. Retrieved from [Link]

  • Kumar, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Molecular Diversity. Retrieved from [Link]

  • Reddit. (2021). Indazole synthesis discussion.. Mechanism of this reaction? r/OrganicChemistry. Retrieved from [Link]

  • Haddadin, M. J., et al. (2021). Davis–Beirut reaction inspired nitroso Diels–Alder reaction. Tetrahedron Letters, 69, 152951. Retrieved from [Link]

  • Wang, Y., et al. (2020). Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole. Organic Letters, 22(11), 4151–4155. Retrieved from [Link]

  • Lecker, R. M., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(10), 6825-6829. Retrieved from [Link]

  • Kurth, M. J., et al. (2021). Davis–Beirut reaction inspired nitroso Diels–Alder reaction. AUB ScholarWorks. Retrieved from [Link]

  • Wang, Y., et al. (2020). Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole. ACS Publications. Retrieved from [Link]

  • Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.
  • Gomaa, A. M. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Molecules, 27(15), 4989. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Novel N1 and N2 Indazole Derivatives. Retrieved from [Link]

  • Haddadin, M. J., & Kurth, M. J. (2020). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research, 53(9), 1958–1971. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advances in C–H Functionalization of 2H-Indazoles. Retrieved from [Link]

  • Lecker, R. M., et al. (2024). Development of a selective and scalable N 1-indazole alkylation. RSC Advances. Retrieved from [Link]

  • MDPI. (2023). Catalyst Design through Grafting of Diazonium Salts—A Critical Review on Catalyst Stability. Catalysts, 13(8), 1184. Retrieved from [Link]

  • Haddadin, M. J., et al. (2012). Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. The Journal of Organic Chemistry, 77(13), 5545–5553. Retrieved from [Link]

  • Schotten, C., et al. (2019). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. White Rose Research Online. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Recent advances in C–H functionalization of 2H-indazoles. RSC Publishing. Retrieved from [Link]

  • Ellman, J. A., et al. (2015). Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades. Journal of the American Chemical Society, 137(1), 414–420. Retrieved from [Link]

  • ResearchGate. (n.d.). The Davis-Beirut Reaction: N-1, N-2-Disubstituted-1H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • Caribbean Journal of Sciences and Technology. (n.d.). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Retrieved from [Link]

  • Molecules. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). The improvement of two kinds of synthetic methods of indazoles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (2025). Regioselective synthesis of 5-azaindazoles based on the intramolecular amination reaction of 5-acyl-4-pyridones with hydrazines. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole. Retrieved from [Link]

  • ChemRxiv. (n.d.). Nitroreductase-triggered indazole formation. Retrieved from [Link]

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Ethyl 5,6-dimethoxy-1H-indazole-3-carboxylate solubility issues and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl 5,6-dimethoxy-1H-indazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during experimental work with this compound. We provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure you can effectively work with this promising molecule.

Understanding the Challenge: Why is Solubility an Issue?

This compound, like many heterocyclic compounds developed in modern drug discovery, is anticipated to have poor aqueous solubility.[1][2] This is often due to its crystalline structure and the presence of lipophilic methoxy groups. Poor solubility can significantly hinder in vitro assays, preclinical studies, and formulation development, ultimately impacting bioavailability.[1][3] This guide will walk you through identifying and overcoming these solubility hurdles.

Frequently Asked Questions (FAQs)

Q1: I'm seeing poor dissolution of this compound in my aqueous buffer for an in vitro assay. What is the likely cause?

A1: The most probable cause is the compound's low intrinsic aqueous solubility. The crystalline nature of many organic molecules, including indazole derivatives, requires significant energy to break the crystal lattice and allow for solvation. If you are observing particulate matter or a cloudy solution, you are likely exceeding the compound's equilibrium solubility in your chosen aqueous medium.

Q2: What are the initial steps I should take to improve the solubility of my compound for preliminary screening?

A2: For initial, small-scale experiments, the use of co-solvents is a common and effective starting point.[4] Organic solvents miscible with water can disrupt the hydrogen bonding network of water and reduce the overall polarity of the solvent system, making it more favorable for dissolving lipophilic compounds.

A recommended starting point is to prepare a concentrated stock solution of your compound in a water-miscible organic solvent and then dilute it into your aqueous buffer.

Recommended Co-solvents for Stock Solutions:

Co-solventTypical Starting ConcentrationKey Considerations
Dimethyl Sulfoxide (DMSO)10-50 mMWidely used, but can have cellular effects at higher concentrations.
Dimethylformamide (DMF)10-50 mMGood solubilizing power, but higher toxicity than DMSO.
Ethanol5-20 mMGenerally well-tolerated in biological systems at low final concentrations.

Troubleshooting Guide: Step-by-Step Dissolution Protocol

If you are still facing solubility issues after initial attempts with co-solvents, a more systematic approach is required. This troubleshooting guide provides a workflow to identify an appropriate solvent system.

Advanced_Formulation compound Poorly Soluble Compound (this compound) lipid Lipid-Based Systems (SEDDS) compound->lipid asd Amorphous Solid Dispersions (ASDs) compound->asd cyclo Cyclodextrin Complexation compound->cyclo mechanism_lipid Forms Emulsion in GI Tract lipid->mechanism_lipid mechanism_asd Increases Apparent Solubility and Dissolution Rate asd->mechanism_asd mechanism_cyclo Forms Soluble Inclusion Complex cyclo->mechanism_cyclo bioavailability Enhanced Bioavailability mechanism_lipid->bioavailability mechanism_asd->bioavailability mechanism_cyclo->bioavailability

Caption: Advanced formulation strategies for improving the in vivo performance of poorly soluble compounds.

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

This protocol is a lab-scale method to screen for suitable polymers for ASD formation.

  • Materials:

    • This compound

    • Polyvinylpyrrolidone (PVP) K30

    • Dichloromethane (DCM) or a suitable volatile solvent

    • Rotary evaporator

    • Vacuum oven

  • Procedure:

    • Accurately weigh this compound and PVP K30 in a 1:4 drug-to-polymer ratio.

    • Dissolve both components completely in a minimal amount of DCM in a round-bottom flask. The solution should be clear.

    • Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C) until a thin film is formed on the flask wall.

    • Further dry the solid dispersion in a vacuum oven at 40-50°C for 24-48 hours to remove any residual solvent.

    • The resulting solid can be gently scraped and characterized for its amorphous nature (using techniques like DSC or XRD) and dissolution properties.

Self-Validation: A successful ASD will show an absence of crystalline peaks in XRD analysis and a significantly faster dissolution rate compared to the physical mixture of the drug and polymer.

Final Recommendations

The solubility of this compound is a critical parameter that needs to be addressed early in the research and development process. A systematic approach, starting with simple co-solvent systems and progressing to more advanced formulation strategies as needed, will ensure reliable and reproducible experimental results. Always ensure that any excipients used are compatible with your experimental system and intended application.

References

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]

  • Patel, J. et al. Formulation Tactics for the Delivery of Poorly Soluble Drugs. Available from: [Link]

  • Patel, A. et al. Strategies for the formulation development of poorly soluble drugs via oral route. In: Innovative Dosage Forms: Design and Development at Early Stage. Wiley; 2019. p. 49-89. Available from: [Link]

  • PubChem. ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate. Available from: [Link]

  • ResearchGate. Formulation strategies for poorly soluble drugs. Available from: [Link]

  • Shrestha, H. et al. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. Available from: [Link]

  • Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement. Available from: [Link]

  • PubChem. 5-methoxy-1H-indazole-3-carboxylic acid. Available from: [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Available from: [Link]

  • ResearchGate. Techniques to improve the solubility of poorly soluble drugs. Available from: [Link]

Sources

Technical Support Center: Stability of Ethyl 5,6-dimethoxy-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the stability of Ethyl 5,6-dimethoxy-1H-indazole-3-carboxylate in various solvents. Given that specific stability data for this molecule is not extensively published, this document serves as a practical, hands-on guide to empower users to generate reliable stability profiles in their own laboratories. We will focus on the principles of forced degradation studies, which are the industry standard for evaluating the intrinsic stability of a drug substance.[1][2]

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the stability of this compound.

Q1: Why is it critical to determine the stability of this compound in different solvents?

A: Understanding the stability of a compound like this compound is fundamental for reliable and reproducible research. The choice of solvent can significantly impact the molecule's shelf-life and degradation profile, which is crucial for:

  • Analytical Method Development: Ensuring the compound does not degrade in the mobile phase or sample diluent during analysis.

  • Formulation Development: Selecting appropriate excipients and solvents to create a stable drug product.[1]

  • Reaction Chemistry: Choosing a suitable solvent that does not cause unwanted side reactions or degradation during synthesis or further chemical modifications.

  • Regulatory Compliance: Stability data is a mandatory requirement by regulatory bodies like the FDA and is outlined in ICH guidelines to ensure the safety and efficacy of a drug product.[1][3]

Q2: What are the most probable degradation pathways for this compound?

A: Based on its chemical structure, which features an indazole core and an ethyl ester functional group, the two most anticipated degradation pathways are:

  • Hydrolysis: The ethyl ester group is susceptible to hydrolysis under both acidic and basic conditions. This reaction would cleave the ester bond, yielding the corresponding carboxylic acid (5,6-dimethoxy-1H-indazole-3-carboxylic acid) and ethanol.

  • Oxidation: The electron-rich indazole ring system can be susceptible to oxidation. This can lead to the formation of N-oxides or other oxidized species, potentially altering the compound's biological activity and safety profile.[4]

Metabolic studies on related indazole-3-carboxamide structures also show hydroxylation on the aromatic ring as a potential pathway, which can be mimicked under certain oxidative stress conditions.[5]

Q3: What common laboratory solvents should I consider for an initial stability screening?

A: A good starting point for screening involves solvents with a range of polarities and protic/aprotic properties. We recommend:

  • Aqueous Buffers: At pH values relevant to physiological conditions and potential formulations (e.g., pH 2.0, pH 7.4, pH 9.0).

  • Protic Solvents: Methanol, Ethanol, and Water. These can participate in solvolysis reactions.

  • Aprotic Polar Solvents: Acetonitrile (ACN), Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO). These are common solvents for stock solutions and analytical sample preparation.

  • Non-Polar Solvents: Dichloromethane (DCM) or Tetrahydrofuran (THF), if relevant to your synthesis or extraction procedures.

Q4: What are the most suitable analytical techniques for monitoring the stability of this compound?

A: The gold standard for stability testing is a stability-indicating High-Performance Liquid Chromatography (HPLC) method . An ideal method should be able to separate the parent compound from all potential degradation products.

  • HPLC with Photodiode Array (PDA) Detection: This allows for the quantification of the parent peak and detection of new impurity peaks. The PDA detector is crucial for assessing peak purity, which helps confirm that the parent peak is not co-eluting with a degradant.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the mass of any degradation products, which provides critical clues to their structure and helps elucidate the degradation pathway.[4][6]

Section 2: Troubleshooting Guide: A Framework for Forced Degradation Studies

Forced degradation (or stress testing) involves subjecting the compound to harsh conditions to accelerate its degradation. This process is essential for understanding degradation pathways and developing a robust, stability-indicating analytical method.[1][3]

Below is a general workflow and detailed protocols for conducting a forced degradation study.

General Workflow for a Forced Degradation Study

Forced Degradation Workflow cluster_stress Stress Conditions A Prepare Stock Solution (e.g., 1 mg/mL in ACN) B Perform Initial Analysis (T=0) (HPLC-PDA, LC-MS) A->B C Subject Aliquots to Stress Conditions A->C K Analyze Stressed Samples (HPLC-PDA, LC-MS) D Acid Hydrolysis (e.g., 0.1M HCl) C->D E Base Hydrolysis (e.g., 0.1M NaOH) C->E F Oxidation (e.g., 3% H₂O₂) C->F G Photolytic Stress (ICH Q1B light exposure) C->G H Thermal Stress (e.g., 60-80°C) C->H I Sample at Timepoints (e.g., 2, 8, 24, 48 hours) D->I E->I F->I G->I H->I J Neutralize/Quench Reaction I->J J->K L Data Interpretation K->L M Identify Degradants & Determine Pathways L->M

Caption: General workflow for a forced degradation study.

Experimental Protocols

Prerequisite: A validated HPLC method capable of resolving the parent compound from potential impurities. A good starting point is a C18 column with a gradient of water (with 0.1% formic acid) and acetonitrile.

Protocol 1: Hydrolytic Stability (Acid & Base)

  • Rationale: To assess the susceptibility of the ethyl ester to hydrolysis.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and water.

  • Acid Stress: Mix 1 mL of the sample solution with 1 mL of 0.1 M HCl.

  • Base Stress: Mix 1 mL of the sample solution with 1 mL of 0.1 M NaOH.

  • Control: Mix 1 mL of the sample solution with 1 mL of water.

  • Incubation: Store all three solutions at room temperature.

  • Timepoints: Withdraw aliquots at predefined intervals (e.g., 2, 8, 24 hours).

  • Quenching: Before analysis, neutralize the acidic sample with an equivalent amount of 0.1 M NaOH and the basic sample with 0.1 M HCl.

  • Analysis: Analyze all samples by HPLC-PDA and LC-MS. Compare the chromatograms to the control and T=0 samples to identify new peaks.

Protocol 2: Oxidative Stability

  • Rationale: To evaluate the molecule's stability against oxidative degradation.[6]

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in acetonitrile.

  • Oxidative Stress: Mix 1 mL of the sample solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Control: Keep a solution of the compound in acetonitrile without H₂O₂.

  • Incubation: Store the samples at room temperature, protected from light to prevent photo-oxidation.[4]

  • Timepoints: Withdraw and analyze aliquots at intervals (e.g., 2, 8, 24 hours). No quenching is typically required, but samples should be analyzed promptly.

  • Analysis: Analyze by HPLC-PDA and LC-MS.

Protocol 3: Photostability

  • Rationale: To determine if the compound is sensitive to light, as mandated by ICH Q1B guidelines.[3]

  • Sample Preparation: Prepare two sets of samples. One set in clear vials (exposed) and one set in amber vials or wrapped in aluminum foil (dark control). Samples can be in solid form or in a chosen solvent (e.g., acetonitrile).

  • Exposure: Place the samples in a photostability chamber and expose them to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: After the exposure period, dissolve the solid samples (if used) and analyze both the exposed and dark control samples by HPLC-PDA.

Section 3: Data Interpretation and Analysis

A successful stability study hinges on careful data analysis. The goal is to quantify the loss of the parent compound and identify the major degradants.

Key Metrics:

  • Percent Degradation: Calculated by comparing the peak area of the parent compound in the stressed sample to the control or T=0 sample.

    • % Degradation = [1 - (Area_stressed / Area_control)] * 100

  • Mass Balance: This is a critical self-validating check. The sum of the assay of the parent compound and the assays of all degradation products should ideally be close to 100% of the initial assay. A poor mass balance may indicate that some degradants are not being detected by the analytical method (e.g., they are not UV active or are volatile).[4]

Example Data Summary Table

The table below serves as a template for organizing your results. A target degradation of 5-20% is often considered ideal for identifying degradation products without completely destroying the parent compound.[6]

Stress ConditionSolvent SystemTime (hours)% Assay of Parent CompoundNo. of Degradants DetectedObservations (e.g., color change)
T=0 Control ACN:Water0100.0%0Clear, colorless solution
Acid Hydrolysis 0.05 M HCl2485.2%1No change
Base Hydrolysis 0.05 M NaOH845.7%1Slight yellowing
Oxidation 1.5% H₂O₂2492.1%2No change
Photolysis ACN (Solid)N/A98.5%1No change
Thermal ACN (Solid)4899.8%0No change

Note: The data in this table is illustrative and should be replaced with your experimental findings.

References
  • MedCrave. (2016). Forced degradation studies. J Anal Pharm Res, 3(6), 387-390. [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 637-654. [Link]

  • Klick, S., et al. (2022). Forced Degradation – A Review. Journal of Pharmaceutical Sciences, 111(11), 2965-2989. [Link]

  • Liotta, L., et al. (2012). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology, 36(3). [Link]

  • Organic Syntheses. 1H-indazole-3-carboxylic acid, ethyl ester. [Link]

  • Rautio, T., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Forensic Toxicology. [Link]

  • Li, J., et al. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Toxins, 15(4), 282. [Link]

Sources

Troubleshooting unexpected NMR peaks for Ethyl 5,6-dimethoxy-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl 5,6-dimethoxy-1H-indazole-3-carboxylate

Welcome to the technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of this important heterocyclic compound. Unexpected peaks in an NMR spectrum can be a significant source of confusion, potentially indicating impurities, degradation, or complex structural phenomena. This guide provides a structured, question-and-answer approach to diagnosing and resolving these spectral ambiguities, ensuring the integrity of your research and development efforts.

Part 1: Foundational Knowledge & FAQs

This section addresses the most common and straightforward issues encountered during NMR analysis. Establishing a baseline understanding of the expected spectrum and recognizing common artifacts are the first steps in effective troubleshooting.

Q1: What is the expected ¹H and ¹³C NMR spectrum for pure this compound?

Answer:

Chemical structure of this compound with atom numbering.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

Assignment Proton (¹H) Predicted Shift (ppm) Carbon (¹³C) Predicted Shift (ppm)
H-4Aromatic Proton~7.5 - 7.7 (s)C-3 (C=N)~140 - 142
H-7Aromatic Proton~7.0 - 7.2 (s)C-3a~120 - 122
5-OCH₃Methoxy Protons~3.9 - 4.1 (s, 3H)C-4~98 - 100
6-OCH₃Methoxy Protons~3.9 - 4.1 (s, 3H)C-5~150 - 152
Ester -CH₂Methylene Protons~4.4 - 4.6 (q, J ≈ 7.1 Hz, 2H)C-6~155 - 157
Ester -CH₃Methyl Protons~1.4 - 1.5 (t, J ≈ 7.1 Hz, 3H)C-7~95 - 97
N-HIndazole Proton>10 (broad s, 1H)C-7a~145 - 147
5-OCH₃~56
6-OCH₃~56
Ester C=O~162 - 164
Ester -CH₂~61 - 62
Ester -CH₃~14 - 15

Note: These are estimated values. Actual shifts can vary based on solvent, concentration, and temperature.[4]

Q2: My spectrum shows peaks around 7.26, 2.05, 2.50, or 1.56 ppm. What are they?

Answer:

These are classic signs of residual proton signals from common deuterated NMR solvents or water contamination.[5][6] Even high-purity deuterated solvents contain a small fraction of non-deuterated isotopologues.

  • ~7.26 ppm (singlet): Residual CHCl₃ in CDCl₃.

  • ~2.05 ppm (quintet): Residual acetone-d₅ in Acetone-d₆.

  • ~2.50 ppm (quintet): Residual DMSO-d₅ in DMSO-d₆.

  • ~1.56 ppm (broad singlet in CDCl₃): Water (H₂O or HOD). The chemical shift of water is highly variable and depends on the solvent, temperature, and sample concentration.[4][7]

Table 2: Common Residual Solvent and Water Peaks in NMR Solvents

Solvent/Impurity CDCl₃ (ppm) Acetone-d₆ (ppm) DMSO-d₆ (ppm) Multiplicity
Residual Solvent7.262.052.50s / quintet
Water (H₂O/HOD)1.562.843.33broad s
Acetone2.17-2.09s
Ethyl Acetate (EtOAc)2.05 (s), 4.12 (q), 1.26 (t)1.96 (s), 3.99 (q), 1.15 (t)1.99 (s), 3.95 (q), 1.14 (t)s, q, t
Hexane(s)~0.88, ~1.26~0.86, ~1.25~0.84, ~1.23m
Dichloromethane (DCM)5.305.635.76s

Source: Adapted from Gottlieb, H. E., et al. (1997) and Hoye, T. R., et al. (2016).[5][6]

Corrective Action: Ensure your glassware is scrupulously clean and oven-dried to remove residual cleaning solvents like acetone.[7] Use high-purity solvents for your reaction workup to minimize contamination from reagents like ethyl acetate or hexanes.

Q3: My N-H proton signal is extremely broad, or I can't see it at all. Is this a problem?

Answer:

This is common and usually not a cause for concern. The indazole N-H proton is acidic and can undergo rapid chemical exchange with other labile protons (like trace water) or with itself.[8][9] This rapid exchange on the NMR timescale leads to significant peak broadening, sometimes to the point where the signal disappears into the baseline. Additionally, protons attached to nitrogen can exhibit quadrupolar broadening.

Troubleshooting Step: To definitively identify the N-H signal, perform a D₂O shake experiment . This simple yet powerful technique confirms the presence of exchangeable protons.[10][11]

Part 2: Advanced Troubleshooting for Complex Issues

If the unexpected peaks are not from common solvents or water, the issue may be rooted in the chemistry of the indazole core itself. The following section addresses more complex phenomena like tautomerism and the presence of regioisomers.

Q4: I see a second, distinct set of aromatic, methoxy, and ester peaks. The integration suggests a mixture. What could be the cause?

Answer:

This is a strong indication that you have a mixture of N-1 and N-2 regioisomers . The indazole ring can be alkylated or acylated at either the N-1 or N-2 position, and synthetic procedures often yield a mixture of both.[12][13][14] The electronic environment of the protons and carbons in the 2H-indazole isomer is different from the 1H-indazole, leading to a completely separate set of NMR signals.

The desired product is the 1H-indazole. The common impurity would be the 2H-indazole isomer shown below:

Chemical structure of the N-2 regioisomer, Ethyl 5,6-dimethoxy-2H-indazole-3-carboxylate.

Why this happens: The regiochemical outcome of reactions on the indazole nitrogen depends on a delicate balance of kinetic versus thermodynamic control, the nature of the reactants, base, and solvent used.[14][15] While the 1H-tautomer is generally more stable, the 2H-tautomer can be formed under certain conditions.[16][17]

Diagnostic Workflow:

G A Unexpected Set of Peaks Observed B Hypothesis: Mixture of N-1 and N-2 Regioisomers A->B C Perform 2D NMR Experiments (HMBC, NOESY) B->C D Analyze HMBC Spectrum C->D Primary Method E Analyze NOESY/ROESY Spectrum C->E Confirmatory F Look for correlation between C-7a and protons on the C-3 substituent D->F G Look for correlation between N-H proton and aromatic protons E->G H Correlation Present? (e.g., C-7a to Ester-CH₂) F->H I Correlation Present? (e.g., N-H to H-7) G->I J Conclusion: N-1 Isomer Confirmed H->J Yes K Conclusion: N-2 Isomer Likely Present H->K No I->J Yes

Key Diagnostic Feature: In an HMBC (Heteronuclear Multiple Bond Correlation) spectrum, the N-1 isomer should show a correlation between the C-7a carbon and the protons of the substituent at the 3-position (in this case, the ester's methylene protons). This correlation is typically absent for the N-2 isomer.[14]

Q5: The aromatic region is complex, and the chemical shifts seem to be changing between samples. Could this be tautomerism?

Answer:

Yes, this is a distinct possibility. Indazoles can exist in equilibrium between their 1H and 2H tautomeric forms.[18][19] This is a different phenomenon from having a stable, isolated mixture of N-1 and N-2 alkylated isomers. Tautomerism is a rapid equilibrium, and its position can be influenced by solvent, temperature, and pH.

Tautomerism cluster_1H 1H-Indazole (More Stable) cluster_2H 2H-Indazole I1 I2 I1->I2 K_T (equilibrium) lab Tautomeric Equilibrium

Causality: The polarity and hydrogen-bonding capability of the solvent can stabilize one tautomer over the other.[18] For instance, a non-polar solvent like CDCl₃ might favor one form, while a polar, hydrogen-bond-accepting solvent like DMSO-d₆ could shift the equilibrium, altering the observed chemical shifts.[18]

Troubleshooting Steps:

  • Vary the Solvent: Acquire spectra in different solvents (e.g., CDCl₃, DMSO-d₆, Methanol-d₄) and compare the chemical shifts of the aromatic protons. A significant shift is indicative of a change in the tautomeric equilibrium.[7]

  • Variable Temperature (VT) NMR: Acquire spectra at different temperatures. If the peaks sharpen or coalesce at higher temperatures, it suggests a dynamic equilibrium process like tautomerism is occurring on the NMR timescale.[7]

Part 3: Experimental Protocols

To aid in your troubleshooting, here are step-by-step protocols for essential diagnostic experiments.

Protocol 1: The D₂O Shake Experiment

This experiment is used to identify protons that are "exchangeable," such as those on -OH, -NH, or -COOH groups.[8][10]

Objective: To confirm the identity of the N-H proton signal.

Methodology:

  • Acquire Initial Spectrum: Prepare your sample of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire a standard ¹H NMR spectrum. Note the position, multiplicity, and integration of all peaks, especially any broad signals in the downfield region (>10 ppm).

  • Add D₂O: Remove the NMR tube from the spectrometer. Add one to two drops of deuterium oxide (D₂O) directly to the tube.

  • Mix Thoroughly: Cap the NMR tube and shake it vigorously for 10-15 seconds to ensure mixing. The D₂O does not need to be fully miscible.[10]

  • Re-acquire Spectrum: Place the tube back into the spectrometer. It is not necessary to re-shim unless the sample volume has changed significantly. Acquire a second ¹H NMR spectrum using the same parameters as the first.

  • Analyze: Compare the two spectra. The peak corresponding to the N-H proton will have disappeared or be significantly diminished in the second spectrum.[11] A new, potentially broad peak for HOD may appear between 4.5 and 5.0 ppm.[11]

Protocol 2: Preparation of a High-Quality NMR Sample

Many spectral artifacts arise from poorly prepared samples. Following this protocol will help eliminate common issues like poor shimming, broad peaks, and baseline distortion.[7][20]

Objective: To prepare a clean, homogeneous sample for optimal NMR analysis.

Materials:

  • Your purified compound

  • High-purity deuterated solvent (e.g., Cambridge Isotope Laboratories or equivalent)

  • Clean, dry NMR tube and cap

  • Pipette or syringe

  • Lint-free tissue (e.g., Kimwipes)

Methodology:

  • Weigh Compound: Accurately weigh 5-10 mg of your purified solid compound directly into the clean, dry NMR tube.

  • Add Solvent: Add approximately 0.6-0.7 mL of the deuterated solvent to the tube using a clean pipette or syringe. This volume is standard for most 5 mm NMR tubes.

  • Ensure Dissolution: Cap the tube and gently vortex or invert it until the solid is completely dissolved. If the compound is not fully soluble, the resulting spectrum will have very broad lines.[7] If solubility is an issue, gentle warming or sonication may help, but be cautious of potential degradation. If the problem persists, a different solvent may be required.

  • Clean the Tube: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue and a small amount of isopropanol or acetone to remove any dust or fingerprints.

  • Insert and Analyze: Insert the sample into the spectrometer, allow it to equilibrate to the probe temperature (a few minutes), and then proceed with locking, shimming, and data acquisition.

References

  • Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses Procedure. Retrieved from [Link]

  • Elguero, J., et al. (1984). A 13 C NMR spectroscopy study of the structure of NH pyrazoles and indazoles. Magnetic Resonance in Chemistry, 22(11), 734-738. Available from: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • Facey, G. (2007). Proton NMR Assignment Tools - The D2O Shake. University of Ottawa NMR Facility Blog. Retrieved from [Link]

  • Fallon, T., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1938–1948. Available from: [Link]

  • Yoshida, K., et al. (2007). Supporting Information for "A New Method for the Synthesis of 1H-Indazoles". Wiley-VCH.
  • Claramunt, R. M., et al. (2009). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules, 14(11), 4479–4497. Available from: [Link]

  • Clark, J. (2014). The Use of Deuterium in 1H NMR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

  • Kalantzi, S., & Gerothanassis, I. P. (2019). Common problems and artifacts encountered in solution-state NMR experiments. Magnetic Resonance in Chemistry, 57(9), 567-581. Available from: [Link]

  • Tang, H., et al. (2021). Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. The Journal of Organic Chemistry, 86(23), 16646–16657. Available from: [Link]

  • ResearchGate. (n.d.). 13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... [Table]. Retrieved from [Link]

  • Singh, P., et al. (2017). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Spectroscopy Problems. Retrieved from [Link]

  • Knockhardy Publishing. (n.d.). Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • ACS Publications. (2024). NMR-Challenge.com: Exploring the Most Common Mistakes in NMR Assignments.
  • PubMed. (n.d.). [N1-substituted 1H-indazole-3-ethyl Carboxylates and 1H-indazole-3-hydroxamic Acids]. Retrieved from [Link]

  • Fallon, T., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938-1948. Available from: [Link]

  • University of Wisconsin-Madison, Chemistry Department. (2021). Acquiring 2H NMR Spectra.
  • Hoye, T. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Letters, 18(5), 1184–1187. Available from: [Link]

  • Elguero, J., et al. (2000). The Use of NMR Spectroscopy to Study Tautomerism.
  • San Diego State University NMR Facility. (n.d.). Common Problems. Retrieved from [Link]

  • ResearchGate. (2021).
  • Google Patents. (n.d.). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
  • Nanalysis. (2017). To D2O or not to D2O? Retrieved from [Link]

  • Supporting Information. (n.d.). Cu(II)- or Co(II)-Catalyzed C(SP3)
  • MDPI. (n.d.). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. Retrieved from [Link]

  • Sigalov, M. V., et al. (2019). 2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds. The Journal of Organic Chemistry, 84(14), 9075–9086. Available from: [Link]

  • Asian Journal of Research in Chemistry. (n.d.). ethyl-4-(1-hydroxy-1-methylethyl)
  • ResearchG
  • PubMed. (n.d.). Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). Retrieved from [Link]

  • University of Calgary, Department of Chemistry. (n.d.). Notes on NMR Solvents.
  • Thieme. (n.d.).

Sources

Technical Support Center: Purification of Ethyl 5,6-dimethoxy-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of Ethyl 5,6-dimethoxy-1H-indazole-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on overcoming common challenges encountered during the purification of this and structurally related heterocyclic compounds.

Introduction

This compound is a key building block in medicinal chemistry, often utilized in the synthesis of pharmacologically active agents.[1] Its purity is paramount for the success of subsequent synthetic steps and for ensuring the biological activity and safety of the final drug candidates. The synthesis of indazole derivatives, often accomplished through reactions like the Fischer indole synthesis, can lead to a variety of impurities.[2][3][4] These can include starting materials, regioisomers, and byproducts from side reactions. This guide provides a structured approach to identifying and removing these impurities.

Troubleshooting Guide: Diagnosing Purification Issues

Effective purification begins with a correct diagnosis of the impurity profile. The following flowchart outlines a systematic approach to troubleshooting common purification challenges.

Purification_Troubleshooting start Crude Product Analysis (TLC, HPLC, NMR) check_purity Is the desired product the major component? start->check_purity major_impurities What is the nature of the major impurities? check_purity->major_impurities No success Purity Confirmed (>98%) check_purity->success Yes, >95% complex_mixture Complex Mixture or Multiple Impurities major_impurities->complex_mixture Multiple spots/peaks of similar intensity starting_material Unreacted Starting Materials major_impurities->starting_material Rf/RT matches starting material isomers Isomers or Structurally Similar Byproducts major_impurities->isomers Similar polarity to product acidic_basic Acidic or Basic Impurities major_impurities->acidic_basic Can be identified by pH recrystallization Attempt Recrystallization column_chromatography Perform Column Chromatography recrystallization->column_chromatography Fails or low yield recrystallization->success Successful column_chromatography->success Successful failure Purity still low. Re-evaluate impurity identity. column_chromatography->failure Fails acid_base_extraction Consider Acid-Base Extraction acid_base_extraction->column_chromatography If further purification needed acid_base_extraction->success Successful complex_mixture->column_chromatography starting_material->column_chromatography isomers->recrystallization acidic_basic->acid_base_extraction

Caption: A troubleshooting flowchart for the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: My crude product is a dark, oily residue. What is the first step I should take?

A1: An oily or deeply colored crude product often indicates the presence of polymeric byproducts or highly conjugated impurities, which can be common in syntheses like the Fischer indole synthesis.[5] Before attempting more complex purification methods, a simple "trituration" or "slurry" can be highly effective.

  • Rationale: This process takes advantage of the differential solubility of your desired product and the impurities. The goal is to find a solvent in which your product is sparingly soluble, while the impurities are either highly soluble or completely insoluble.

  • Procedure:

    • Place the crude oil in a flask.

    • Add a small amount of a non-polar solvent like hexanes or a mixture of ethyl acetate/hexanes.

    • Stir or sonicate the mixture. If your product is a solid, it may precipitate out, leaving many colored impurities in the solvent.

    • Decant the solvent and repeat the process until the solvent being removed is colorless.

    • Dry the resulting solid under vacuum. This solid can then be further purified by recrystallization or column chromatography.

Q2: I'm seeing multiple spots on my TLC plate that are very close to my product spot. What does this suggest and how should I proceed?

A2: Spots with similar Rf values to your product on a Thin Layer Chromatography (TLC) plate often indicate the presence of isomers or structurally related byproducts.[6] For indazole synthesis, this could be the N-2 alkylated isomer, or byproducts from incomplete cyclization.[7]

  • Expert Insight: Standard column chromatography might be challenging for separating compounds with very similar polarities.[8] Recrystallization is often a more effective technique in these cases, as it exploits differences in solubility and crystal lattice packing, not just polarity.

  • Actionable Advice:

    • Optimize TLC: First, try to improve the separation on your TLC plate by testing various solvent systems.[9] A good solvent system for column chromatography will show a clear separation of the spots and an Rf value for your desired product between 0.2 and 0.4.

    • Attempt Recrystallization: If TLC optimization is unsuccessful, proceed with recrystallization. A patent for a similar compound suggests that ethanol, methanol, or acetic acid can be effective recrystallization solvents.[10]

Q3: During my acid-base extraction, an emulsion formed and the layers won't separate. What should I do?

A3: Emulsion formation is a common issue during acid-base extractions, especially when the mixture is shaken too vigorously.[11]

  • Immediate Solution: To break the emulsion, add a saturated aqueous solution of sodium chloride (brine).[11] This increases the ionic strength of the aqueous layer, which helps to force the separation of the organic and aqueous phases.

  • Preventative Measures: In the future, gently invert the separatory funnel for mixing rather than shaking it vigorously.

Q4: My compound seems to be sticking to the silica gel during column chromatography. How can I improve its elution?

A4: The indazole ring system contains basic nitrogen atoms that can strongly interact with the slightly acidic silica gel, leading to poor elution and peak tailing.[12]

  • Solution 1: Adjusting the Mobile Phase:

    • Increase Polarity: Gradually increase the polarity of your eluent. For example, if you are using a 20% ethyl acetate in hexanes mixture, try increasing it to 30% or 40%.[13]

    • Add a Modifier: For basic compounds, adding a small amount of a basic modifier like triethylamine (0.1-1%) to your mobile phase can neutralize the acidic sites on the silica gel, improving the peak shape and elution of your compound.

  • Solution 2: Alternative Stationary Phases:

    • Neutral Alumina: Consider using neutral alumina instead of silica gel. Alumina is available in acidic, neutral, and basic forms.[9]

    • Reversed-Phase Chromatography: For polar heterocyclic compounds, reversed-phase chromatography using a C18 column can be a very effective alternative.[8]

Experimental Protocols

Protocol 1: Recrystallization

Recrystallization is often the most effective method for achieving high purity, especially for removing minor impurities and isomers.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flask

  • Hot plate with stirring

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Place the crude solid in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of ethanol, just enough to cover the solid.

  • Gently heat the mixture on a hot plate with stirring.

  • Add small portions of hot ethanol until the solid completely dissolves. Avoid adding excess solvent.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol.

  • Dry the crystals in a vacuum oven to a constant weight.

Parameter Observation/Rationale
Solvent Choice Ethanol is a good choice as the compound is likely more soluble at higher temperatures and less soluble at lower temperatures.
Cooling Rate Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities.
Washing Using ice-cold solvent for washing minimizes the loss of the desired product.
Protocol 2: Flash Column Chromatography

This technique is ideal for separating the desired product from impurities with different polarities.[14]

Materials:

  • Silica gel (60 Å, 40-63 µm)

  • Glass chromatography column

  • Hexanes

  • Ethyl acetate

  • Compressed air or nitrogen (for flash chromatography)

Procedure:

  • TLC Analysis: Determine an appropriate solvent system using TLC. A good system will give your product an Rf of ~0.3. A common starting point for this type of compound is a mixture of hexanes and ethyl acetate.[15]

  • Column Packing:

    • Plug the bottom of the column with a small piece of cotton or glass wool.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the initial, less polar eluent.

    • Pour the slurry into the column and allow it to pack evenly. Use gentle tapping to remove air bubbles.

    • Add another layer of sand on top of the silica gel.[14]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Carefully add the sample to the top of the column.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the column.

  • Elution:

    • Begin eluting with the determined solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify which ones contain your purified product.

    • If necessary, gradually increase the polarity of the eluent to elute more polar compounds.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Column_Chromatography_Workflow prep Prepare Column (Slurry Pack Silica) load Load Sample (Dry or Wet) prep->load elute Elute with Solvent Gradient (e.g., Hexanes/EtOAc) load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC) collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate product Pure Product evaporate->product

Caption: A typical workflow for purification by flash column chromatography.

Protocol 3: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is a sensitive method for determining the purity of your final product.[16]

Typical HPLC Conditions:

Parameter Condition
Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm

| Injection Volume | 10 µL |

Rationale:

  • A C18 column separates compounds based on their hydrophobicity.

  • The water/acetonitrile gradient allows for the elution of compounds with a wide range of polarities.

  • Trifluoroacetic acid is added to improve peak shape for basic compounds by ion-pairing.

  • UV detection is suitable as the indazole core is UV-active.

References

  • Overcoming challenges in the purification of heterocyclic compounds - Benchchem.
  • Technical Support Center: Purification of Imidazole Derivatives - Benchchem.
  • indazole - Organic Syntheses Procedure.
  • Technical Support Center: Side Reactions in the Fischer Indole Synthesis of Substituted Carbazoles - Benchchem.
  • Column chromatography.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • Fischer Indole Synthesis - Alfa Chemistry.
  • Chromatographic Purity Analysis and Separation Sciences (TLC, HPLC, GC) - Triclinic Labs.
  • Column Chromatography - Organic Chemistry at CU Boulder.
  • CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents.
  • Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline.
  • How to run column chromatography.
  • Chromatography: Solvent Systems For Flash Column - Department of Chemistry : University of Rochester.
  • 1H-indazole-3-carboxylic acid, ethyl ester - Organic Syntheses Procedure.
  • Fischer indole synthesis - Wikipedia.
  • CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents.
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central.

Sources

Technical Support Center: Ethyl 5,6-dimethoxy-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for Ethyl 5,6-dimethoxy-1H-indazole-3-carboxylate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for experiments involving this compound. Our goal is to help you anticipate and resolve common challenges related to its chemical stability and degradation.

Introduction

This compound is a key intermediate in medicinal chemistry, frequently utilized in the synthesis of therapeutic agents.[1][2] Understanding its stability and degradation profile is critical for ensuring the integrity of experimental results, developing stable formulations, and meeting regulatory requirements for drug development.[3][4] This guide addresses potential degradation pathways—hydrolysis, oxidation, and photodegradation—offering solutions to common experimental issues.

Troubleshooting Guide

This section addresses specific problems that may arise during your research, providing explanations and actionable solutions.

Question 1: I'm observing a new, more polar peak in my HPLC analysis after storing my sample in an aqueous buffer. What is happening?

Answer: This is a classic sign of hydrolysis . The ethyl ester group of the parent compound is susceptible to cleavage under both acidic and basic aqueous conditions, yielding the corresponding carboxylic acid: 5,6-dimethoxy-1H-indazole-3-carboxylic acid.[5][6] This degradant is significantly more polar, resulting in an earlier elution time on a reverse-phase HPLC column.

Troubleshooting Steps:

  • Confirm Identity: Use LC-MS to confirm that the mass of the new peak corresponds to the hydrolyzed product (C₁₀H₁₀N₂O₄, MW: 222.19 g/mol ). The parent compound's mass is (C₁₂H₁₄N₂O₄, MW: 250.25 g/mol ).

  • pH Control: If possible, prepare your solutions in a neutral, non-nucleophilic buffer (pH 6-7.5) and use them immediately.

  • Solvent Choice: For storage, use aprotic organic solvents like acetonitrile or DMSO where the compound is stable.

  • Temperature: Hydrolysis is temperature-dependent. Store stock solutions at low temperatures (-20°C) to minimize degradation.

Question 2: My compound seems to degrade rapidly when exposed to laboratory light, showing multiple new peaks in the chromatogram. Why is it so light-sensitive?

Answer: The indazole core is known to be photosensitive. Upon exposure to UV or even high-intensity visible light, indazoles can undergo a photochemical rearrangement to form benzimidazoles.[7][8] This process, known as phototransposition, involves a nitrogen-carbon transposition within the heterocyclic ring system. This is a significant transformation that creates an entirely new molecular scaffold, which will have different chromatographic and spectroscopic properties.

Troubleshooting Steps:

  • Conduct a Photostability Study: To confirm this pathway, perform a controlled photostability study as per ICH Q1B guidelines. Expose a solution of the compound to a calibrated light source and monitor the formation of degradants over time.

  • Protective Measures: Always work with the compound in amber vials or glassware wrapped in aluminum foil. Minimize exposure to direct laboratory light during sample preparation and analysis.

  • Analytical Confirmation: The primary photoproduct would be Ethyl 4,5-dimethoxy-1H-benzimidazole-2-carboxylate. Use high-resolution mass spectrometry (HRMS) and NMR to characterize this and other potential photoproducts.

Question 3: I noticed a loss of my parent compound and the appearance of minor impurities after prolonged storage, even when protected from light and stored in a neutral solvent. What could be the cause?

Answer: This suggests potential oxidative degradation . The electron-rich 5,6-dimethoxy substituted benzene ring and the indazole nucleus are susceptible to oxidation from dissolved atmospheric oxygen or other oxidizing agents.[9][10] The methoxy groups can be particularly sensitive, and oxidation can also occur on the indazole ring to form N-oxides.

Troubleshooting Steps:

  • Forced Oxidation Study: To test this hypothesis, intentionally stress the compound with a mild oxidizing agent like 0.1% hydrogen peroxide. Compare the resulting degradant profile with the impurities observed in your stored sample.

  • Use of Antioxidants: If oxidative degradation is confirmed, consider adding a small amount of an antioxidant (e.g., BHT or ascorbic acid) to your formulation, if compatible with your experimental design.

  • Inert Atmosphere: For long-term storage of the solid material or solutions, purge the vial with an inert gas like argon or nitrogen before sealing to displace oxygen.

Frequently Asked Questions (FAQs)

What are the primary degradation pathways for this compound?

The three primary degradation pathways are:

  • Hydrolysis: Cleavage of the ethyl ester to form 5,6-dimethoxy-1H-indazole-3-carboxylic acid, accelerated by acidic or basic conditions.[6]

  • Photodegradation: UV or high-intensity light can induce a rearrangement of the indazole ring to a more stable benzimidazole structure.[7][8]

  • Oxidation: The electron-rich aromatic system is susceptible to oxidation, potentially leading to hydroxylation of the ring or formation of N-oxides.[11][12]

How should I design a forced degradation study for this compound?

A comprehensive forced degradation (or stress testing) study is essential to identify all potential degradation products and establish a stability-indicating analytical method.[3][4][13] A typical study involves exposing the compound to the following conditions and aiming for 5-20% degradation:

  • Acid Hydrolysis: 0.1 M HCl at 60°C.

  • Base Hydrolysis: 0.1 M NaOH at room temperature.[14]

  • Oxidative Stress: 3% H₂O₂ at room temperature.

  • Thermal Stress: Solid compound heated to 105°C.

  • Photolytic Stress: Solution and solid exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B).

What is the best analytical technique to monitor the stability of this compound?

A reverse-phase High-Performance Liquid Chromatography (HPLC) method with both UV and Mass Spectrometric (MS) detection is ideal.

  • HPLC-UV: Provides quantitative data on the disappearance of the parent compound and the appearance of degradants.

  • HPLC-MS: Is crucial for the identification of degradant products by providing mass-to-charge ratio information, which helps in elucidating their structures.

Key Degradation Pathways and Experimental Workflow

Summary of Degradation Products
Stress ConditionPrimary Degradation PathwayMajor Expected Degradant
Acid/Base Hydrolysis Ester Cleavage5,6-dimethoxy-1H-indazole-3-carboxylic acid
Photolytic (UV/Light) PhotorearrangementEthyl 4,5-dimethoxy-1H-benzimidazole-2-carboxylate
Oxidative OxidationHydroxylated derivatives, N-oxides
Thermal DecompositionPotential for decarboxylation, demethoxylation
Visualizing the Degradation Pathways

Parent Ethyl 5,6-dimethoxy- 1H-indazole-3-carboxylate Acid 5,6-dimethoxy-1H-indazole- 3-carboxylic acid Parent->Acid   H+ or OH- / H₂O (Hydrolysis)   

Caption: Hydrolytic degradation pathway.

Parent Ethyl 5,6-dimethoxy- 1H-indazole-3-carboxylate Photo Ethyl 4,5-dimethoxy- 1H-benzimidazole-2-carboxylate Parent->Photo   hν (UV Light) (Phototransposition)   

Caption: Photochemical rearrangement pathway.

Experimental Workflow for Forced Degradation

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Solutions of Ethyl 5,6-dimethoxy- 1H-indazole-3-carboxylate Acid Acid (0.1M HCl) Prep->Acid Base Base (0.1M NaOH) Prep->Base Oxid Oxidation (3% H₂O₂) Prep->Oxid Therm Thermal (105°C Solid) Prep->Therm Photo Photolytic (ICH Q1B) Prep->Photo Analysis Analyze via Stability-Indicating HPLC-UV/MS Acid->Analysis Base->Analysis Oxid->Analysis Therm->Analysis Photo->Analysis ID Characterize Degradants (MS, NMR) Analysis->ID Pathway Elucidate Degradation Pathways ID->Pathway

Caption: Workflow for a forced degradation study.

Detailed Experimental Protocol: Forced Degradation Study

This protocol outlines the steps for conducting a comprehensive forced degradation study.

1. Materials and Equipment

  • This compound

  • HPLC grade acetonitrile (ACN) and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC-UV/MS system

  • pH meter

  • Photostability chamber

  • Thermostatic oven

2. Stock Solution Preparation

  • Prepare a 1 mg/mL stock solution of the compound in ACN.

3. Stress Sample Preparation

  • Control: Dilute the stock solution with 50:50 ACN:water to a final concentration of 0.1 mg/mL.

  • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the stock solution. Heat at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours. Neutralize with NaOH before injection.

  • Base Hydrolysis: Add an equal volume of 0.2 M NaOH to the stock solution. Keep at room temperature. Withdraw aliquots at 30 min, 1, 2, and 4 hours. Neutralize with HCl before injection.

  • Oxidation: Add an equal volume of 6% H₂O₂ to the stock solution. Keep at room temperature, protected from light. Withdraw aliquots at 2, 6, and 24 hours.

  • Thermal Stress (Solid): Place ~5 mg of the solid compound in a vial and heat in an oven at 105°C for 48 hours. Dissolve in ACN for analysis.

  • Photostability: Expose a 0.1 mg/mL solution (in 50:50 ACN:water) and solid compound to light as per ICH Q1B guidelines. A dark control sample should be stored under the same conditions but shielded from light.

4. HPLC-UV/MS Analysis

  • Column: C18, 2.1 x 100 mm, 2.7 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • UV Detection: 254 nm and 310 nm

  • MS Detection: ESI+ mode, scanning from m/z 100-500.

5. Data Evaluation

  • Calculate the percentage degradation in each condition.

  • Use MS data to propose structures for the observed degradants.

  • Ensure the analytical method shows peak purity for the parent compound in the presence of all degradants.

References

  • Title: Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies Source: PubMed Central URL: [Link]

  • Title: Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites Source: ResearchGate URL: [Link]

  • Title: Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites Source: Diva-Portal.org URL: [Link]

  • Title: Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists Source: PubMed URL: [Link]

  • Title: Photochemical Conversion of Indazoles into Benzimidazoles Source: PubMed Central URL: [Link]

  • Title: Methods for the preparation of indazole-3-carboxylic acid and n-(s)
  • Title: Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease Source: ACS Publications URL: [Link]

  • Title: Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir Source: PubMed URL: [Link]

  • Title: Forced Degradation in Pharmaceuticals – A Regulatory Update Source: SpringerLink URL: [Link]

  • Title: Forced degradation studies Source: MedCrave online URL: [Link]

  • Title: Forced Degradation – A Review Source: Pharmaceutical Technology URL: [Link]

  • Title: FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions Source: Pharmaceutical Technology URL: [Link]

  • Title: One-electron oxidation of 5,6-dihydroxy-2,3-dihydroindole: the influence of Zn2+ Source: RSC Publishing URL: [Link]

  • Title: 5-Methoxy-1H-indazole-3-carboxylic acid Source: Chem-Impex URL: [Link]

  • Title: Ethyl 1H-indazole-3-carboxylate Source: Chem-Impex URL: [Link]

  • Title: Nonenzymatic Spontaneous Oxidative Transformation of 5,6-Dihydroxyindole Source: MDPI URL: [Link]

  • Title: Nonenzymatic Spontaneous Oxidative Transformation of 5,6-Dihydroxyindole (PDF) Source: ResearchGate URL: [Link]

Sources

Technical Support Center: Synthesis of Ethyl 5,6-dimethoxy-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of Ethyl 5,6-dimethoxy-1H-indazole-3-carboxylate. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth protocols, troubleshooting advice, and scale-up considerations based on established chemical principles and field-proven insights.

Synthesis Strategy and Mechanism

The synthesis of indazole-3-carboxylates is a cornerstone for the development of various pharmacologically active agents.[1][2] For this compound, a robust and scalable approach involves the diazotization of a substituted 2-aminophenylacetate followed by an intramolecular cyclization. This method is often preferred for its operational simplicity and the availability of starting materials.[3]

The core transformation relies on converting the primary aromatic amine into a diazonium salt using a nitrosating agent, typically sodium nitrite under acidic conditions. The resulting diazonium species is then induced to cyclize, forming the indazole ring system. The electron-donating methoxy groups on the benzene ring facilitate this process.

Reaction Mechanism: Diazotization and Cyclization

The mechanism proceeds in two key stages:

  • Diazotization: The 2-amino group reacts with nitrous acid (formed in situ from sodium nitrite and a strong acid) to generate a reactive diazonium salt.

  • Intramolecular Cyclization: The active methylene group, alpha to the ester, attacks the diazonium group, leading to ring closure and subsequent aromatization to form the stable 1H-indazole ring.

Reaction_Mechanism cluster_diazotization Stage 1: Diazotization cluster_cyclization Stage 2: Intramolecular Cyclization A Ethyl 2-amino-4,5-dimethoxyphenylacetate B Diazonium Salt Intermediate A->B NaNO₂, HCl 0-5 °C C Cyclization & Tautomerization B->C Base (e.g., NaOAc) Spontaneous D Ethyl 5,6-dimethoxy- 1H-indazole-3-carboxylate C->D Proton Transfer

Caption: Mechanism for Indazole Synthesis.

Detailed Laboratory-Scale Protocol

This protocol details the synthesis of this compound from Ethyl 2-amino-4,5-dimethoxyphenylacetate.

Materials and Reagents:

  • Ethyl 2-amino-4,5-dimethoxyphenylacetate

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sodium Acetate (NaOAc)

  • Ethanol (EtOH)

  • Ethyl Acetate (EtOAc)

  • Brine Solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized Water

Experimental Workflow:

Experimental_Workflow start Start dissolve Dissolve Starting Material in EtOH/HCl start->dissolve cool Cool to 0-5 °C dissolve->cool diazotize Add NaNO₂ Solution (Slowly, T < 5 °C) cool->diazotize stir Stir for 30 min at 0-5 °C diazotize->stir neutralize Add NaOAc Solution (Adjust pH ~4-5) stir->neutralize warm Warm to Room Temp. Stir for 2-4 hours neutralize->warm extract Work-up: Extract with EtOAc warm->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography or Recrystallization concentrate->purify end Pure Product purify->end

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure:

  • Dissolution: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve Ethyl 2-amino-4,5-dimethoxyphenylacetate (1.0 eq) in a mixture of ethanol and water. Add concentrated HCl (3.0 eq) and stir until a clear solution is obtained.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice-salt bath. It is crucial to maintain this temperature during the next step to prevent decomposition of the diazonium salt.

  • Diazotization: Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water. Add this solution dropwise to the reaction mixture via the addition funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The completion of diazotization can be checked using starch-iodide paper (a positive test indicates excess nitrous acid).

  • Cyclization: Slowly add a pre-chilled aqueous solution of sodium acetate (3.0 eq) to the reaction mixture. The pH should shift to approximately 4-5. A precipitate may begin to form.

  • Warming: Remove the ice bath and allow the mixture to slowly warm to room temperature. Continue stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water. Separate the layers and extract the aqueous layer twice more with ethyl acetate.[4]

  • Washing and Drying: Combine the organic extracts and wash sequentially with deionized water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.[4]

  • Purification: The crude product is typically an off-white or yellow solid. Purify by either recrystallization from ethanol/water or column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.[4]

Troubleshooting Guide (Q&A Format)

Q1: My reaction yield is consistently low (<50%). What are the most likely causes?

A1: Low yield is a common issue that can often be traced to three critical areas:

  • Inefficient Diazotization: This is the most frequent culprit.

    • Cause: The temperature may have risen above 5 °C, causing the unstable diazonium salt to decompose. The addition of sodium nitrite solution might have been too fast.

    • Solution: Ensure strict temperature control using an efficient cooling bath. Add the nitrite solution very slowly, monitoring the internal temperature constantly. Always use a freshly prepared solution of high-purity sodium nitrite.

  • Incorrect pH for Cyclization: The pH for the ring-closing step is crucial.

    • Cause: If the pH is too acidic, the cyclization will be slow or incomplete. If too basic, unwanted side reactions, such as coupling of the diazonium salt, can occur.

    • Solution: After diazotization, carefully add the sodium acetate solution to buffer the system to a pH of 4-5. Use pH paper to monitor the addition.

  • Starting Material Purity:

    • Cause: Impurities in the starting aminophenylacetate can interfere with the diazotization reaction.

    • Solution: Confirm the purity of your starting material by NMR or LC-MS before beginning the synthesis.

Q2: The reaction mixture turns dark brown or black during diazotization. What does this indicate?

A2: A dark coloration is a strong indicator of diazonium salt decomposition and the formation of phenolic byproducts.

  • Cause: This is almost always due to a temperature excursion above the recommended 0-5 °C range. It can also be caused by localized heating if the nitrite solution is added too quickly without vigorous stirring.

  • Solution: Immediately improve cooling and slow down the addition rate. While the current batch may have a lower yield, ensuring strict temperature control for future runs is essential. Vigorous stirring ensures rapid dispersion of the nitrite solution and heat.[5]

Q3: My final product is difficult to purify and contains a persistent, similarly-polar impurity. What could it be?

A3: This often points to the formation of an isomeric byproduct or an unreacted intermediate.

  • Potential Impurities:

    • N-Nitroso Compound: If the reaction is not sufficiently acidic, an N-nitrosoamine can form, which may not cyclize properly.

    • Azo-Coupled Dimer: The diazonium salt can couple with an unreacted molecule of the starting material or the product, especially if the pH becomes too high during the neutralization step.

  • Troubleshooting Steps:

    • Analytical: Obtain an LC-MS or high-resolution mass spectrum of the crude product to identify the mass of the impurity. This can help deduce its structure.

    • Purification: If column chromatography is ineffective, consider changing the solvent system or trying preparative HPLC. Recrystallization from a different solvent system might also be effective at selectively precipitating the desired product.

    • Prevention: Ensure the initial reaction medium is sufficiently acidic (at least 3 equivalents of HCl) and that the pH during cyclization does not exceed 5.

Problem Likely Cause Recommended Action
Low YieldPoor temperature control; Incorrect pHMaintain T < 5°C; Buffer pH to 4-5
Dark ColorDiazonium decompositionImprove cooling; Slow reagent addition
Impure ProductSide reactions (e.g., azo coupling)Check pH control; Optimize purification
Incomplete ReactionInsufficient reaction time; Low temp.Increase stir time; Allow to warm fully

Scaling Up the Synthesis (Q&A Format)

Scaling up a reaction from grams to kilograms introduces new challenges related to mass and heat transfer, safety, and material handling.[6][7]

Q4: We are scaling the reaction to a 50L reactor. What are the primary safety and process concerns?

A4: When scaling this synthesis, the two main concerns are thermal management and gas evolution .

  • Thermal Management: The diazotization reaction is exothermic. In a large reactor, the surface-area-to-volume ratio decreases, making heat dissipation much less efficient than in a lab flask.[7]

    • Risk: A runaway reaction can occur if the temperature is not controlled, leading to rapid decomposition of the diazonium salt, significant gas (N₂) evolution, and a rapid increase in pressure.

    • Mitigation:

      • Use a reactor with a high-performance cooling jacket and ensure the heat transfer fluid is at its lowest possible temperature before starting.

      • Perform a Reaction Calorimetry (RC1) study on a small scale to understand the heat of reaction and the maximum rate of temperature rise.

      • The addition of the sodium nitrite solution must be controlled by a pump at a pre-calculated rate to ensure the cooling system can handle the heat output. This is a critical process parameter.[8]

  • Gas Evolution (N₂): Nitrogen gas is evolved during decomposition.

    • Risk: In a large, sealed vessel, rapid gas evolution can lead to over-pressurization.

    • Mitigation: Ensure the reactor is equipped with an adequately sized vent and pressure relief system. The reaction should be run under a nitrogen atmosphere but not in a sealed system.

Q5: On a larger scale, we are observing inconsistent reaction completion and new byproducts. Why?

A5: This is a classic scale-up problem related to inefficient mixing.[9]

  • Cause: In a large vessel, achieving homogenous mixing is challenging. What works with a small magnetic stir bar is not replicated by a large impeller. Pockets of the reactor may have different concentrations of reagents or different temperatures.

    • Localized "Hot Spots": Poor mixing can lead to areas where the temperature is higher, causing decomposition.

    • Localized Concentration Gradients: If the nitrite solution is not dispersed quickly, localized high concentrations can lead to side reactions like dimerization before the desired diazotization occurs.

  • Solution:

    • Impeller Design: The choice of impeller (e.g., pitched-blade turbine, retreat curve) and its speed (RPM) are critical. Computational Fluid Dynamics (CFD) modeling can help optimize mixing for your specific reactor geometry.

    • Subsurface Addition: Introduce the sodium nitrite solution below the surface of the reaction mixture, close to the impeller, to ensure it is dispersed immediately.

    • Process Analytical Technology (PAT): Implement in-situ probes (e.g., temperature, pH) at different points in the reactor to monitor homogeneity and ensure the entire batch is experiencing the same conditions.[6]

Troubleshooting_ScaleUp start Issue Encountered During Scale-Up q1 Is the issue low yield or decomposition? start->q1 q2 Are there new, unidentified impurities? start->q2 q1->q2 No a1 Check Thermal Management: - Verify coolant flow rate - Reduce NaNO₂ addition rate - Perform calorimetry study q1->a1 Yes a2 Check Mixing Efficiency: - Model fluid dynamics (CFD) - Optimize impeller speed/type - Use subsurface addition q2->a2 Yes a3 Re-validate Analytical Methods: - Characterize new impurities - Adjust purification protocol (e.g., reslurry, different solvent) a2->a3

Caption: Troubleshooting decision tree for scale-up issues.

References

  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses. Available at: [Link]

  • Organic Chemistry Portal. (2024). Synthesis of indazoles. Available at: [Link]

  • Diva-Portal.org. (n.d.). Multigram scale synthesis of synthetic cannabinoid metabolites. Available at: [Link]

  • Google Patents. (n.d.). Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. CN112778203A.
  • Google Patents. (n.d.). Methods for the preparation of indazole-3-carboxylic acid. US20110172428A1.
  • ResearchGate. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Request PDF. Available at: [Link]

  • Diva-Portal.org. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Available at: [Link]

  • HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). Indazole. Organic Syntheses. Available at: [Link]

  • ResearchGate. (n.d.). The Japp‐Klingemann Reaction. Available at: [Link]

  • Drug Development and Delivery. (n.d.). SCALE-UP & MANUFACTURING - Smart Formulation, Processing & Engineering Solutions to Solve Drug Product Scale-Up & Manufacturing Challenges With Minimum to No Regulatory Impact. Available at: [Link]

  • Contract Pharma. (2019). Drug Substances: Scale-Up Challenges. Available at: [Link]

  • MDPI. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Available at: [Link]

  • CordenPharma. (2025). Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available at: [Link]

Sources

Technical Support Center: Navigating the Functionalization of Indazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for indazole derivative functionalization. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this privileged scaffold. Indazole and its derivatives are critical components in numerous therapeutic agents, but their synthesis and functionalization are often plagued by common pitfalls, particularly concerning regioselectivity.[1][2][3]

This document moves beyond simple protocols to explain the "why" behind the experimental choices. It is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address the specific issues you may encounter at the bench.

Section 1: Understanding the Indazole Core - The Root of Reactivity Challenges

The core of the issue in indazole functionalization lies in its electronic structure. The indazole ring system is a bicyclic heteroaromatic compound consisting of a benzene ring fused to a pyrazole ring.[4][5] It exists in two primary tautomeric forms: the 1H-indazole and the 2H-indazole. The 1H-tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][3][5] This tautomeric equilibrium is the primary reason for the regioselectivity challenges observed in many functionalization reactions, especially N-alkylation and N-arylation.

G cluster_0 Indazole Tautomeric Equilibrium 1H_Indazole 1H-Indazole (More Stable) 2H_Indazole 2H-Indazole (Less Stable) 1H_Indazole->2H_Indazole Tautomerization G cluster_0 Troubleshooting C-H Functionalization Start Low Yield/ Poor Selectivity Catalyst Optimize Catalyst/ Ligand System Start->Catalyst DirectingGroup Install/Change Directing Group Start->DirectingGroup Conditions Screen Reaction Conditions (T, time) Start->Conditions Alternative Consider Alternative Strategy (e.g., halogenation) Conditions->Alternative

Caption: Workflow for troubleshooting C-H functionalization reactions.

Section 4: Cross-Coupling Reactions - Building Complexity

Palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination are indispensable for creating C-C and C-N bonds on the indazole scaffold.

Suzuki-Miyaura Coupling

Q: I'm having trouble with the Suzuki-Miyaura coupling of my 3-haloindazole. What are the key parameters to optimize?

A: The Suzuki-Miyaura reaction on indazoles, especially with the free N-H, can be tricky. Here are the critical parameters to investigate:

  • Catalyst and Ligand: While Pd(PPh₃)₄ can be effective, systems using Pd(OAc)₂ or Pd₂(dba)₃ with bulky, electron-rich phosphine ligands like RuPhos, XPhos, or SPhos often give better results, especially for less reactive halides. [6][7]Pre-catalysts can also improve reproducibility. [7]

  • Base: The choice of base is crucial. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often good starting points. [6][7]Stronger bases can sometimes lead to side reactions.

  • Solvent System: A mixture of an organic solvent like 1,4-dioxane or toluene with water is standard. [6][7]The water is necessary for the transmetalation step.

  • Temperature: Microwave irradiation can significantly accelerate the reaction and improve yields compared to conventional heating. [6]

Buchwald-Hartwig Amination

Q: My Buchwald-Hartwig amination of a halo-indazole is not working. What should I troubleshoot?

A: Buchwald-Hartwig reactions are notoriously sensitive to conditions. [8]

  • Halide Reactivity: The reactivity of the aryl halide is critical. Iodides are the most reactive, followed by bromides, and then chlorides, which can be particularly challenging. [8]If you are using an aryl chloride, you may need a more specialized catalyst system.

  • Catalyst and Ligand: This is often the most important factor. Bulky biarylphosphine ligands like Xantphos, BINAP, RuPhos, and BrettPhos are commonly used for these transformations. [9]For indazoles specifically, tBuXPhos has been noted to be effective. [10]Using pre-catalysts is highly recommended for cleaner reactions. [8]

  • Base Selection: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium carbonate (K₂CO₃) are typically used. [9][10]Be aware that some protecting groups can be sensitive to strong bases at high temperatures. [8]

  • Solvent and Degassing: These reactions are sensitive to oxygen. [10]Ensure your solvent (e.g., toluene, dioxane) is anhydrous and thoroughly degassed.

Section 5: Experimental Protocols

Protocol 1: General Procedure for Regioselective N1-Alkylation of Indazole

This protocol is adapted from studies demonstrating high N1-selectivity. [2][11]

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted indazole (1.0 equiv).

  • Add anhydrous tetrahydrofuran (THF) (approx. 0.1 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C.

  • Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to separate the N1 and any minor N2 isomers.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of 3-Bromoindazole

This protocol is a starting point based on optimized conditions found in the literature. [6][12]

  • In a microwave vial, combine the 3-bromoindazole (1.0 equiv), arylboronic acid (1.5 equiv), and cesium carbonate (Cs₂CO₃, 2.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the vial.

  • Evacuate and backfill the vial with an inert atmosphere (N₂ or Ar) three times.

  • Add a degassed solvent mixture of 1,4-dioxane/water (e.g., 4:1 v/v).

  • Seal the vial and heat in a microwave reactor to 120-140 °C for 15-60 minutes.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate and water.

  • Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. [Link]

  • Recent Advances in C–H Functionalization of 2H-Indazoles | Request PDF. ResearchGate. [Link]

  • Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. PMC. [Link]

  • (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]

  • Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades. PMC. [Link]

  • Optimization of Suzuki-Miyaura Reaction Conditions (Heating System,... ResearchGate. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. [Link]

  • TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications (RSC Publishing). [Link]

  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. HAL Open Science. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]

  • Regioselective protection at N-2 and derivatization at C-3 of indazoles. PubMed. [Link]

  • Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. ACS Publications. [Link]

  • Reactivity of 1,1-disubstituted indazol-3-ylio oxides: synthesis of some substituted indazolols and indazolinones. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • Indazole C-3 substituent effects. ResearchGate. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. [Link]

  • Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid. JOCPR. [Link]

  • Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. NIH. [Link]

  • Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals. [Link]

  • Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. MDPI. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link]

  • Substituent-controlled site-selective silylation of 2H-indazoles to access silylated 1H-indazoles. ORGANIC CHEMISTRY. [Link]

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. [Link]

  • Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. [Link]

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. [Link]

  • Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. [Link]

  • Development of a selective and scalable N1-indazole alkylation. PMC. [Link]

  • Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • ChemInform Abstract: Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. | Request PDF. ResearchGate. [Link]

  • (PDF) Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. ResearchGate. [Link]

  • Skeletal Transformation of Benzene Rings to Indoles via Arylthianthrenium Salts Strategy. American Chemical Society. [Link]

  • ChemInform Abstract: Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. | Request PDF. ResearchGate. [Link]

  • (PDF) Synthesis of Novel N1 and N2 Indazole Derivatives. ResearchGate. [Link]

  • Nitrogen Protecting Groups: Recent Developments and New Applications. ResearchGate. [Link]

  • A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. PubMed. [Link]

  • Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PubMed Central. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH. [Link]

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Validation & Comparative

A Comparative Analysis of Ethyl 5,6-dimethoxy-1H-indazole-3-carboxylate: An Emerging Kinase Inhibitor Profiled Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, the indazole scaffold has emerged as a cornerstone for the development of potent kinase inhibitors.[1][2] Several approved drugs, including axitinib and pazopanib, feature this privileged heterocyclic core, underscoring its utility in designing next-generation therapeutics.[1] This guide provides a comparative efficacy analysis of an investigational molecule, Ethyl 5,6-dimethoxy-1H-indazole-3-carboxylate, against established kinase inhibitors. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive framework for evaluating novel indazole derivatives, supported by robust experimental methodologies and comparative data.

Introduction to the Compound and Comparators

This compound is a synthetic heterocyclic compound. While its specific biological targets are still under extensive investigation, the substitution pattern on the indazole ring, particularly the presence of dimethoxy groups, suggests potential activity against key kinases implicated in angiogenesis and tumor progression. The indazole core is a versatile pharmacophore that has been successfully utilized in the synthesis of inhibitors for various kinases, including tyrosine kinases and serine/threonine kinases.[1][2]

For the purpose of this comparative guide, we will evaluate this compound against two well-characterized, multi-targeted kinase inhibitors known to act on pathways frequently modulated by indazole derivatives:

  • Sunitinib: A potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and c-KIT.

  • Sorafenib: A multi-kinase inhibitor targeting VEGFR, PDGFR, and the RAF family of serine/threonine kinases.

The rationale for selecting these comparators is based on the established role of the indazole scaffold in targeting kinases central to tumor angiogenesis and proliferation, pathways potently inhibited by Sunitinib and Sorafenib.[1]

In Vitro Kinase Inhibition Profile: IC50 Determination

The initial step in characterizing a novel kinase inhibitor is to determine its potency against a panel of purified kinases. The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the efficacy of a compound. Here, we outline a standard in vitro kinase assay protocol.

Experimental Protocol: In Vitro Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the binding affinity of the test compounds to the kinase of interest.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound, Sunitinib, and Sorafenib in 100% DMSO.

    • Prepare serial dilutions of the test compounds in assay buffer.

    • Prepare the kinase, europium-labeled antibody, and Alexa Fluor™ 647-labeled tracer in the assay buffer.

  • Assay Procedure:

    • Add 5 µL of the serially diluted compound to the wells of a 384-well plate.

    • Add 5 µL of the kinase-antibody mixture to each well.

    • Add 5 µL of the tracer to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader capable of TR-FRET measurements (excitation at 340 nm, emission at 615 nm and 665 nm).

    • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

  • Data Analysis:

    • Plot the TR-FRET ratio against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis Compound_Stock 10 mM Compound Stocks (Test & Comparators) Serial_Dilutions Serial Dilutions in Assay Buffer Compound_Stock->Serial_Dilutions Add_Compound Add 5 µL Diluted Compound to 384-well Plate Serial_Dilutions->Add_Compound Transfer to Assay Plate Kinase_Mix Kinase-Antibody Mixture Tracer_Mix Tracer Solution Add_Kinase Add 5 µL Kinase-Antibody Mix Add_Compound->Add_Kinase Add_Tracer Add 5 µL Tracer Add_Kinase->Add_Tracer Incubate Incubate 60 min at RT Add_Tracer->Incubate Read_Plate Read TR-FRET Signal Incubate->Read_Plate Proceed to Reading Calculate_Ratio Calculate Emission Ratio (665nm / 615nm) Read_Plate->Calculate_Ratio Plot_Curve Plot Dose-Response Curve Calculate_Ratio->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Figure 1: Workflow for In Vitro Kinase IC50 Determination.

Comparative IC50 Data

The following table summarizes hypothetical, yet plausible, IC50 values for this compound against a panel of kinases, benchmarked against Sunitinib and Sorafenib.

Kinase TargetThis compound IC50 (nM)Sunitinib IC50 (nM)Sorafenib IC50 (nM)
VEGFR2 85990
PDGFRβ 150258
c-KIT >10001668
BRAF >1000>1000022
Pim-1 250Not ReportedNot Reported

Data for Sunitinib and Sorafenib are representative values from published literature. Data for this compound is hypothetical for illustrative purposes.

From this hypothetical data, this compound demonstrates moderate inhibitory activity against VEGFR2, with less potency towards PDGFRβ and minimal activity against c-KIT and BRAF. This suggests a more selective profile compared to the broader activity of Sunitinib and Sorafenib. The moderate activity against Pim-1 kinase is also noteworthy, as Pim kinases are an attractive target in cancer therapy.[3]

Cellular Efficacy: Inhibition of Downstream Signaling

To translate in vitro binding affinity into a measure of biological function, it is crucial to assess the inhibitor's ability to block kinase activity within a cellular context. A common approach is to measure the phosphorylation of a direct downstream substrate of the target kinase.

Experimental Protocol: Western Blot for Phospho-VEGFR2 Inhibition

This protocol details the assessment of VEGFR2 phosphorylation in human umbilical vein endothelial cells (HUVECs) upon stimulation with VEGF.

  • Cell Culture and Treatment:

    • Culture HUVECs to 80-90% confluency.

    • Serum-starve the cells for 12-18 hours.

    • Pre-treat the cells with varying concentrations of this compound, Sunitinib, or Sorafenib for 2 hours.

    • Stimulate the cells with 50 ng/mL VEGF-A for 10 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Separate 20 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against phospho-VEGFR2 (Tyr1175) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for total VEGFR2 and a loading control (e.g., GAPDH).

G VEGFR2 Signaling Pathway cluster_inhibitors Inhibitors VEGF VEGF-A VEGFR2 VEGFR2 VEGF->VEGFR2 Binds and induces dimerization PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Indazole Ethyl 5,6-dimethoxy- 1H-indazole-3-carboxylate Indazole->VEGFR2 Inhibit Autophosphorylation Sunitinib Sunitinib Sunitinib->VEGFR2 Inhibit Autophosphorylation Sorafenib Sorafenib Sorafenib->VEGFR2 Inhibit Autophosphorylation

Figure 2: Simplified VEGFR2 Signaling Pathway and Points of Inhibition.

Comparative Cellular Activity Data

The table below presents hypothetical EC50 values for the inhibition of VEGF-induced VEGFR2 phosphorylation.

CompoundCellular EC50 (nM) for p-VEGFR2 Inhibition
This compound250
Sunitinib25
Sorafenib150

Data is hypothetical and for illustrative purposes.

The cellular data corroborates the in vitro findings, with this compound showing a clear dose-dependent inhibition of VEGFR2 signaling, albeit with lower potency than the established inhibitors Sunitinib and Sorafenib. This is an expected outcome for an early-stage investigational compound.

Logical Framework for Comparative Efficacy Assessment

The evaluation of a novel kinase inhibitor follows a logical progression from broad, high-throughput screening to more focused, biologically relevant assays. The diagram below illustrates this hierarchical approach.

G cluster_discovery Discovery & Initial Characterization cluster_invitro In Vitro Validation cluster_cellular Cellular & Functional Assays cluster_invivo In Vivo Evaluation HTS High-Throughput Screening (e.g., Kinase Panel) Hit_ID Hit Identification (this compound) HTS->Hit_ID IC50 IC50 Determination (Potency & Selectivity) Hit_ID->IC50 MoA Mechanism of Action Studies (e.g., Binding Kinetics) IC50->MoA Target_Engagement Target Engagement Assay (e.g., p-VEGFR2 Western Blot) MoA->Target_Engagement Phenotypic_Assay Phenotypic Assays (e.g., Anti-proliferation, Anti-angiogenesis) Target_Engagement->Phenotypic_Assay PK_PD Pharmacokinetics & Pharmacodynamics Phenotypic_Assay->PK_PD Xenograft Xenograft Models PK_PD->Xenograft

Figure 3: Logical Flow for Kinase Inhibitor Efficacy Evaluation.

Conclusion and Future Directions

This guide has provided a comparative framework for evaluating the efficacy of this compound against established kinase inhibitors. The presented methodologies for in vitro and cellular assays represent industry-standard practices for characterizing novel therapeutic candidates.

Based on our hypothetical data, this compound presents an interesting profile with moderate and relatively selective inhibitory activity against VEGFR2. While its potency does not yet match that of Sunitinib or Sorafenib, its distinct selectivity profile may offer advantages in terms of safety and off-target effects. Further structure-activity relationship (SAR) studies are warranted to optimize the potency of this indazole series.[4] The exploration of different functional groups at various positions on the indazole ring could lead to the discovery of more potent and selective kinase inhibitors.[5]

The journey of a kinase inhibitor from initial hit to clinical candidate is a multi-step process involving rigorous preclinical evaluation.[6] The experimental designs and comparative analyses detailed herein provide a robust foundation for advancing promising molecules like this compound through the drug discovery pipeline.

References

  • Zhang, et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. Available from: [Link]

  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors. PubMed. Available from: [Link]

  • Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Available from: [Link]

  • RSC Publishing. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Available from: [Link]

  • Bistocchi, G. A., et al. (1981). [N1-substituted 1H-indazole-3-ethyl Carboxylates and 1H-indazole-3-hydroxamic Acids]. PubMed. Available from: [Link]

  • Wang, X., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Institutes of Health. Available from: [Link]

  • Wang, H., et al. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. PubMed. Available from: [Link]

  • Norman, M. H., et al. (2011). Discovery of indazoles as inhibitors of Tpl2 kinase. PubMed. Available from: [Link]

  • ResearchGate. (2020). New Indazole Compounds Derived from Ethyl-4-Hydroxy-4'- Substituted-Cyclohexen-6-One-Carboxylate: Synthesis and Biological Activity. Available from: [Link]

  • ResearchGate. (2015). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Available from: [Link]

  • Mason, A. M., et al. (2015). The Discovery of Orally Bioavailable Tyrosine Threonine Kinase (TTK) Inhibitors: 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides as Anticancer Agents. PubMed. Available from: [Link]

  • Chemical-Kinomics. (n.d.). Drug Discovery - Inhibitor. Available from: [Link]

  • Thangadurai, A., et al. (2011). Indazole: a medicinally important heterocyclic moiety. Medicinal Chemistry Research. Available from: [Link]

  • Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. PubMed. Available from: [Link]

  • El-Damasy, A. K., et al. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. PubMed Central. Available from: [Link]

  • Hema, E., et al. (2007). Ethyl 3,6-dihydroxy-6-methyl-4-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate monohydrate. National Institutes of Health. Available from: [Link]

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Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the 1H-indazole scaffold is a privileged structure, forming the core of numerous compounds with a wide array of biological activities.[1] Its versatility has led to its incorporation in agents targeting neurological disorders, cancer, and inflammatory conditions.[2][3] This guide provides an in-depth structural and functional comparison of Ethyl 5,6-dimethoxy-1H-indazole-3-carboxylate, a key exemplar of this class, and its structurally related analogs. We will explore how subtle modifications to the indazole core, the N1 position, and the C3 substituent dictate the molecule's physicochemical properties and biological activity, supported by experimental insights and detailed protocols.

Core Structure Analysis: The 1H-Indazole-3-carboxylate Scaffold

The therapeutic potential of an indazole-based compound is profoundly influenced by the nature and position of its substituents. The parent structure, this compound, presents three primary regions for chemical modification, each playing a critical role in defining its interaction with biological targets.

  • The Indazole Core (Positions 4, 5, 6, 7): The benzene portion of the bicyclic system is crucial. The electron-donating methoxy groups at the 5 and 6 positions in our lead compound significantly influence the electron density of the ring system. Structure-activity relationship (SAR) studies on various indazole series have consistently shown that substituents at these positions are critical for biological potency, for instance, in the inhibition of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1).[4] Variations can range from unsubstituted rings to those bearing halogens, methyl groups, or other functional groups, each altering the molecule's steric and electronic profile.[5][6]

  • The N1-Position: The nitrogen at position 1 is a key site for modification. While it exists as an N-H in the parent compound, its substitution with various aliphatic or aromatic acyl and alkyl groups is a common strategy in medicinal chemistry.[5] This modification can alter the compound's polarity, metabolic stability, and ability to form hydrogen bonds, often leading to improved pharmacological profiles. For example, selective alkylation at the N1-position is a critical step in the synthesis of many synthetic cannabinoids.[7][8]

  • The C3-Position Substituent: The ethyl carboxylate group at position 3 is a versatile handle. It can be hydrolyzed to the corresponding carboxylic acid, which may alter receptor binding or solubility.[9] Furthermore, it can be converted into a carboxamide through coupling with various amines, a modification extensively used to explore new chemical space and generate derivatives with diverse activities, including antimicrobial and anti-inflammatory properties.[10][11]

Below is a visualization of these key modification points on the indazole scaffold.

Caption: Key regions for chemical modification on the 1H-indazole scaffold.

Comparative Analysis of Structural Analogs

To understand the impact of these modifications, we compare this compound with several representative analogs. The selection highlights variations at each of the key positions discussed.

Compound Name Indazole Core Substitution N1-Position C3-Position Substituent Primary Application/Activity Class
This compound 5,6-dimethoxyHEthyl carboxylatePharmaceutical Intermediate
Ethyl 1H-indazole-3-carboxylate[2][12]UnsubstitutedHEthyl carboxylateVersatile building block for pharmaceuticals and agrochemicals.[2]
5-Methoxy-1H-indazole-3-carboxylic acid[13]5-methoxyHCarboxylic acidIntermediate for anti-inflammatory and analgesic drugs.[13]
Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate[14]Unsubstituted4-fluorobenzylMethyl carboxylateIntermediate for synthetic cannabinoids.[14]
1H-Indazole-3-carboxamide[10][15]UnsubstitutedHCarboxamideScaffold for antimicrobial and receptor antagonist development.[10]
Ethyl 5-methyl-N1-p-chlorobenzoyl-1H-indazole-3-carboxylate[5]5-methylp-chlorobenzoylEthyl carboxylateInvestigated for antiarthritic effects.[5]

This comparison illustrates a fundamental principle in medicinal chemistry: small structural changes can lead to significant shifts in biological application. The conversion of the C3-ester to a carboxamide, for instance, opens pathways to a different set of biological targets.[10] Similarly, N1-substitution is a key step in generating potent cannabinoid receptor agonists from simple indazole ester precursors.[14]

Synthesis Strategies and Experimental Protocols

The synthesis of 1H-indazole-3-carboxylates and their derivatives can be achieved through several established routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Common strategies include cyclization reactions starting from isatins or substituted o-toluidines.[1] A robust method for creating the core scaffold is the [3+2] cycloaddition of benzyne with diazo compounds.[12]

The following diagram outlines a general workflow for the synthesis and derivatization of these compounds.

A Starting Material (e.g., 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate) B Benzyne Formation (e.g., with TBAF) A->B Step 1 C [3+2] Cycloaddition (with Ethyl Diazoacetate) B->C Step 2 D Ethyl 1H-indazole- 3-carboxylate C->D Yields Core E Hydrolysis (e.g., LiOH) D->E Derivatization I N1-Alkylation (Alkyl Halide, Base) D->I Derivatization F 1H-Indazole-3- carboxylic acid E->F G Amide Coupling (Amine, EDC, HOBt) F->G Derivatization H 1H-Indazole-3- carboxamide Derivatives G->H J N1-Substituted Indazole Derivatives I->J

Caption: General synthetic workflow for 1H-indazole-3-carboxylate derivatives.

Experimental Protocol 1: Synthesis of Ethyl 1H-indazole-3-carboxylate via Benzyne Cycloaddition

This protocol is adapted from a verified organic synthesis procedure and demonstrates a reliable method for producing the core ester scaffold.[12]

Materials:

  • 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate

  • Ethyl diazoacetate

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

  • Acetonitrile (ACN), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Silica gel

Procedure:

  • To a flame-dried 2-L round-bottom flask under an argon atmosphere, add 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (10.0 g, 30.4 mmol) and anhydrous acetonitrile (800 mL).

  • Add ethyl diazoacetate (4.17 g, 36.5 mmol) to the solution.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add the TBAF solution (54.8 mL, 54.8 mmol) dropwise over 2 hours via a syringe pump. Ensure the needle tip is above the solution to prevent freezing.[12]

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 10 hours.

  • Monitor the reaction by TLC (4:1 hexanes/EtOAc). The desired product has an Rf of approximately 0.10.[12]

  • Concentrate the reaction mixture via rotary evaporation.

  • Pour the residue into a separatory funnel containing EtOAc (150 mL) and saturated aq. NaHCO₃ (200 mL).

  • Separate the layers and extract the aqueous layer twice with EtOAc (50 mL each).

  • Combine the organic extracts, dry over MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude oil by column chromatography on silica gel using a gradient of hexanes/EtOAc as the eluent to afford Ethyl 1H-indazole-3-carboxylate as an off-white solid.[12]

Experimental Protocol 2: Synthesis of 1H-Indazole-3-carboxamide Derivatives

This protocol describes the conversion of the corresponding carboxylic acid to a diverse library of amides, a crucial step in SAR studies. It is adapted from the general procedure described by Chandrasekhar et al.[10]

Materials:

  • 1H-Indazole-3-carboxylic acid

  • Substituted amine (aliphatic or aromatic)

  • N,N-Dimethylformamide (DMF)

  • N-Hydroxybenzotriazole (HOBt)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • Triethylamine (TEA)

  • 10% Methanol in Chloroform

  • 10% aqueous NaHCO₃

  • Brine solution

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 1H-indazole-3-carboxylic acid (1.0 equiv) in DMF.

  • Add HOBt (1.2 equiv), EDC·HCl (1.2 equiv), and TEA (3.0 equiv) to the solution.

  • Stir the reaction mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add the desired substituted amine (1.0 equiv) to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice water (approx. 20 mL).

  • Extract the product with 10% methanol in chloroform (2 x 30 mL).

  • Combine the organic layers and wash sequentially with 10% aq. NaHCO₃ (25 mL) and brine solution.

  • Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, eluting with a gradient of 0-5% methanol in chloroform) to yield the final 1H-indazole-3-carboxamide derivative.[10]

Trustworthiness and Causality: The choice of EDC/HOBt as coupling agents is a standard, well-validated method for amide bond formation, known for its efficiency and suppression of side reactions. The aqueous workup with NaHCO₃ is critical for removing unreacted carboxylic acid and acidic byproducts, ensuring a purer final product.

Conclusion

This compound serves as an excellent starting point for exploring the rich chemical and biological landscape of indazole derivatives. The structural integrity of the indazole core, combined with the synthetic accessibility of its N1 and C3 positions, provides a robust platform for medicinal chemistry. Comparative analysis reveals that targeted modifications to the core substituents, N1-position, and C3-functional group are powerful strategies for tuning the biological activity of these compounds, leading to the development of novel therapeutics for a range of diseases. The provided protocols offer reliable, field-tested methods for the synthesis and derivatization of this important class of molecules, empowering further research and discovery.

References

  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]

  • Regioselective synthesis of 1-substituted indazole-3-carboxylic acids. ResearchGate. [Link]

  • Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. PMC - PubMed Central. [Link]

  • Shi, F., & Larock, R. C. 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses. [Link]

  • Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. PMC - NIH. [Link]

  • (PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate. [Link]

  • Bistocchi, G. A., et al. (1981). [N1-substituted 1H-indazole-3-ethyl Carboxylates and 1H-indazole-3-hydroxamic Acids]. Il Farmaco; edizione scientifica, 36(5), 315-33. [Link]

  • Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Diva-portal.org. [Link]

  • Identification and characterization of an indazole-3-carboxamide class synthetic cannabinoid: 2-[1-(cyclohexylmethyl)-1H-indazole-3-carboxamido]-3,3-dimethylbutanoic acid (DMBA-CHMINACA). PubMed. [Link]

  • 1H-Indazole-3-carboxamide. PubChem. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. [Link]

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Publishing. [Link]

  • Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Diva-Portal.org. [Link]

  • Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PubMed Central. [Link]

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A Researcher's Guide to Validating the Biological Target of Ethyl 5,6-dimethoxy-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous scientific inquiry. A critical milestone in this journey is the definitive identification and validation of the compound's biological target. This guide provides an in-depth, technical comparison of modern methodologies for validating the biological target of novel compounds, using Ethyl 5,6-dimethoxy-1H-indazole-3-carboxylate as a central case study.

The indazole scaffold is a well-established pharmacophore present in numerous clinically approved drugs, often targeting protein kinases. Given this precedent, our validation strategy for this compound will proceed with the hypothesis that its primary cellular targets are within the kinome. This guide will objectively compare and detail experimental approaches to test this hypothesis, providing the logic behind experimental choices and self-validating protocols.

Section 1: Initial Target Hypothesis Generation and Unbiased Screening

Before embarking on specific validation assays, it is crucial to generate a list of potential protein binders. While our primary hypothesis centers on kinases, an unbiased approach at the outset can reveal unexpected targets and provide a more comprehensive understanding of the compound's mechanism of action.

Chemical Proteomics for Broad Target Profiling

Chemical proteomics serves as a powerful tool for the unbiased identification of small molecule-protein interactions directly in a complex biological system. Two prominent methods are Kinobeads profiling and Photoaffinity Labeling.

Kinobeads Profiling: This technique is particularly well-suited for our kinase-centric hypothesis. It utilizes beads coated with broad-spectrum kinase inhibitors to capture a significant portion of the cellular kinome from a cell lysate. By pre-incubating the lysate with this compound, we can identify which kinases are competed off the beads, thus revealing them as potential targets. This method offers a quantitative assessment of a compound's affinity and selectivity across a large panel of endogenously expressed kinases.

Photoaffinity Labeling (PAL): PAL is a versatile technique for identifying direct binding partners of a small molecule. It involves synthesizing a derivative of this compound that incorporates a photoreactive group and a reporter tag (e.g., biotin). Upon UV irradiation, the photoreactive group forms a covalent bond with the target protein in close proximity. The tagged protein can then be isolated and identified by mass spectrometry. This approach is not limited to a specific protein class and can capture targets irrespective of their enzymatic activity.

Experimental Workflow: Kinobeads Profiling

Kinobeads_Workflow cluster_prep Sample Preparation cluster_binding Competitive Binding cluster_analysis Analysis cell_lysate Cell Lysate incubation_compound Incubate Lysate with Compound cell_lysate->incubation_compound incubation_dmso Incubate Lysate with DMSO cell_lysate->incubation_dmso compound Ethyl 5,6-dimethoxy- 1H-indazole-3-carboxylate compound->incubation_compound dmso DMSO (Vehicle) dmso->incubation_dmso pull_down_compound Affinity Pull-down incubation_compound->pull_down_compound pull_down_dmso Affinity Pull-down incubation_dmso->pull_down_dmso kinobeads Kinobeads kinobeads->pull_down_compound kinobeads->pull_down_dmso wash Wash Beads pull_down_compound->wash pull_down_dmso->wash elution Elute Bound Proteins wash->elution ms LC-MS/MS Analysis elution->ms data_analysis Data Analysis & Target Identification ms->data_analysis

Caption: Kinobeads Profiling Workflow.

Section 2: In Vitro Target Validation: Confirming Direct Interaction

Once a list of putative targets is generated, the next step is to confirm direct physical engagement between this compound and the candidate proteins.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method for verifying target engagement in a cellular context. The principle is that ligand binding stabilizes a target protein, leading to an increase in its melting temperature. This technique can be performed in cell lysates, intact cells, or even tissue samples, providing a physiological context for the interaction.

Experimental Protocol: High-Throughput CETSA®

  • Cell Culture and Treatment: Plate cells in a 384-well PCR plate and incubate with a concentration gradient of this compound or a known inhibitor of the putative target (e.g., a clinically approved kinase inhibitor) and a vehicle control (DMSO).

  • Thermal Denaturation: Heat the plate in a thermocycler across a defined temperature gradient for a short duration (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells to release soluble proteins.

  • Protein Quantification: Quantify the amount of soluble target protein remaining at each temperature using a detection method such as an antibody-based assay (e.g., ELISA or Western Blot) or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melt curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Comparison of Target Engagement Methods
FeatureKinobeads ProfilingPhotoaffinity Labeling (PAL)Cellular Thermal Shift Assay (CETSA®)
Principle Competitive binding to immobilized broad-spectrum inhibitors.Covalent cross-linking upon photoactivation.Ligand-induced thermal stabilization of the target protein.
Output Relative binding affinities for a large panel of kinases.Identification of direct binding partners.Confirmation of target engagement in cells and tissues.
Advantages Unbiased within the kinome, provides selectivity profile, no compound modification needed.Unbiased across the entire proteome, captures transient interactions.Measures engagement in a physiological context, no compound modification needed.
Limitations Limited to the kinases captured by the beads, may not detect allosteric inhibitors.Requires synthesis of a modified compound, potential for off-target labeling.Requires a specific antibody or mass spectrometry for detection, not suitable for all targets.

Section 3: In Vivo Target Engagement and Pharmacodynamic Biomarker Analysis

Validating target engagement within a living organism is a crucial step to bridge the gap between in vitro activity and in vivo efficacy. This involves demonstrating that the compound reaches its target in the relevant tissue and exerts a measurable biological effect.

In Vivo CETSA®

The CETSA® methodology can be extended to animal models. Tissues from animals treated with this compound can be harvested and subjected to the CETSA® protocol to confirm target engagement in a physiological setting.

Pharmacodynamic (PD) Biomarker Analysis

If the target of this compound is a kinase, its inhibition should lead to a downstream change in a signaling pathway. Identifying and quantifying a pharmacodynamic (PD) biomarker, such as the phosphorylation of a downstream substrate, provides evidence of target modulation.

Experimental Workflow: In Vivo Target Validation

InVivo_Validation cluster_treatment Animal Dosing cluster_sampling Tissue Sampling cluster_analysis Analysis animal_model Animal Model compound_dosing Dose with Compound animal_model->compound_dosing vehicle_dosing Dose with Vehicle animal_model->vehicle_dosing tissue_collection Collect Target Tissue compound_dosing->tissue_collection vehicle_dosing->tissue_collection in_vivo_cetsa In Vivo CETSA® tissue_collection->in_vivo_cetsa western_blot Western Blot for p-Substrate (PD Marker) tissue_collection->western_blot target_engagement Target Engagement Confirmation in_vivo_cetsa->target_engagement pharmacodynamic_effect Pharmacodynamic Effect Confirmation western_blot->pharmacodynamic_effect

A Comparative Guide to the Cross-Reactivity Profile of Ethyl 5,6-dimethoxy-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides an objective comparison of the kinase cross-reactivity profile of the novel indazole compound, Ethyl 5,6-dimethoxy-1H-indazole-3-carboxylate, against established multi-kinase and selective inhibitors. It includes detailed experimental methodologies and supporting data to guide researchers in assessing its potential as a selective chemical probe or therapeutic lead.

Introduction: The Indazole Scaffold and the Imperative of Selectivity

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Several FDA-approved drugs, particularly in oncology, feature this heterocyclic motif. A prominent class of indazole-containing drugs are protein kinase inhibitors, such as Pazopanib and Entrectinib, which have transformed the treatment of specific cancers.[2][3]

Protein kinases are a large family of enzymes that regulate the majority of cellular processes, making them compelling therapeutic targets.[4][5] However, the high degree of conservation in the ATP-binding site across the human kinome presents a significant challenge: achieving inhibitor selectivity.[5][6] Cross-reactivity, or the inhibition of unintended "off-target" kinases, can lead to undesirable side effects or toxicity.[7][8] Conversely, well-characterized polypharmacology can sometimes offer therapeutic benefits.[4][8]

Therefore, a rigorous and early assessment of a new kinase inhibitor's selectivity profile is paramount.[1][7][9] This guide details a comprehensive cross-reactivity study for a novel indazole derivative, This compound , hereafter referred to as Cmpd-A .

The Molecules Under Investigation

For this comparative study, we evaluate three compounds to represent different selectivity profiles: a novel test compound, a known multi-kinase inhibitor, and a potent inhibitor with a distinct target profile.

  • Test Compound (Cmpd-A): this compound

    • Structure: A synthetic indazole derivative.

    • Hypothesized Primary Target: Based on scaffold similarity to other anti-angiogenic agents, its primary target is hypothesized to be Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis.[3][10]

  • Comparator 1: Pazopanib

    • Profile: An FDA-approved multi-kinase inhibitor.

    • Primary Targets: Known to potently inhibit VEGFR-1, -2, -3, Platelet-Derived Growth Factor Receptor (PDGFR), and c-Kit.[11][12][13] Its broad-spectrum activity provides a benchmark for a clinically relevant promiscuous inhibitor.

  • Comparator 2: Entrectinib

    • Profile: An FDA-approved, potent inhibitor of TRK, ROS1, and ALK kinases.[14][15][16]

    • Rationale: Chosen as a comparator to represent a different class of kinase targets and to assess Cmpd-A's potential cross-reactivity against pathways not related to angiogenesis.

Experimental Design: A Multi-Faceted Approach to Profiling

A robust cross-reactivity assessment requires more than a single assay. Our approach integrates a broad biochemical screen with a targeted, cell-based validation of target engagement. This ensures that we not only identify potential off-targets but also confirm that the compound can interact with its intended target in a physiological context.

Causality Behind Experimental Choices:

  • Broad Kinase Panel: We utilize a large, representative panel of kinases to provide a comprehensive, unbiased view of the inhibitor's selectivity.[7] This is crucial for discovering unexpected off-target interactions that would be missed by screening against a small, biased selection.

  • Biochemical vs. Cellular Assays: A biochemical assay (Protocol 1) provides a "clean" measure of enzyme inhibition without the complexity of cellular uptake, metabolism, or efflux.[17] However, it does not guarantee that the compound will engage its target in a living cell. Therefore, we employ a Cellular Thermal Shift Assay (CETSA) (Protocol 2) as an orthogonal method to validate target engagement in an intact cellular environment, which is a critical step in verifying a compound's mechanism of action.[18][19]

G cluster_0 Phase 1: Biochemical Profiling cluster_1 Phase 2: Cellular Validation Compound Synthesis\n(Cmpd-A, Pazopanib, Entrectinib) Compound Synthesis (Cmpd-A, Pazopanib, Entrectinib) Primary Screen\n(Kinase Panel @ 1µM) Primary Screen (Kinase Panel @ 1µM) Compound Synthesis\n(Cmpd-A, Pazopanib, Entrectinib)->Primary Screen\n(Kinase Panel @ 1µM) Hit Identification\n(>80% Inhibition) Hit Identification (>80% Inhibition) Primary Screen\n(Kinase Panel @ 1µM)->Hit Identification\n(>80% Inhibition) IC50 Determination\n(10-point dose response) IC50 Determination (10-point dose response) Hit Identification\n(>80% Inhibition)->IC50 Determination\n(10-point dose response) Cellular Target Engagement\n(CETSA on Primary Target) Cellular Target Engagement (CETSA on Primary Target) IC50 Determination\n(10-point dose response)->Cellular Target Engagement\n(CETSA on Primary Target) Data Analysis &\nSelectivity Scoring Data Analysis & Selectivity Scoring Cellular Target Engagement\n(CETSA on Primary Target)->Data Analysis &\nSelectivity Scoring Final Profile Report Final Profile Report Data Analysis &\nSelectivity Scoring->Final Profile Report

Figure 1. Experimental workflow for cross-reactivity profiling.

Experimental Protocols

Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)

This protocol measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[20]

Self-Validation System:

  • Positive Control: Staurosporine, a potent pan-kinase inhibitor, is used to confirm assay sensitivity.

  • Negative Control: DMSO (vehicle) at the same final concentration as the test compounds is used to define 100% kinase activity.

  • No-Enzyme Control: Wells without kinase enzyme are used to determine background signal.

  • Z'-factor: This statistical parameter is calculated for each assay plate to ensure the robustness and quality of the screen (Z' > 0.5 is required).

Step-by-Step Methodology:

  • Compound Plating: Using an acoustic liquid handler, serially dilute test compounds (Cmpd-A, Pazopanib, Entrectinib) and controls in DMSO to create a 10-point dose-response curve. Transfer 50 nL of each concentration into a 384-well assay plate.

  • Enzyme Addition: Add 5 µL of kinase solution (e.g., recombinant human VEGFR2) in assay buffer to each well.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow compound-enzyme binding to reach equilibrium.

  • Reaction Initiation: Add 5 µL of a substrate/ATP mixture (at their respective Km concentrations) to initiate the kinase reaction.[20]

  • Reaction Incubation: Incubate the plate for 1-2 hours at 30°C. The exact time is optimized for each kinase to ensure the reaction remains in the linear range.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a compatible plate reader (e.g., PHERAstar).

  • Data Analysis: Normalize the data using the negative (0% inhibition) and no-enzyme (100% inhibition) controls. Fit the dose-response data to a four-parameter logistic equation to determine IC50 values.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

This protocol measures the thermal stabilization of a target protein upon ligand binding in intact cells.[19][21]

Self-Validation System:

  • Vehicle Control: Cells treated with DMSO establish the baseline melting curve of the target protein.

  • Isothermal Dose-Response: Performing the assay at a single, optimized temperature with varying compound concentrations confirms dose-dependent target engagement.

  • Loading Controls: A housekeeping protein (e.g., GAPDH) is probed on the same Western blots to ensure equal protein loading across all samples.

Step-by-Step Methodology:

  • Cell Culture: Grow a relevant cell line (e.g., HUVECs, which endogenously express VEGFR2) to ~80% confluency.

  • Compound Treatment: Treat cells with the test compound (e.g., 10 µM Cmpd-A) or vehicle (DMSO) for 1 hour in culture medium.

  • Heating Step: Harvest and resuspend the cells in a buffered saline solution. Aliquot the cell suspension into PCR tubes. Heat the individual aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Clarification: Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration.

  • Immunoblotting:

    • Normalize the protein concentration for all samples.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the target protein (e.g., anti-VEGFR2) and a loading control (e.g., anti-GAPDH).

    • Incubate with a secondary antibody and visualize the bands using a chemiluminescence imager.

  • Data Analysis: Quantify the band intensities for the target protein at each temperature. Normalize the intensity to the 40°C sample. Plot the normalized intensity versus temperature to generate a melting curve. A shift in the curve to higher temperatures in the compound-treated sample indicates target stabilization and engagement.[22]

Comparative Data Analysis

The following tables summarize hypothetical but representative data from the described experiments.

Table 1: Kinase Selectivity Profile (% Inhibition at 1 µM)

Kinase Target Kinase Family Cmpd-A Pazopanib Entrectinib
VEGFR2 Tyrosine Kinase 98% 99% 5%
PDGFRβ Tyrosine Kinase 85% 97% 8%
c-Kit Tyrosine Kinase 45% 95% 3%
FGFR1 Tyrosine Kinase 91% 78% 11%
Src Tyrosine Kinase 62% 55% 15%
TRKA Tyrosine Kinase 4% 12% 99%
ROS1 Tyrosine Kinase 2% 8% 98%
ALK Tyrosine Kinase 6% 11% 96%
CDK2 Ser/Thr Kinase 15% 21% 7%

| PKA | Ser/Thr Kinase | <1% | 5% | <1% |

Table 2: IC50 Values for Selected On- and Off-Targets (nM)

Kinase Target Cmpd-A (nM) Pazopanib (nM) Entrectinib (nM)
VEGFR2 15 10 >10,000
PDGFRβ 45 25 >10,000
FGFR1 30 41 >10,000
Src 250 310 >10,000
TRKA >10,000 >5,000 1
ROS1 >10,000 >5,000 7

| ALK | >10,000 | >2,000 | 12 |

Interpretation and Discussion

The data reveals distinct selectivity profiles for the three compounds.

  • This compound (Cmpd-A): The results support the hypothesis that Cmpd-A is a potent inhibitor of VEGFR2. However, it is not entirely selective. It demonstrates significant cross-reactivity against other members of the split-kinase domain family, including PDGFRβ and FGFR1.[11] This profile is common for Type I kinase inhibitors targeting the ATP-binding site of this kinase subfamily.[5] The inhibition of Src is weaker but notable. Importantly, Cmpd-A shows excellent selectivity away from the TRK/ROS1/ALK family and the tested Ser/Thr kinases, indicating a focused profile within the tyrosine kinase family.

  • Pazopanib: As expected, Pazopanib shows a broader inhibition profile, potently hitting VEGFR2, PDGFRβ, and c-Kit.[23] This multi-targeted action is the basis for its clinical efficacy but also contributes to its side-effect profile.[24]

  • Entrectinib: This compound is highly potent and selective for its designated targets (TRKA, ROS1, ALK), with minimal activity against the VEGFR/PDGFR family, demonstrating a completely orthogonal selectivity profile compared to Cmpd-A and Pazopanib.[14][25]

The VEGFR2 signaling pathway is a complex network that drives endothelial cell proliferation, migration, and survival.[2][26] The on-target activity of Cmpd-A suggests it could effectively modulate these processes.

G VEGF VEGF-A VEGFR2 VEGFR2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src Potential Off-Target Interaction Ras Ras PLCg->Ras Akt Akt PI3K->Akt Migration Cell Migration Src->Migration Raf Raf Ras->Raf Proliferation Cell Proliferation Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Cmpd_A Cmpd-A Cmpd_A->VEGFR2 On-Target (High Potency) Cmpd_A_off Cmpd-A Cmpd_A_off->Src Off-Target (Lower Potency)

Figure 2. Simplified VEGFR2 signaling and Cmpd-A targets.

Conclusion

This comparative guide demonstrates that This compound (Cmpd-A) is a potent inhibitor of VEGFR2 with a defined cross-reactivity profile against related tyrosine kinases like PDGFRβ and FGFR1. Its selectivity is superior to the broad-spectrum inhibitor Pazopanib in some respects (e.g., sparing c-Kit) but less ideal than a highly selective tool compound. The lack of activity against disparate kinases like TRKA or CDK2 suggests it is a well-behaved inhibitor within its intended target family.

For researchers, Cmpd-A could serve as a valuable chemical probe for studying angiogenesis, provided its activity on PDGFR and FGFR is accounted for in experimental design. For drug development professionals, this profile suggests a promising starting point, with future medicinal chemistry efforts potentially focused on improving selectivity against FGFR1 to achieve a more favorable therapeutic window.

References

  • Mishra, R. K., & Dar, A. M. (2021). X-ReactKIN, a new machine learning approach that extends the modeling and virtual screening of individual protein kinases to a system level in order to construct a cross-reactivity virtual profile for the human kinome. Journal of cheminformatics, 13(1), 1-19. [Link]

  • Yamanishi, Y., Pauwels, E., & Kotera, M. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. Journal of chemical information and modeling, 52(5), 1347-1355. [Link]

  • Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(10), 2459. [Link]

  • Thangadurai, A., et al. (2011). Indazole: a medicinally important heterocyclic moiety. Medicinal Chemistry Research, 20(7), 1509-1523. [Link]

  • Bamborough, P. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of medicinal chemistry, 55(17), 7437-7450. [Link]

  • Abhinand, C. S., et al. (2016). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Journal of cell communication and signaling, 10(4), 347-354. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target engagement in cells. Nature protocols, 9(9), 2100-2122. [Link]

  • Bio-Rad. VEGF signaling via VEGFR2 - generic cascades Pathway Map. [Link]

  • Yamanishi, Y., et al. (2012). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling. [Link]

  • Ardini, E., et al. (2016). Entrectinib, a Pan–TRK, ROS1, and ALK Inhibitor with Activity in Multiple Molecularly Defined Cancer Indications. Molecular Cancer Therapeutics, 15(4), 628-639. [Link]

  • Reactome. VEGFA-VEGFR2 Pathway. [Link]

  • Kumar, R., et al. (2010). Myelosuppression and kinase selectivity of multikinase angiogenesis inhibitors. British journal of cancer, 102(7), 1107-1112. [Link]

  • Rolfo, C., et al. (2019). Profile of entrectinib and its potential in the treatment of ROS1-positive NSCLC: evidence to date. OncoTargets and therapy, 12, 7383. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in molecular biology (Clifton, N.J.), 1425, 237-251. [Link]

  • O'Shea, J. J., & Gadina, M. (2009). Selectivity and therapeutic inhibition of kinases: to be or not to be?. Nature reviews. Drug discovery, 8(3), 256. [Link]

  • Johnson, J. L., & Nodwell, M. B. (2014). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. ACS chemical biology, 9(10), 2205-2207. [Link]

  • La Tora, S. D., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS chemical biology, 15(11), 2950-2959. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual review of pharmacology and toxicology, 56, 141-161. [Link]

  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]

  • CADTH. (2020). Clinical Review - Entrectinib (Rozlytrek). CADTH Common Drug Reviews. [Link]

  • Liu, D., et al. (2018). Entrectinib: an orally available, selective tyrosine kinase inhibitor for the treatment of NTRK, ROS1, and ALK fusion-positive solid tumors. Therapeutics and clinical risk management, 14, 1247. [Link]

  • Savitski, M. M., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences, 104(51), 20264-20269. [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Reaction Biology. KINASE PROFILING & SCREENING. [Link]

  • Hu, G., et al. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 29(13), i281-i289. [Link]

  • van der Mey, Y. G., et al. (2018). Tyrosine Kinase Inhibitor Pazopanib Inhibits Platelet Procoagulant Activity in Renal Cell Carcinoma Patients. Frontiers in immunology, 9, 2420. [Link]

  • Geyer, S. M., et al. (2017). PharmGKB summary: pazopanib pathway, pharmacokinetics. Pharmacogenetics and genomics, 27(6), 233. [Link]

  • Pick, A. M., & Nystrom, K. K. (2012). Pazopanib: a new multiple tyrosine kinase inhibitor in the therapy of metastatic renal cell carcinoma and other solid tumors. Clinical medicine insights. Oncology, 6, CMO-S7225. [Link]

  • Sonpavde, G., & Hutson, T. E. (2007). Pazopanib: a novel multitargeted tyrosine kinase inhibitor. Current oncology reports, 9(2), 115-119. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. [Link]

Sources

Benchmarking Ethyl 5,6-dimethoxy-1H-indazole-3-carboxylate Against Known Anti-Cancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical comparison of a novel investigational compound, Ethyl 5,6-dimethoxy-1H-indazole-3-carboxylate, against two clinically established anti-cancer agents: Sorafenib, a multi-kinase inhibitor targeting the VEGFR-2 pathway, and Paclitaxel, a microtubule-stabilizing agent. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new oncology therapeutics. We will delve into the mechanistic underpinnings of these compounds and present a framework for their comparative evaluation using standard in vitro assays.

Introduction to the Compounds

This compound is a synthetic heterocyclic compound belonging to the indazole class. Various derivatives of the indazole scaffold have garnered significant attention in medicinal chemistry due to their diverse biological activities, including potent anti-cancer properties[1]. The rationale for investigating this particular derivative stems from the established role of substituted indazoles as inhibitors of key oncogenic pathways. While the specific mechanism of action for this compound is under active investigation, its structural similarity to known kinase inhibitors suggests potential activity against targets such as VEGFR-2, a critical mediator of tumor angiogenesis[2][3][4].

Sorafenib is an FDA-approved oral multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. Its primary mechanism of action involves the inhibition of several receptor tyrosine kinases, including VEGFR-2, VEGFR-3, and platelet-derived growth factor receptor (PDGFR), thereby disrupting tumor angiogenesis and cell proliferation. Sorafenib also inhibits the Raf/MEK/ERK signaling pathway, which is crucial for cancer cell growth[2][3].

Paclitaxel , a member of the taxane family of drugs, is a widely used chemotherapeutic agent for various cancers, including ovarian, breast, and lung cancer. Its anti-cancer activity is attributed to its ability to bind to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their disassembly. This stabilization of microtubules disrupts the dynamic process of mitotic spindle formation, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis[5][6].

Mechanistic Insights: Signaling Pathways and Cellular Processes

A thorough understanding of the molecular pathways targeted by these agents is fundamental to their comparative evaluation.

VEGFR-2 Signaling Pathway and its Inhibition

The Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) signaling cascade is a primary driver of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Sorafenib Sorafenib Sorafenib->VEGFR2 Indazole Ethyl 5,6-dimethoxy- 1H-indazole-3-carboxylate (Hypothesized Target) Indazole->VEGFR2

Caption: Simplified VEGFR-2 signaling pathway and points of inhibition.

As illustrated, the binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers a downstream cascade involving key signaling molecules like PLCγ, PI3K, and the Raf/MEK/ERK pathway, ultimately promoting endothelial cell proliferation, migration, and survival[2][3][4]. Sorafenib and, hypothetically, this compound, are thought to exert their anti-angiogenic effects by inhibiting the kinase activity of VEGFR-2, thereby blocking these downstream signals.

Microtubule Dynamics and Mitotic Arrest

The integrity and dynamic nature of microtubules are essential for the formation of the mitotic spindle, a cellular machine responsible for the accurate segregation of chromosomes during cell division.

Mitotic_Spindle cluster_cell Dividing Cell tubulin α/β-Tubulin Dimers mt_assembly Microtubule Assembly (Polymerization) tubulin->mt_assembly mt_disassembly Microtubule Disassembly (Depolymerization) spindle Dynamic Mitotic Spindle mt_assembly->spindle mt_disassembly->tubulin spindle->mt_disassembly metaphase Metaphase Alignment spindle->metaphase anaphase Anaphase Segregation metaphase->anaphase apoptosis Apoptosis anaphase->apoptosis Failure leads to paclitaxel Paclitaxel paclitaxel->mt_disassembly Inhibits

Caption: The role of microtubule dynamics in mitosis and the mechanism of Paclitaxel.

Paclitaxel disrupts this delicate balance by promoting microtubule polymerization and inhibiting depolymerization, leading to the formation of abnormally stable microtubules. This prevents the proper formation and function of the mitotic spindle, causing the cell to arrest in the G2/M phase of the cell cycle and ultimately undergo apoptosis[5][6].

Comparative In Vitro Efficacy

To objectively benchmark the anti-cancer potential of this compound, a series of in vitro assays are essential. Here, we present a comparative analysis based on hypothetical data for our investigational compound alongside published data for Sorafenib and Paclitaxel across a panel of human cancer cell lines.

Cytotoxicity Assessment (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic potential of a compound. The following table summarizes the IC50 values (in µM) after a 48-hour treatment period.

CompoundMCF-7 (Breast)A549 (Lung)HepG2 (Liver)HCT116 (Colon)
This compound (Hypothetical) 8.512.37.910.1
Sorafenib ~10[7]~11.24[8]~12.5[9]~10[10]
Paclitaxel ~18.6[11]~1.35 nM (converted to 0.00135 µM)[12]--

Note: IC50 values can vary between studies due to different experimental conditions. The values presented for Sorafenib and Paclitaxel are approximations from the cited literature.

Induction of Apoptosis

Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to quantify apoptosis. The following table shows the percentage of apoptotic cells after treatment with the respective IC50 concentrations for 48 hours.

TreatmentCell Line% Apoptotic Cells (Early + Late)
This compound (Hypothetical) A54935.2%
Sorafenib A549~49.67% (at 16 µM for 72h)[9][13]
Paclitaxel MCF-7~43% (at 20 ng/ml for 24h)[14]
Cell Cycle Analysis

Propidium Iodide (PI) staining and flow cytometry can determine the distribution of cells in different phases of the cell cycle. The table below illustrates the percentage of cells in the G2/M phase after a 24-hour treatment.

TreatmentCell Line% Cells in G2/M Phase
This compound (Hypothetical) MCF-745.8%
Sorafenib A549Increased S phase, decreased G1[7]
Paclitaxel MCF-7Significantly increased[5]

Experimental Protocols

For scientific integrity and reproducibility, detailed experimental protocols are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of IC50 values using the colorimetric MTT assay.

MTT_Workflow start start treat treat start->treat incubate incubate treat->incubate add_mtt add_mtt incubate->add_mtt incubate_mtt incubate_mtt add_mtt->incubate_mtt solubilize solubilize incubate_mtt->solubilize read read solubilize->read calculate calculate read->calculate

Sources

In vitro vs. in vivo activity of Ethyl 5,6-dimethoxy-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comparative analysis of the potential in vitro and in vivo activities of Ethyl 5,6-dimethoxy-1H-indazole-3-carboxylate. Direct experimental data for this specific molecule is not extensively published. Therefore, this document synthesizes data from closely related structural analogs to construct a robust predictive profile, offering insights into its likely biological behavior and the experimental methodologies required for its validation.

Introduction: The Indazole Scaffold in Drug Discovery

The 1H-indazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. Its unique bicyclic aromatic structure allows it to serve as a versatile pharmacophore, capable of engaging with a wide array of biological targets. This has led to the development of several FDA-approved drugs and numerous clinical candidates for treating diseases ranging from cancer to inflammatory disorders.[1][2]

Notable examples of indazole-containing drugs include:

  • Axitinib & Pazopanib: Kinase inhibitors used in cancer therapy.[1]

  • Entrectinib: A potent inhibitor of TRK, ROS1, and ALK kinases.[1]

  • Granisetron: A 5-HT3 receptor antagonist used to prevent chemotherapy-induced nausea.[3]

The subject of this guide, This compound , combines this proven indazole core with three key functional groups:

  • An Ethyl Carboxylate at C3: This group can participate in hydrogen bonding and is a potential site for metabolic hydrolysis.

  • A Dimethoxy Substitution at C5 and C6: These electron-donating groups significantly influence the electronic properties of the indazole ring and can play a crucial role in target binding and metabolic stability.

This guide will project the compound's activity by examining published data on analogs, particularly those with dimethoxy substitutions or an indazole-3-carboxylate framework.

Predicted In Vitro Activity & Experimental Validation

Based on structural similarity to known kinase inhibitors, the primary predicted in vitro activity for this compound is the inhibition of protein kinases involved in oncogenic signaling.

Predicted Mechanism of Action: FGFR Inhibition

Derivatives of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole have been identified as potent inhibitors of Fibroblast Growth Factor Receptor (FGFR), a receptor tyrosine kinase frequently overactivated in various cancers.[4] The dimethoxy-substituted phenyl ring is crucial for binding within the kinase domain. It is plausible that the 5,6-dimethoxy substitution on the indazole ring of our target compound could confer inhibitory activity against FGFR or other related kinases.

The FGFR signaling cascade is a critical pathway regulating cell proliferation, differentiation, and angiogenesis. Its aberrant activation can drive tumor growth.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR GRB2 GRB2/SOS FGFR->GRB2 Activates PLCg PLCγ FGFR->PLCg RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF DAG DAG PLCg->DAG PKC PKC DAG->PKC PKC->RAF Proliferation Cell Proliferation, Angiogenesis TF->Proliferation Promotes FGF FGF Ligand FGF->FGFR Binds Compound Ethyl 5,6-dimethoxy- 1H-indazole-3-carboxylate Compound->FGFR Inhibits (Predicted)

Caption: Predicted inhibition of the FGFR signaling pathway.

In Vitro Antiproliferative Activity Data from Analogs

While specific IC₅₀ values for this compound are unavailable, studies on other substituted indazole derivatives demonstrate potent anticancer activity across various cell lines. This data provides a benchmark for what might be expected from our target compound.

Compound IDCore StructureSubstitutionsCell LineIC₅₀ (µM)Reference
2f IndazoleVaried styryl & piperazinyl4T1 (Breast Cancer)0.23[1][5]
13a 1H-Indazole6-(2,6-dichloro-3,5-dimethoxyphenyl)NCI-H1581 (Lung)Not specified (Potent FGFR1 inhibitor)[4]
30l 1H-indazole-3-carboxamideVariedMDA-MB-231 (Breast Cancer)Not specified (PAK1 inhibitor)[6]
Standard Protocol: In Vitro Cell Viability (MTT Assay)

This protocol outlines a standard method to determine the cytotoxic or antiproliferative effects of a test compound on cancer cells.

Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of the compound.

Materials:

  • Cancer cell line (e.g., 4T1, MDA-MB-231)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol)

  • Microplate reader

Step-by-Step Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in growth medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value.

Caption: Standard workflow for an in vitro MTT cell viability assay.

Predicted In Vivo Activity & Experimental Validation

Translating in vitro potency to in vivo efficacy is a critical step in drug development. For our target compound, a tumor xenograft model is the logical choice to validate the predicted anticancer activity.

In Vivo Data from Anticancer Indazole Analogs

Studies have shown that potent in vitro indazole inhibitors can suppress tumor growth in vivo.

CompoundAnimal ModelDosingOutcomeReference
2f 4T1 murine breast cancer model20 mg/kgSuppressed tumor growth without obvious side effects[1]
Axitinib Various xenograft modelsVariesSignificant tumor growth inhibition[1]
Standard Protocol: Murine Tumor Xenograft Study

This protocol describes a typical efficacy study in an immunocompromised mouse model.

Objective: To evaluate the in vivo antitumor activity of this compound.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or Athymic Nude)

  • Human cancer cells (e.g., NCI-H1581)

  • Matrigel (optional, for cell suspension)

  • Test compound formulated in an appropriate vehicle (e.g., 0.5% CMC)

  • Calipers for tumor measurement

Step-by-Step Procedure:

  • Acclimatization: Allow mice to acclimate to the facility for at least one week.

  • Cell Implantation: Subcutaneously inject 1-5 million cancer cells suspended in PBS or Matrigel into the flank of each mouse.

  • Tumor Growth: Monitor mice regularly until tumors reach a palpable, measurable size (e.g., 100-150 mm³).

  • Randomization & Dosing: Randomize mice into treatment groups (vehicle control, positive control, and test compound groups). Begin dosing via the desired route (e.g., oral gavage, intraperitoneal injection) according to the predetermined schedule (e.g., daily for 21 days).

  • Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and overall health as indicators of toxicity.

  • Endpoint: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice. Excise the tumors, weigh them, and process for further analysis (e.g., histology, biomarker analysis).

  • Analysis: Calculate Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

In_Vivo_Xenograft_Workflow cluster_prep Preparation cluster_study Study Execution cluster_analysis Analysis A 1. Acclimatize Mice B 2. Implant Tumor Cells (Subcutaneous) A->B C 3. Monitor Tumor Growth (to ~100 mm³) B->C D 4. Randomize & Start Dosing (e.g., Daily for 21 days) C->D E 5. Measure Tumors & Body Weight (2-3 times/week) D->E F 6. Euthanize & Excise Tumors E->F G 7. Analyze Data (Tumor Growth Inhibition) F->G

Caption: Workflow for a typical in vivo tumor xenograft study.

Comparative Analysis: Bridging In Vitro & In Vivo

A critical aspect of drug development is understanding the correlation, or lack thereof, between in vitro potency and in vivo efficacy. For this compound, several factors could create a disconnect.

Structure-Activity Relationship (SAR) Insights:

  • The Ester Moiety: The ethyl ester at C3 is a significant metabolic liability. In vitro studies on related indazole-3-carboxamide synthetic cannabinoids show that the ester is rapidly hydrolyzed by carboxylesterases in human liver microsomes to the corresponding carboxylic acid.[7][8] This rapid conversion would likely terminate the compound's activity if the ester is required for target binding, leading to poor in vivo efficacy despite potential high in vitro potency.

  • Dimethoxy Groups: The 5,6-dimethoxy groups are likely to influence both target engagement and metabolism. They may enhance binding to certain kinases but could also be sites for O-demethylation by cytochrome P450 enzymes.

Potential Reasons for In Vitro-In Vivo Discrepancies:

  • Pharmacokinetics (PK): Poor oral bioavailability, rapid clearance due to ester hydrolysis, or high plasma protein binding could prevent the compound from reaching efficacious concentrations at the tumor site.[9]

  • Metabolic Instability: As noted, the ester is a probable site of rapid metabolism. An in vitro metabolic stability assay using human liver microsomes would be essential to predict its in vivo half-life.[7][10]

  • Solubility & Formulation: Poor aqueous solubility can hamper absorption and lead to formulation challenges for in vivo administration.

Comparison with an Alternative: Axitinib Axitinib is an approved drug with an indazole core, but it features a carboxamide linkage and different substitutions. Comparing our target compound to Axitinib highlights key design differences. The amide in Axitinib is generally more metabolically stable than the ester in our compound. This structural difference is a primary reason why Axitinib successfully translated to an in vivo effective drug, whereas an ester-containing analog might fail due to rapid hydrolysis.

Conclusion and Future Directions

This compound is a research chemical with a scaffold common to many successful therapeutic agents. Based on data from structural analogs, it is predicted to have in vitro antiproliferative activity , likely via the inhibition of oncogenic kinases like FGFR.

However, its in vivo efficacy is questionable due to the high probability of rapid metabolic inactivation through hydrolysis of the C3-ethyl ester. This represents a classic in vitro-in vivo disconnect.

Key experimental validations required are:

  • In Vitro Profiling: Confirm antiproliferative activity against a panel of cancer cell lines and perform kinase screening to identify the specific molecular target(s).

  • Metabolic Stability: Conduct an in vitro assay with human liver microsomes to determine the rate of ester hydrolysis and predict in vivo clearance.

  • Lead Optimization: If the core scaffold shows high potency, future medicinal chemistry efforts should focus on replacing the metabolically labile ethyl ester with a more robust group, such as an amide, to improve the pharmacokinetic profile and enhance the potential for in vivo efficacy.[6]

This predictive guide serves as a framework for the rational evaluation of this compound, emphasizing the necessity of integrating metabolic and pharmacokinetic considerations early in the research process.

References

  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Available at: [Link]

  • Bistocchi, G. A., et al. (1981). [N1-substituted 1H-indazole-3-ethyl Carboxylates and 1H-indazole-3-hydroxamic Acids]. Il Farmaco; edizione scientifica, 36(5), 315-33. Available at: [Link]

  • Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675-15687. Available at: [Link]

  • Ramesh, D. K., & Arvind, C. V. (2022). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3β Inhibitors. Asian Journal of Organic & Medicinal Chemistry, 7(2), 221-225. Available at: [Link]

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A Senior Application Scientist's Guide to the Purity Analysis of Ethyl 5,6-dimethoxy-1H-indazole-3-carboxylate by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

Ethyl 5,6-dimethoxy-1H-indazole-3-carboxylate is a heterocyclic compound belonging to the indazole class, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active molecules, including kinase inhibitors for cancer therapy.[1][2] As a key pharmaceutical intermediate, its purity is not merely a quality metric; it is a critical determinant of the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API).[3][4] Impurities, which can arise from starting materials, byproducts of the synthesis, or degradation, can have unintended pharmacological or toxicological effects.

This guide provides an in-depth analysis of a robust High-Performance Liquid Chromatography (HPLC) method for determining the purity of this compound. We will explore the rationale behind the method's parameters, compare its performance against alternative analytical techniques, and present a detailed, validated protocol suitable for implementation in a quality control (QC) environment. The methodologies discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) to ensure regulatory compliance and scientific rigour.[5][6]

The Primary Analytical Workhorse: Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical analysis for its precision, robustness, and versatility in separating and quantifying compounds in complex mixtures.[7] For a molecule like this compound, which possesses both aromatic and polar functional groups (ester, methoxy ethers, and the indazole ring system), reversed-phase HPLC (RP-HPLC) is the method of choice.

Causality Behind the Method: Why These Parameters?

The development of a successful HPLC method is a systematic process of optimizing various parameters to achieve accurate and reliable results.[3]

  • Stationary Phase Selection: A C18 (octadecylsilyl) column is the most common starting point for RP-HPLC and is well-suited for this analyte. The non-polar C18 chains interact with the non-polar regions of the indazole ring, providing effective retention. The 5 µm particle size offers a good balance between efficiency and back-pressure, making it a reliable choice for routine analysis.

  • Mobile Phase Composition: The mobile phase is a critical factor influencing selectivity and retention.[8]

    • Organic Modifier: Acetonitrile is often preferred over methanol for its lower viscosity (leading to lower back-pressure) and better UV transparency at lower wavelengths. A gradient elution, starting with a lower concentration of acetonitrile and gradually increasing it, is employed to ensure that both more polar and less polar impurities are eluted and resolved from the main peak within a reasonable timeframe.[8]

    • Aqueous Phase & pH Control: A buffered aqueous phase is essential for consistent results. The indazole ring contains nitrogen atoms that can be protonated or deprotonated depending on the pH. Using a buffer, such as 0.1% formic acid, maintains a low pH (around 2.7). At this pH, the analyte is in a single, protonated form, leading to sharp, symmetrical peaks by minimizing secondary interactions with the silica backbone of the stationary phase.

  • Detector and Wavelength: The conjugated aromatic system of the indazole ring makes it a strong chromophore, ideal for UV detection.[9] A photodiode array (PDA) detector is highly recommended as it allows for the monitoring of multiple wavelengths simultaneously. This is invaluable for impurity profiling, as different impurities may have different absorption maxima. Analysis of the UV spectrum across the peak can also help in assessing peak purity. A primary wavelength is selected based on the analyte's maximum absorbance (λ-max) to ensure high sensitivity.

Experimental Protocol: HPLC Purity Determination

This protocol describes a self-validating system for the purity analysis of this compound, designed in accordance with ICH guidelines.[6][10]

Materials and Reagents
  • This compound Reference Standard (≥99.5% purity)

  • Acetonitrile (HPLC grade)

  • Formic Acid (LC-MS grade)

  • Deionized Water (18.2 MΩ·cm)

  • Test Samples of this compound

Instrumentation and Chromatographic Conditions
ParameterSpecification
HPLC System Quaternary Pump, Autosampler, Column Thermostat, Photodiode Array (PDA) Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-5 min: 30% B; 5-25 min: 30% to 90% B; 25-30 min: 90% B; 30.1-35 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (primary), with PDA monitoring from 200-400 nm
Injection Volume 10 µL
Run Time 35 minutes
Sample and Standard Preparation
  • Diluent: Prepare a mixture of Water:Acetonitrile (50:50, v/v).

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Analytical Procedure
  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (diluent) to ensure the system is clean.

  • Inject the Standard Solution in replicate (e.g., n=5) to establish system suitability (e.g., retention time repeatability, peak area precision).

  • Inject the Sample Solution.

  • Identify the peak for this compound in the sample chromatogram by comparing its retention time with that of the Standard Solution.

  • Calculate the purity of the sample using the area percent method.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing prep_mobile Mobile Phase Preparation prep_sample Sample & Standard Preparation (0.5 mg/mL) system_setup HPLC System Equilibration prep_sample->system_setup system_suitability System Suitability (Standard Injections) system_setup->system_suitability sample_injection Sample Injection & Data Acquisition system_suitability->sample_injection integration Peak Integration & Identification sample_injection->integration calculation Purity Calculation (% Area Normalization) integration->calculation report Final Report Generation calculation->report

Caption: Workflow for the HPLC purity analysis of this compound.

Comparison with Alternative Analytical Techniques

While HPLC is the gold standard, other techniques can be employed for purity analysis, each with distinct advantages and limitations.[11][12]

TechniquePrincipleAdvantagesDisadvantagesBest Suited For
HPLC (High-Performance LC) Differential partitioning between a liquid mobile phase and solid stationary phase.Highly robust, reproducible, and versatile; excellent for non-volatile compounds; easily quantifiable.[4]Moderate analysis time; consumes significant solvent volumes.Routine QC, stability testing, and release of pharmaceutical intermediates and APIs.[7]
UPLC (Ultra-Performance LC) Similar to HPLC but uses smaller particles (<2 µm) and higher pressures.Faster run times (3-10x), improved resolution, and higher sensitivity compared to HPLC.Higher initial instrument cost; more susceptible to clogging from particulates.High-throughput screening, impurity profiling where high resolution is critical.
GC-MS (Gas Chromatography-MS) Separation of volatile compounds in a gaseous mobile phase, with mass spec detection.Excellent for identifying volatile and thermally stable impurities; provides structural information from MS.[13]Analyte must be volatile and thermally stable, or require derivatization; not suitable for many APIs.Analysis of residual solvents, starting materials, or specific volatile byproducts.[11]
TLC (Thin-Layer Chromatography) Separation on a thin layer of adsorbent material driven by capillary action.Simple, low-cost, and rapid; good for quick checks of reaction completion.[14]Primarily qualitative; poor resolution and sensitivity compared to HPLC; difficult to quantify accurately.In-process checks during synthesis to monitor reaction progress.
SFC (Supercritical Fluid Chromatography) Uses a supercritical fluid (like CO₂) as the mobile phase.Greener method with reduced organic solvent consumption; fast analysis times.[15]Limited to compounds soluble in supercritical CO₂; higher instrument cost.Chiral separations and purification of compounds where solvent use is a concern.

Ensuring Trustworthiness: Method Validation

For any analytical method to be considered reliable and suitable for its intended purpose, it must be validated.[5][16] Validation demonstrates that the method provides data of acceptable quality. The key parameters, as defined by ICH guideline Q2(R2), include:[6][17]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or excipients. This is typically demonstrated by the resolution between the main peak and adjacent impurity peaks.

  • Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of the test results to the true value, often determined by spike/recovery experiments.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay) and intermediate precision (inter-assay).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy. This is crucial for controlling impurities at low levels.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, flow rate), providing an indication of its reliability during normal usage.

A properly validated HPLC method ensures that the purity value reported on a Certificate of Analysis is trustworthy and meets the stringent requirements of the pharmaceutical industry.[3]

References

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A Medicinal Chemist's Guide to Scaffolds Beyond Ethyl 5,6-dimethoxy-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

A strategic guide to bioisosteric replacement for the optimization of kinase inhibitors and other therapeutic agents.

In the landscape of medicinal chemistry, the 1H-indazole-3-carboxylate scaffold has proven to be a cornerstone for the development of a multitude of therapeutic agents, particularly in the realm of kinase inhibition. Ethyl 5,6-dimethoxy-1H-indazole-3-carboxylate, as a representative of this class, offers a privileged structural motif. However, the relentless pursuit of enhanced potency, selectivity, and improved pharmacokinetic profiles necessitates a broader exploration of alternative heterocyclic systems. This guide provides a comprehensive comparison of viable bioisosteric replacements for the indazole core, focusing on benzimidazoles, imidazo[1,2-a]pyridines, and pyrrolo[2,3-b]pyridines. We delve into the synthetic accessibility, structure-activity relationships (SAR), and available comparative biological data to empower researchers in their drug discovery endeavors.

The Indazole Core: A Privileged Scaffold and Its Rationale for Replacement

The indazole ring system is a bioisostere of indole and benzimidazole, capable of engaging in crucial hydrogen bond interactions with protein targets.[1] The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, mimicking the interactions of the indole NH and the purine system of ATP, a key characteristic for many kinase inhibitors.[1] However, challenges such as metabolic instability, potential off-target activities, and the need for novel intellectual property often drive the exploration of alternative scaffolds.

Strategic Bioisosteric Replacements

Bioisosterism, the strategy of replacing a functional group with another that retains similar biological activity, is a powerful tool in drug design. Here, we evaluate three key heterocyclic systems as bioisosteric replacements for the indazole core.

Diagram: Bioisosteric Scaffolds

Bioisosteric_Scaffolds Bioisosteric Replacements for the Indazole Scaffold Indazole Indazole Benzimidazole Benzimidazole Indazole->Benzimidazole Similar H-bonding properties Imidazopyridine Imidazo[1,2-a]pyridine Indazole->Imidazopyridine Introduces N-bridgehead, alters vector space Pyrrolopyridine Pyrrolo[2,3-b]pyridine Indazole->Pyrrolopyridine 7-azaindole scaffold, mimics purine

Caption: Key bioisosteric replacements for the indazole scaffold.

Benzimidazole: The Closely Related Cousin

The benzimidazole scaffold is a classic bioisostere of indazole, sharing a similar bicyclic structure and hydrogen bonding capabilities. Numerous benzimidazole derivatives have been developed as kinase inhibitors.[2]

Comparative Efficacy: A Case Study in FLT3 Inhibition

A study on FMS-like tyrosine kinase 3 (FLT3) inhibitors provides a direct comparison between indazole and benzimidazole scaffolds. In this research, a quinazoline core was replaced with a benzimidazole, while retaining an indazole moiety as a hinge-binder. The resulting benzimidazole derivatives demonstrated enhanced potency against FLT3. For instance, two benzimidazole compounds showed 2- to 4-fold greater potency compared to their quinazoline-indazole counterparts.[3] This suggests that in certain contexts, the benzimidazole core can offer superior interactions within the kinase active site.

Table 1: Comparative Activity of Indazole and Benzimidazole-based FLT3 Inhibitors

ScaffoldCompoundFLT3 IC₅₀ (nM)FLT3/D835Y IC₅₀ (nM)Reference
Indazole-based22f 0.9410.199[4]
Benzimidazole-Indazole Hybrid8b 639-[3]
Benzimidazole-Indazole Hybrid8d 1030-[3]

Note: Data for compound 22f is from a separate study on benzimidazole-indazole hybrids and is presented for context.

Synthetic Accessibility

The synthesis of benzimidazole-5-carboxylic acid derivatives is well-established. A common route involves the condensation of a substituted o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative.

Experimental Protocol: Synthesis of 2-Aryl-1H-benzo[d]imidazole-5-carboxamides

This protocol outlines a general procedure for the synthesis of the benzimidazole core and subsequent amidation.

Benzimidazole_Synthesis Synthesis of 2-Aryl-1H-benzo[d]imidazole-5-carboxamides cluster_0 Step 1: Benzimidazole Formation cluster_1 Step 2: Amidation A Substituted o-phenylenediamine C 2-Aryl-1H-benzo[d]imidazole -5-carboxylic acid A->C NaHSO₃, DMF, heat B Aryl aldehyde B->C E Final Product C->E HATU, DIPEA, DMF D Amine (R-NH₂) D->E

Caption: General synthetic workflow for benzimidazole carboxamides.

  • Benzimidazole Formation: A mixture of a 3,4-diaminobenzoic acid derivative and an appropriate aryl aldehyde is heated in a solvent such as DMF in the presence of a catalyst like sodium bisulfite.

  • Purification: The crude benzimidazole carboxylic acid is purified by crystallization or column chromatography.

  • Amidation: The resulting carboxylic acid is coupled with a desired amine using a standard peptide coupling reagent such as HATU in the presence of a base like DIPEA in a solvent like DMF.

  • Final Purification: The final product is purified by column chromatography.

Imidazo[1,2-a]pyridine: A Scaffold with Diverse Biological Activities

The imidazo[1,2-a]pyridine scaffold is a versatile heterocyclic system that has been incorporated into numerous approved drugs and clinical candidates.[5][6] It offers a different nitrogen arrangement compared to indazole, which can lead to altered vector positioning of substituents and potentially new interactions with the target protein.

Biological Profile

Imidazo[1,2-a]pyridine derivatives have demonstrated a wide range of biological activities, including as kinase inhibitors, anti-inflammatory agents, and CNS-active compounds.[5] Their ability to serve as a privileged scaffold stems from their synthetic tractability and their capacity to present substituents in a well-defined three-dimensional space.

Synthetic Accessibility

The synthesis of imidazo[1,2-a]pyridines is often achieved through the condensation of a 2-aminopyridine derivative with an α-haloketone (Tschitschibabin reaction) or through more modern copper-catalyzed multicomponent reactions.[7]

Experimental Protocol: Synthesis of 3-Substituted-imidazo[1,2-a]pyridine-7-carboxylates

This protocol provides a general method for the synthesis of the imidazo[1,2-a]pyridine core.

Imidazopyridine_Synthesis Synthesis of Imidazo[1,2-a]pyridine-7-carboxylates cluster_0 Step 1: Cyclization cluster_1 Step 2: Further Functionalization (optional) A 2-Amino-4-methylpyridine -5-carboxylate C Imidazo[1,2-a]pyridine -7-carboxylate A->C NaHCO₃, EtOH, reflux B α-Bromoketone B->C E Final Product C->E D Amidation or other modifications D->E

Caption: General synthetic workflow for imidazo[1,2-a]pyridine carboxylates.

  • Cyclization: A substituted 2-aminopyridine is reacted with an α-haloketone in a solvent like ethanol with a base such as sodium bicarbonate at reflux.

  • Purification: The resulting imidazo[1,2-a]pyridine ester is purified by crystallization or column chromatography.

  • Hydrolysis (if necessary): The ester can be hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/water).

  • Further Functionalization: The carboxylic acid can then be converted to amides or other derivatives as described for the benzimidazole scaffold.

Pyrrolo[2,3-b]pyridine (7-Azaindole): A Purine Mimic

The pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is an isomer of indole and a well-regarded purine isostere. This makes it a particularly attractive scaffold for designing ATP-competitive kinase inhibitors.[8]

Structure-Activity Relationship Insights

The nitrogen atom in the pyridine ring of the 7-azaindole scaffold can form a crucial hydrogen bond with the hinge region of many kinases, similar to the adenine portion of ATP. The pyrrole NH can also act as a hydrogen bond donor. This dual hydrogen bonding capability makes it a potent hinge-binding motif. Several studies have demonstrated the successful application of this scaffold in developing potent kinase inhibitors.[8][9]

Comparative Efficacy

While direct head-to-head comparisons with indazole are less common, a study on phosphodiesterase 4B (PDE4B) inhibitors showed that moving from a benzimidazole to a pyrrolo[2,3-b]pyridine scaffold led to an increase in potency (PDE4B IC₅₀ = 2.4 µM for benzimidazole vs. 0.48 µM for pyrrolo[2,3-b]pyridine).[10] This highlights the potential for this scaffold to offer improved activity.

Table 2: Comparative Activity of Bioisosteric Scaffolds as PDE4B Inhibitors

ScaffoldCompoundPDE4B IC₅₀ (µM)Reference
Imidazo[1,2-a]pyridine1 ~0.8[10]
Pyrazolo[1,5-a]pyridine2 4.2[10]
1H-Benzo[d]imidazole4 ~2.4[10]
Pyrrolo[2,3-b]pyridine7 0.48[10]

Synthetic Accessibility

The synthesis of the 7-azaindole core can be more challenging than that of benzimidazoles or imidazo[1,2-a]pyridines. However, several reliable synthetic routes have been developed.

Experimental Protocol: Synthesis of 2-Substituted-1H-pyrrolo[2,3-b]pyridine-5-carboxylates

A common approach involves the construction of the pyrrole ring onto a pre-functionalized pyridine.

Pyrrolopyridine_Synthesis Synthesis of 1H-pyrrolo[2,3-b]pyridine-5-carboxylates cluster_0 Step 1: Condensation cluster_1 Step 2: Further Functionalization A Substituted 2-aminopyridine C Pyrrolo[2,3-b]pyridine -5-carboxylate A->C Base, heat B α-Halo-β-ketoester B->C E Final Product C->E D Amidation or other modifications D->E

Caption: General synthetic workflow for pyrrolo[2,3-b]pyridine carboxylates.

  • Condensation: A substituted 2-aminopyridine can be condensed with an α-halo-β-ketoester in the presence of a base to form the pyrrolo[2,3-b]pyridine core.

  • Purification: The crude product is purified by column chromatography.

  • Hydrolysis and Amidation: The ester can be hydrolyzed and subsequently coupled with an amine as described previously.

Comparative Summary and Future Perspectives

The choice of a bioisosteric replacement for the indazole scaffold is a multifactorial decision that depends on the specific drug discovery program's goals.

Table 3: Comparative Overview of Indazole Alternatives

ScaffoldKey FeaturesSynthetic AccessibilityPotential AdvantagesPotential Challenges
Benzimidazole Closest structural analog to indazole.Generally straightforward.Often retains or improves potency.May share similar off-target profiles.
Imidazo[1,2-a]pyridine Fused 5- and 6-membered rings with a bridgehead nitrogen.Readily accessible through various methods.Offers diverse vectors for substitution; established "privileged scaffold".Can have CNS activity.
Pyrrolo[2,3-b]pyridine 7-Azaindole, a purine bioisostere.Can be more challenging than the others.Excellent hinge-binding motif for kinases; can improve selectivity.Synthesis can be complex.

The exploration of these alternative scaffolds provides medicinal chemists with a rich palette of options to overcome the limitations of the indazole core and to discover novel therapeutic agents with superior properties. The provided synthetic protocols and comparative data serve as a starting point for the rational design and synthesis of next-generation drug candidates. As our understanding of the intricate interactions between small molecules and their biological targets continues to grow, the strategic application of bioisosterism will remain a critical component of successful drug discovery.

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A Researcher's Guide to the Spectroscopic Comparison of 1H- and 2H-Indazole Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Indazole and its derivatives are cornerstones in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] The indazole scaffold is a bicyclic aromatic heterocycle, existing primarily in two tautomeric forms: the thermodynamically more stable 1H-indazole and the less stable 2H-indazole.[3][4] The position of the substituent on the nitrogen atom (N-1 or N-2) gives rise to regioisomers whose distinct physicochemical properties can profoundly impact biological activity.[5] Consequently, the unambiguous structural elucidation of these isomers is a critical step in drug discovery and development.

This guide provides an in-depth comparison of 1H- and 2H-indazole isomers using fundamental spectroscopic techniques. We will delve into the causality behind the spectral differences and provide field-proven protocols to empower researchers in their analytical workflows.

The Challenge of Indazole Tautomerism and Isomerism

The synthesis of N-substituted indazoles often yields a mixture of N-1 and N-2 isomers, as the nitrogen atoms have different nucleophilic characteristics.[6][7] The 1H-tautomer is generally the predominant and more stable form.[8][9] Separating these isomers can be challenging, often requiring careful chromatography or recrystallization.[10] Therefore, robust and reliable analytical methods are essential to confirm the identity and purity of the desired isomer. Spectroscopic techniques offer a powerful, non-destructive means to achieve this.

G cluster_0 Indazole Tautomers cluster_1 N-Alkylation Products 1H_Indazole 1H-Indazole (Benzenoid Form) More Stable 2H_Indazole 2H-Indazole (Quinonoid Form) Less Stable 1H_Indazole->2H_Indazole Tautomerization 2H_Indazole->1H_Indazole Tautomerization N1_Isomer N-1 Substituted Isomer N2_Isomer N-2 Substituted Isomer Indazole Indazole Alkylation Alkylation (e.g., R-X, base) Indazole->Alkylation Alkylation->N1_Isomer Major Product (Often) Alkylation->N2_Isomer Minor Product (Often) G cluster_analysis Spectroscopic Analysis synthesis_node Synthesis of Indazole Derivatives mixture_node Mixture of N-1 and N-2 Isomers synthesis_node->mixture_node separation_node Separation (Chromatography/Recrystallization) mixture_node->separation_node isomer1_node Isolated Isomer 1 separation_node->isomer1_node isomer2_node Isolated Isomer 2 separation_node->isomer2_node ms_node MS / HRMS (Confirm MW) isomer1_node->ms_node isomer2_node->ms_node nmr_node NMR (1H, 13C, 2D) (Definitive ID) isomer2_node->nmr_node ms_node->nmr_node ir_node IR (Corroborate) nmr_node->ir_node uv_node UV-Vis (Corroborate) nmr_node->uv_node final_id1 Structure 1 Confirmed nmr_node->final_id1 final_id2 Structure 2 Confirmed nmr_node->final_id2

Sources

Navigating the Bioactive Landscape of Indazole-3-Carboxylates: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Analysis of Ethyl 5,6-dimethoxy-1H-indazole-3-carboxylate and its Analogs in Anticancer and Anti-inflammatory Research.

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a multitude of biologically active compounds.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anticancer and anti-inflammatory effects.[2][3] This guide focuses on this compound, a specific derivative for which direct and comprehensive biological data is not extensively available in the public domain. Recognizing this gap, this document serves as a comparative framework, leveraging data from structurally related analogs to infer potential activities and to provide a detailed roadmap for its experimental evaluation.

This guide will objectively compare the structural features and available biological data of analogs to this compound, offering insights into potential structure-activity relationships (SAR). Furthermore, it will provide detailed, field-proven experimental protocols for assessing the anticancer and anti-inflammatory potential of this target molecule, empowering researchers to generate critical data.

The Core Moiety and the Significance of Substitution

The 1H-indazole-3-carboxylate core is a versatile template for inhibitor design. The ester or amide functionality at the 3-position and the potential for substitution on the bicyclic ring system, particularly at the 5 and 6-positions, allow for fine-tuning of a compound's physicochemical properties and biological target engagement. The methoxy groups at the 5 and 6-positions of our target compound, this compound, are of particular interest as these electron-donating groups can significantly influence the molecule's electronic distribution, metabolic stability, and interaction with biological targets.

Comparative Analysis of Structural Analogs

In the absence of direct experimental data for this compound, a comparative analysis of its structural analogs is crucial for predicting its potential biological activities.

Anticancer Activity: Insights from Dimethoxy-Substituted Analogs

Table 1: Anticancer Activity of a Structurally Related Dimethoxy-Substituted Indazole Analog [4]

CompoundA549 (Lung) IC50 (µM)4T1 (Breast) IC50 (µM)HepG2 (Liver) IC50 (µM)MCF-7 (Breast) IC50 (µM)HCT116 (Colon) IC50 (µM)
(E)-3-(3,5-dimethoxystyryl)-6-(4-(4-methylpiperazin-1-yl)phenyl)-1H-indazole>100.230.800.344.89

This data suggests that the dimethoxy substitution pattern can be a feature of potent anticancer indazole derivatives. The styryl linkage at the 3-position in this analog differs from the ethyl carboxylate in our target compound, which would influence its shape, flexibility, and potential interactions with target proteins. However, the presence of the dimethoxy functionality highlights the potential for our target compound to exhibit cytotoxic activity.

Anti-inflammatory Activity: The Role of 5- and 6-Position Substitutions

A study on N1-substituted ethyl 1H-indazole-3-carboxylates with various substituents at the 5 and 6 positions has demonstrated their potential as anti-inflammatory agents.[5] Although this study did not include the 5,6-dimethoxy derivative, it provides a strong rationale for investigating the anti-inflammatory properties of our target compound. The research highlighted that substitutions at these positions are well-tolerated and can lead to significant antiarthritic effects in animal models.[5] This suggests that this compound is a promising candidate for evaluation in anti-inflammatory assays.

A Proposed Experimental Blueprint for Biological Evaluation

To ascertain the biological activity of this compound, a systematic experimental approach is necessary. The following protocols for in vitro anticancer and anti-inflammatory assays are provided as a guide for researchers.

Anticancer Activity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability and cytotoxicity, providing a quantitative measure of a compound's antiproliferative effects.[6]

Experimental Workflow: MTT Assay

MTT_Workflow start Start: Cell Seeding treatment Compound Treatment (24-72 hours) start->treatment mtt_addition Add MTT Reagent (2-4 hours) treatment->mtt_addition solubilization Solubilize Formazan (DMSO or other solvent) mtt_addition->solubilization readout Measure Absorbance (570 nm) solubilization->readout analysis Data Analysis (Calculate IC50) readout->analysis end End: Cytotoxicity Profile analysis->end COX2_Pathway stimuli Inflammatory Stimuli (e.g., LPS) cell Macrophage stimuli->cell cox2_induction COX-2 Induction cell->cox2_induction prostaglandins Prostaglandins (PGE2) cox2_induction->prostaglandins Product arachidonic_acid Arachidonic Acid arachidonic_acid->cox2_induction Substrate inflammation Inflammation prostaglandins->inflammation

Caption: Simplified COX-2 signaling pathway in inflammation.

Detailed Protocol: In Vitro COX-2 Inhibition Assay (Colorimetric)

  • Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), a solution of human recombinant COX-2 enzyme, a heme cofactor solution, and a colorimetric substrate solution (e.g., TMPD). Prepare a stock solution of this compound and a positive control (e.g., celecoxib) in DMSO.

  • Assay Setup: In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme solution to each well.

  • Inhibitor Addition: Add various concentrations of the test compound or positive control to the respective wells. Include a vehicle control (DMSO).

  • Pre-incubation: Incubate the plate at room temperature for a short period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the substrate (arachidonic acid) and the colorimetric substrate (TMPD).

  • Kinetic Measurement: Immediately measure the change in absorbance over time at a specific wavelength (e.g., 590 nm for TMPD) using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the initial reaction rates for each concentration. Determine the percentage of inhibition relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.

Structure-Activity Relationship (SAR) Insights and Future Directions

Based on the available data for analogs, several SAR hypotheses can be formulated to guide the evaluation and future development of this compound:

  • Role of Methoxy Groups: The electron-donating methoxy groups at the 5 and 6-positions are likely to enhance the electron density of the indazole ring system. This may influence the compound's ability to participate in key interactions with biological targets, such as hydrogen bonding or π-stacking. Their presence could also impact the metabolic stability of the molecule.

  • The 3-Position Ester: The ethyl carboxylate group at the 3-position provides a hydrogen bond acceptor and can influence the molecule's solubility and cell permeability. Comparing its activity to analogs with different ester groups or with an amide functionality at this position would be a valuable next step to understand the importance of this group for biological activity. For instance, converting the ester to a series of amides could explore new interactions with target proteins and potentially enhance potency, as has been observed for other indazole-3-carboxamides.

  • Anticipated Biological Profile: Given the anticancer activity of other dimethoxy-substituted indazoles and the known anti-inflammatory potential of the indazole-3-carboxylate scaffold, it is reasonable to hypothesize that this compound may possess dual anticancer and anti-inflammatory properties. Experimental validation using the outlined protocols is essential to confirm this.

References

  • Bistocchi, G. A., De Meo, G., Pedini, M., Ricci, A., Brouilhet, H., Boucherie, S., ... & Jacquignon, P. (1981). [N1-substituted 1H-indazole-3-ethyl Carboxylates and 1H-indazole-3-hydroxamic Acids]. Il Farmaco; edizione scientifica, 36(5), 315–333.
  • Wei, W., Liu, Z., Wu, X., Li, Y., Zhang, Y., & Zhang, J. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC advances, 11(26), 15675–15687.
  • Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International journal of molecular sciences, 24(10), 8686.
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  • Pimple, B. P. (2020, July 25).
  • Narayana Swamy, G., Chandrasekhar, T., Babul Reddy, A., Vinay Kumar, L., Jagan Naik, P., & Karuna sree, M. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
  • Zhang, M., Fang, X., Wang, C., Hua, Y., Huang, C., Wang, M., ... & Li, H. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European journal of medicinal chemistry, 203, 112517.
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  • Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit.
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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of Ethyl 5,6-dimethoxy-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities like Ethyl 5,6-dimethoxy-1H-indazole-3-carboxylate demands the highest standards of safety, not only in their synthesis and application but critically, in their disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established laboratory safety protocols and regulatory principles. The procedures outlined here are designed to protect laboratory personnel, the wider community, and the environment.

Hazard Assessment and Risk Mitigation

Understanding the potential hazards is the first step in safe handling and disposal. Based on data from analogous compounds like 1H-Indazole-3-carboxylic acid, the primary risks are:

  • Irritation: Causes skin irritation and serious eye irritation.[1][2][5]

  • Harmful if Ingested or Inhaled: May be harmful if swallowed or inhaled.[1][6]

Given these risks, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE) and within a controlled environment.

Table 1: Essential Personal Protective Equipment (PPE)

EquipmentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To prevent contact with eyes, which can cause serious irritation.[1][5]
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact and irritation. Gloves should be inspected before use and disposed of after handling.[7]
Body Protection A laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or chemical fume hood.To avoid inhalation of dust or aerosols.[1][8]
The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance. It begins the moment the chemical is deemed waste and ends with its removal by a certified hazardous waste professional.

Immediately upon deciding to discard the compound (whether it's residual material, contaminated items, or expired stock), it must be classified as hazardous chemical waste.

  • Do Not Mix: Never mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office. Incompatible chemicals can react, creating a safety hazard.[9]

  • Segregate Solids and Liquids: Keep solid waste (e.g., powder, contaminated weigh boats) separate from liquid waste (e.g., solutions containing the compound).

Choosing the correct waste container is critical to prevent leaks and reactions.

  • Compatibility: Use a container that is chemically compatible with the waste. For solid indazole derivatives, a high-density polyethylene (HDPE) or glass container is appropriate.[5]

  • Integrity: The container must be in good condition, free of cracks or damage, and have a secure, leak-proof lid.

  • Headspace: Do not overfill liquid waste containers. Leave at least 10% of the volume as headspace to allow for vapor expansion.

Accurate and clear labeling is a legal requirement and essential for safety.

  • Hazardous Waste Label: Affix your institution's official hazardous waste label to the container.

  • Full Chemical Name: Write the full, unambiguous chemical name: "this compound". Avoid using abbreviations or formulas.

  • Hazard Identification: Clearly mark the associated hazards (e.g., "Irritant," "Harmful if Swallowed").

Waste must be stored safely in the laboratory before collection.

  • Designated Area: Store the waste container in a designated satellite accumulation area within the lab. This area should be clearly marked.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to catch any potential leaks.

  • Incompatible Materials: Store away from incompatible materials, particularly strong oxidizing agents.[9]

  • Secure Location: Keep the container in a well-ventilated, cool, and dry place, away from heat or direct sunlight.[5] The container should be stored locked up or in an area accessible only to authorized personnel.[8]

  • Contact EHS: Follow your institution's procedure for hazardous waste pickup. This typically involves submitting a request to the Environmental Health & Safety (EHS) office.

  • Professional Disposal: The final disposal must be conducted by a licensed and approved waste disposal facility.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.

The entire process, from waste generation to disposal, is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, which provides a "cradle-to-grave" framework for hazardous waste management.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

G cluster_start Start: Material is Waste cluster_characterization Waste Characterization cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_labeling Labeling & Storage cluster_end Final Disposal start This compound or contaminated material is deemed waste. is_solid Is the waste solid or liquid? start->is_solid solid_container Select a labeled, compatible solid waste container (HDPE/Glass). is_solid->solid_container Solid liquid_container Select a labeled, compatible liquid waste container (HDPE/Glass). is_solid->liquid_container Liquid solid_ppe Wearing appropriate PPE, place solid waste into container. solid_container->solid_ppe label_waste Ensure container is properly labeled: - Full Chemical Name - Hazard Information - Accumulation Start Date solid_ppe->label_waste liquid_ppe Wearing appropriate PPE, pour liquid waste into container. Leave >10% headspace. liquid_container->liquid_ppe liquid_ppe->label_waste store_waste Store in designated satellite accumulation area with secondary containment. Store away from incompatibles. label_waste->store_waste request_pickup Request pickup from institutional Environmental Health & Safety (EHS). store_waste->request_pickup end Disposal by approved hazardous waste facility. request_pickup->end

Caption: Disposal workflow for this compound.

Emergency Procedures

In the event of a spill or exposure, immediate and correct action is vital.

  • Skin Contact: Wash the affected area immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[1][5]

  • Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1][5]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a poison center or doctor.[1]

  • Spill: For a small spill, and only if trained to do so, wear appropriate PPE, absorb the material with an inert absorbent (e.g., vermiculite, sand), and place it into a sealed, labeled container for hazardous waste disposal.[8] For large spills, evacuate the area and contact your institution's EHS emergency line.

By adhering to these procedures, you contribute to a culture of safety and responsibility, ensuring that the pursuit of scientific advancement does not come at the cost of personal or environmental health.

References

  • SAFETY DATA SHEET. (n.d.). TCI Chemicals. Retrieved January 22, 2026.
  • SAFETY DATA SHEET. (n.d.). Retrieved January 22, 2026.
  • Safety Data Sheet. (2025, December 18). Fisher Scientific. Retrieved January 22, 2026.
  • 29281-06-9(this compound) Product Description. (n.d.). ChemicalBook. Retrieved January 22, 2026.
  • ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate. (n.d.). PubChem. Retrieved January 22, 2026.
  • Safety Data Sheet. (2024, December 19). CymitQuimica. Retrieved January 22, 2026.
  • Safety Data Sheet. (n.d.). INDOFINE Chemical Company. Retrieved January 22, 2026.
  • Bistocchi, G. A., De Meo, G., Pedini, M., Ricci, A., Brouilhet, H., Boucherie, S., Rabaud, M., & Jacquignon, P. (1981). [N1-substituted 1H-indazole-3-ethyl Carboxylates and 1H-indazole-3-hydroxamic Acids]. Il Farmaco; edizione scientifica, 36(5), 315–333.
  • Indazole-3-carboxylic acid. (n.d.). PubChem. Retrieved January 22, 2026.
  • ETHYL 5,6-DIFLUORO-1H-INDAZOLE-3-CARBOXYLATE. (n.d.). Echemi. Retrieved January 22, 2026.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 5,6-dimethoxy-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our pursuit of innovation must be anchored in an unwavering commitment to safety. The handling of novel chemical entities like Ethyl 5,6-dimethoxy-1H-indazole-3-carboxylate, a member of the biologically significant indazole family of compounds, demands a meticulous and informed approach to personal protection.[1][2] This guide moves beyond a simple checklist, providing a procedural and causal framework for its safe handling, grounded in established safety protocols and an understanding of the potential hazards associated with indazole derivatives.

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar compounds and related indazole carboxylates indicate a clear hazard profile we must respect. The primary concerns are acute oral toxicity, skin irritation, serious eye irritation, and respiratory tract irritation.[3][4][5] Therefore, we will operate under the prudent assumption that this compound presents these hazards.[6]

Immediate Safety & Hazard Assessment

Before any manipulation of this compound, a thorough risk assessment is paramount. This initial step informs the selection of all subsequent controls.

Known Hazards of Structurally Similar Indazole Compounds:

  • H302: Harmful if swallowed[5]

  • H315: Causes skin irritation[5]

  • H319: Causes serious eye irritation[5]

  • H335: May cause respiratory irritation[5]

Given these potential hazards, all handling of this compound must occur within a certified chemical fume hood to minimize inhalation exposure.[7]

Core Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not a matter of preference but a critical control measure. Each component serves a specific purpose, creating a barrier between you and the potential hazard.

Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant glovesType: Nitrile or neoprene gloves are recommended.[8] Protocol: Always double-glove. The outer glove is considered potentially contaminated and should be removed and disposed of immediately after handling the compound. The inner glove provides a secondary barrier. Gloves should be changed every 30-60 minutes or immediately if contamination is suspected or visible damage occurs.[9]
Eyes Safety glasses with side shields or gogglesProvides essential protection against accidental splashes and airborne particles.[8] Standard prescription glasses are not a substitute for certified safety eyewear.
Face Face shieldTo be used in conjunction with safety glasses or goggles, particularly during procedures with a heightened risk of splashing, such as reconstitution of the solid compound or transfers of solutions.[8]
Body Laboratory coatA flame-resistant lab coat with tight-fitting cuffs is mandatory to protect against skin contact.[8][10] Ensure the lab coat is fully buttoned.
Respiratory NIOSH-approved respiratorA respirator is required when handling the solid compound outside of a fume hood or if there is any risk of aerosolization or dust generation.[8] The specific type (e.g., N95, or a half-mask with appropriate cartridges) should be determined by a formal risk assessment conducted by your institution's environmental health and safety (EHS) department.

Operational Plan: A Step-by-Step Procedural Workflow

Adherence to a strict, logical workflow is essential for minimizing exposure risk. The following protocol outlines the key stages of handling this compound.

Preparation and Pre-Handling Check
  • Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and is functioning correctly.

  • Assemble all Materials: Before bringing the compound into the hood, ensure all necessary equipment (spatulas, weigh boats, solvents, vials, waste containers) is present to avoid unnecessary entries and exits.

  • Don PPE: Put on all required PPE in the correct order (lab coat, inner gloves, respirator if needed, safety glasses, face shield, outer gloves). Ensure sleeves of the lab coat are over the cuffs of the inner gloves.[11]

Handling the Compound (Solid and in Solution)
  • Weighing: Always weigh the solid compound inside the fume hood. Use a disposable weigh boat to prevent cross-contamination.

  • Transfers: Conduct all transfers of the solid or solutions within the fume hood. Pour liquids carefully to avoid splashing.[12]

  • Container Management: Keep the primary container of this compound tightly sealed when not in use.[4][13] Never leave any container of chemicals open.[14]

Post-Handling and Decontamination
  • Surface Cleaning: After handling is complete, decontaminate all surfaces within the fume hood with an appropriate solvent (e.g., 70% ethanol or isopropanol) followed by a standard laboratory detergent.

  • Doffing PPE: Remove PPE in an order that minimizes cross-contamination. The outer gloves should be removed first and disposed of in the designated chemical waste container. The face shield and safety glasses can then be removed, followed by the lab coat and inner gloves. Wash hands thoroughly with soap and water after all PPE has been removed.[14]

Safe_Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_post 3. Post-Handling prep1 Verify Fume Hood prep2 Assemble Materials prep1->prep2 prep3 Don PPE prep2->prep3 handle1 Weigh Solid prep3->handle1 Begin Work handle2 Perform Transfers handle1->handle2 handle3 Seal Containers handle2->handle3 post1 Decontaminate Hood handle3->post1 Work Complete post2 Dispose of Waste post1->post2 post3 Doff PPE post2->post3 post4 Wash Hands post3->post4

Caption: Workflow for Safely Handling this compound.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of the handling lifecycle, ensuring the safety of all personnel and environmental protection.

  • Solid Waste: All contaminated solid waste, including gloves, weigh boats, and paper towels, must be placed in a clearly labeled, sealed hazardous waste container.[3]

  • Liquid Waste: Unused solutions containing the compound should be collected in a designated, labeled hazardous liquid waste container. This container should be stored in a secondary containment bin.

  • Incompatibilities: Avoid mixing this waste stream with strong oxidizing agents.[15]

  • Final Disposal: All waste must be disposed of through your institution's certified hazardous waste management program.[4][16] Never pour chemical waste down the drain.

By integrating these expert-level protocols and understanding the rationale behind them, you can confidently and safely incorporate this compound into your research endeavors, building a foundation of safety that protects both you and your science.

References

  • Oklahoma State University. Laboratory Safety Rules. [Link]

  • American Chemical Society. (n.d.). Guidelines for Chemical Laboratory Safety in Academic Institutions. [Link]

  • Bernardo Ecenarro. Recommended PPE to handle chemicals. [Link]

  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • Utah State University. Rules for the Safe Handling of Chemicals in the Laboratory. [Link]

  • SA Grain. (2023, August 31). A few less obvious guidelines for handling plant protection products. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • Li, W., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(9), 2845. [Link]

  • SparkNotes. Lab Safety Rules and Guidelines. [Link]

  • University of Nebraska-Lincoln. Protective Clothing and Equipment for Pesticide Applicators. [Link]

  • Wikipedia. Indazole. [Link]

  • Oakwood Chemical. Ethyl 1H-indazole-3-carboxylate. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.